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5-Nitrohexahydropyrimidine-2,4,6-trione hydrate Documentation Hub

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  • Product: 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate
  • CAS: 209529-81-7

Core Science & Biosynthesis

Foundational

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate chemical structure and properties

Technical Guide & Whitepaper [1][2][3][4] Executive Summary 5-Nitrohexahydropyrimidine-2,4,6-trione (commonly 5-Nitrobarbituric acid or Dilituric acid ) is a functionalized pyrimidine derivative that occupies a unique ni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper [1][2][3][4]

Executive Summary

5-Nitrohexahydropyrimidine-2,4,6-trione (commonly 5-Nitrobarbituric acid or Dilituric acid ) is a functionalized pyrimidine derivative that occupies a unique niche in supramolecular chemistry and crystal engineering.[1][2][3][4] Unlike its parent compound, barbituric acid, the introduction of a nitro group at the C5 position drastically alters its electronic landscape, transforming it into a strong organic acid (pKa < 2.[2][3]0) capable of forming robust, predictable hydrogen-bonded networks.[1][2][3][4]

This guide details the physicochemical properties, synthesis, and applications of the trihydrate form, focusing on its utility as a "crystallographic tool" for resolving chiral amines and stabilizing pharmaceutical co-crystals.[2][3]

Part 1: Molecular Architecture & Physicochemical Profile[1][2][3][4]

The molecule exists primarily as a trihydrate in its stable crystalline form.[4] Its utility stems from the interplay between the electron-withdrawing nitro group and the pyrimidine ring, which creates a highly acidic proton at the C5 position.[2]

1.1 Structural Dynamics & Tautomerism

The "dilituric" scaffold is not static.[1][3][4] It undergoes keto-enol tautomerism, significantly influenced by the nitro group.[1][2][3][4]

  • Tri-keto Form: Predominant in the hydrated crystal lattice.[1][2][3][4]

  • Enol Form: Stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the nitro oxygen (reminiscent of salicylic acid).[4]

  • The Diliturate Anion: Upon deprotonation, the negative charge is delocalized across the carbonyl oxygens and the nitro group, providing exceptional stability.[2][3] This is the active species in salt formation.[4]

Table 1: Physicochemical Specifications

PropertyValue / Description
IUPAC Name 5-Nitro-1,3-diazinane-2,4,6-trione
Common Name Dilituric Acid; 5-Nitrobarbituric acid
CAS Number 480-68-2 (Anhydrous); 6209-44-5 (Trihydrate)
Molecular Weight 173.08 g/mol (Anhydrous); ~227.13 g/mol (Trihydrate)
Acidity (pKa) ~1.7 – 2.0 (Strongly acidic compared to barbituric acid pKa ~4.[1][2][3][4][5][6][7]0)
Solubility Soluble in hot water, alcohol; Sparingly soluble in cold water.[1][2][3][4]
Appearance Prisms/leaflets (from water); often off-white to yellowish.[1][2][3][4]
1.2 Visualizing the Tautomeric Equilibrium

The following diagram illustrates the structural shifts that define the molecule's reactivity.

Tautomerism Keto Tri-keto Form (Stable Hydrate) Enol Enol Form (Intramolecular H-Bond) Keto->Enol Tautomerization Anion Diliturate Anion (Resonance Stabilized) Keto->Anion pKa < 2.0 Enol->Anion -H+ (Deprotonation)

Caption: Fig 1. Tautomeric equilibrium and ionization pathways of 5-nitrobarbituric acid.

Part 2: Synthesis & Purification Protocol

The synthesis involves the electrophilic nitration of barbituric acid. While conceptually simple, the reaction is exothermic and requires strict thermal control to prevent decomposition or "runaway" nitration.[3]

2.1 Reagents
  • Precursor: Barbituric Acid (98%+ purity).[4]

  • Nitrating Agent: Fuming Nitric Acid (d = 1.52 g/mL).[4] Critical: Use fuming HNO3 to ensure complete conversion; concentrated HNO3 (65%) often results in lower yields.[4]

  • Solvent/Quench: Deionized Water (Ice cold).

2.2 Step-by-Step Methodology
  • Preparation: Setup a 500mL round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to precipitate thickness). Place in an ice-salt bath to maintain temperature < 5°C.

  • Acid Charge: Charge the flask with Fuming Nitric Acid (approx. 1.4 mL per gram of precursor).[4]

  • Addition (Critical Step): Add Barbituric Acid in small portions over 2 hours.

    • Control: Monitor internal temperature.[1][3][4] Do not exceed 35-40°C.

    • Causality: Rapid addition causes localized overheating, leading to oxidative ring cleavage.[1][3][4]

  • Reaction: Stir for 1 hour post-addition at ambient temperature.

  • Quench: Dilute the reaction mixture with ice-cold water (approx. 4x volume of acid).[4]

  • Crystallization: Cool to 10°C. The trihydrate precipitates as prisms/leaflets.[1][3][4]

  • Purification: Filter and wash with minimal cold water to remove residual acid.[1][3][4] Recrystallize from boiling water if necessary.

2.3 Synthesis Workflow Diagram

Synthesis Start Barbituric Acid (Solid) Reaction Nitration (T < 40°C, 2 hrs) Start->Reaction Reagent Fuming HNO3 (d=1.52) Reagent->Reaction Quench Water Quench (Precipitation) Reaction->Quench Product 5-Nitrobarbituric Acid Trihydrate Quench->Product

Caption: Fig 2. Nitration workflow for the synthesis of dilituric acid trihydrate.

Part 3: Crystal Engineering & Supramolecular Utility

This is the primary modern application of dilituric acid.[4] Because it is a rigid, planar molecule with strong hydrogen bond donors (NH) and acceptors (NO2, C=O), it is an ideal "co-former" for crystal engineering.[2][3]

3.1 The "Diliturate" Advantage

Dilituric acid is used to isolate and characterize organic bases (amines) that are otherwise oils or difficult to crystallize.[4]

  • Mechanism: Proton transfer from the highly acidic C5 position to the amine creates a salt (Diliturate).[4]

  • Lattice Packing: The diliturate anions form predictable 2D or 3D hydrogen-bonded layers.[1][2][3][4] The amine cations sit within these layers.[4]

  • Chiral Resolution: Dilituric acid has been historically used to resolve racemic mixtures of amino acids and alkaloids via diastereomeric salt formation.[1][3][4]

3.2 Protocol: Co-Crystal/Salt Screening
  • Stoichiometry: Prepare a 1:1 molar ratio of Dilituric Acid Trihydrate and the Target Amine.

  • Solvent System: Dissolve both in hot water or 50% Ethanol/Water.[1][3][4]

  • Crystallization: Allow slow evaporation at room temperature.

  • Analysis: Check for melting point shift (salt usually has a distinct, sharp MP compared to the free base).[2][3][4]

3.3 Decision Logic for Crystallization

CrystalEngineering Input Target Amine + Dilituric Acid Check Check pKa Difference (Delta pKa > 3?) Input->Check Salt Salt Formation (Diliturate) Proton Transfer Check->Salt Yes CoCrystal Co-Crystal H-Bond Network Check->CoCrystal No App Application: X-Ray Diffraction / Chiral Resolution Salt->App CoCrystal->App

Caption: Fig 3. Logic flow for using dilituric acid in supramolecular assembly.

Part 4: Reactivity & Derivatization

Beyond crystallography, the molecule serves as a reactive intermediate.[2][3]

4.1 Reduction to Uramil

The nitro group can be reduced to an amino group to form 5-aminobarbituric acid (Uramil) .[1][2][3][4]

  • Reagents: Tin (Sn) and HCl, or catalytic hydrogenation (H2/Pd-C).[2][3][4]

  • Significance: Uramil is a precursor for the synthesis of purine derivatives and uric acid analogs.[4]

4.2 Lanthanide Complexation

Dilituric acid acts as a multidentate ligand for Lanthanide (Ln3+) ions.[1][4]

  • Coordination: It coordinates through the nitro oxygen and adjacent carbonyl oxygens.[4]

  • Application: These complexes are investigated for luminescent properties (Europium/Terbium diliturates) and as energetic combustion catalysts.[4]

Part 5: Safety & Handling
  • Energetic Potential: While the hydrate is stable, anhydrous 5-nitrobarbituric acid possesses a nitro group on a compact ring, classifying it as a potential energetic material.[1][2][3][4] It should not be heated rapidly or ground dry in large quantities.[1][3][4]

  • Acidity: It is a skin and eye irritant.[1][3][4] Standard PPE (gloves, goggles) is mandatory.[3][4]

  • Storage: Store as the trihydrate in glass containers. Avoid metal spatulas if the material is wet/acidic to prevent contamination.[4]

References
  • Organic Syntheses Procedure: Holtzclaw, H. F. "5-Nitrobarbituric Acid."[1][2][3][4] Organic Syntheses, Coll.[1][3][4] Vol. 4, p.723.[1][3][4] Available at: [Link][2]

  • PubChem Compound Summary: "5-Nitrobarbituric acid."[1][2][3][4][8] National Center for Biotechnology Information.[1][3][4] Available at: [Link][2]

  • Crystal Structure Analysis: Craven, B. M., et al.[1][3][4] "The Crystal Structure of 5-Nitrobarbituric Acid Trihydrate." Nature, 1964.[1][3][4] (Referenced via CCDC/general crystallography databases).[4]

  • Acidity Data: "Dissociation Constants of Organic Acids." IUPAC / NIST.[1][3][4] (General reference for barbiturate pKa trends).

Sources

Exploratory

Dilituric Acid Hydrate: Physicochemical Profiling, Synthesis, and Applications in Advanced Analytical and Pharmaceutical Workflows

Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly specific precipitating agents and coformers in drug development and analytical chemistry. Dilituric acid, systematically kno...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specific precipitating agents and coformers in drug development and analytical chemistry. Dilituric acid, systematically known as 5-nitrobarbituric acid, serves as a cornerstone reagent in these domains[1]. While the anhydrous form is well-documented, it is dilituric acid trihydrate that offers [2]. This whitepaper provides a comprehensive technical guide to the CAS numbers, molecular weights, synthetic pathways, and application protocols for dilituric acid hydrate, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Hydration Dynamics

Understanding the hydration state of dilituric acid is critical for stoichiometric precision in analytical assays and cocrystal screening[3]. The trihydrate form is the most thermodynamically stable under standard laboratory conditions (0–8 °C storage)[2].

Table 1: Comparative Physicochemical Properties of Dilituric Acid Forms

PropertyAnhydrous Dilituric AcidDilituric Acid Trihydrate
IUPAC Name 5-Nitro-1,3-diazinane-2,4,6-trione5-Nitro-1,3-diazinane-2,4,6-trione trihydrate
CAS Number [1][4][2]
Molecular Formula C₄H₃N₃O₅[1]C₄H₃N₃O₅ · 3H₂O[2]
Molecular Weight 173.08 g/mol [1][4]227.13 g/mol [2]
Appearance White to off-white powderOff-white to pale yellow powder[2]
Melting Point 178 °C (dec.)[4]180–185 °C (dec.)[2]

Causality Insight: The inclusion of three water molecules in the crystal lattice significantly alters the hydrogen-bonding network. This hydration not only increases the molecular weight from 173.08 g/mol to 227.13 g/mol but also facilitates the compound's ability to act as a proton donor/acceptor in aqueous environments—a mandatory trait for its role as an analytical complexing agent[2][3].

Synthetic Pathways & Mechanistic Insights

The synthesis of dilituric acid can be achieved via the direct nitration of barbituric acid or through the in situ condensation of nitromalonic acid with urea[5][6]. For laboratory-scale preparation of the trihydrate, the direct nitration method is preferred due to its high yield and straightforward isolation.

Synthesis Start Barbituric Acid Nitration Nitration (Fuming HNO3, 0-5 °C) Start->Nitration Intermediate 5-Nitrobarbituric Acid (Anhydrous) Nitration->Intermediate Quench Aqueous Quench (Ice Water) Intermediate->Quench Crystallize Recrystallization (H2O, 0-8 °C) Quench->Crystallize Final Dilituric Acid Trihydrate (CAS: 6209-44-5) Crystallize->Final

Figure 1: Synthetic workflow for Dilituric Acid Trihydrate via direct nitration.

Protocol: Synthesis and Validation of Dilituric Acid Trihydrate

Self-Validating System: This protocol incorporates built-in thermal and visual checkpoints to ensure the integrity of the pyrimidine ring and the correct hydration state.

  • Nitration: Suspend 1.0 equivalent of barbituric acid in glacial acetic acid. Slowly add 1.2 equivalents of fuming nitric acid dropwise.

    • Expertise Note: Strict temperature control (0–5 °C) is non-negotiable. Exceeding 10 °C risks oxidative cleavage of the pyrimidinetrione core, drastically reducing yield and introducing hard-to-remove degradation products[6].

  • Quenching: Once the addition is complete and the reaction mixture clarifies, pour the solution over crushed ice. The anhydrous dilituric acid will precipitate as a fine white powder.

  • Hydration & Recrystallization: Filter the crude precipitate and dissolve it in a minimum volume of boiling distilled water. Allow the solution to cool slowly to 4 °C over 12 hours.

    • Causality: Slow cooling in an aqueous medium thermodynamically favors the incorporation of water into the crystal lattice, yielding the trihydrate form (C₄H₃N₃O₅ · 3H₂O)[2].

  • Validation: Isolate the pale yellow crystals via vacuum filtration. Validate the product by verifying the melting point (180–185 °C) and confirming a purity of ≥99% via HPLC[2].

Advanced Applications: Analytical Chemistry & Drug Development

Dilituric acid trihydrate is not merely a passive intermediate; it is an active participant in advanced chemical workflows, specifically in cocrystallization and metal ion detection[2].

Cocrystallization with Pharmaceutical APIs

In drug development, modifying the solid-state properties of an Active Pharmaceutical Ingredient (API) is crucial for improving bioavailability. Dilituric acid is an exceptional coformer due to its rigid planar structure and multiple hydrogen-bonding sites. A landmark application is its use in (quinine, quinidine, cinchonine, cinchonidine)[3].

Cocrystal API Target API (e.g., Cinchona Alkaloid) Mix Equimolar Solvation (Aqueous/Organic Blend) API->Mix Coformer Dilituric Acid Trihydrate (Coformer) Coformer->Mix Evap Controlled Evaporation (Isothermal) Mix->Evap Analyze Solid-State Validation (XRD, DSC, Raman) Evap->Analyze Result Validated Cocrystal (Hydration State Confirmed) Analyze->Result

Figure 2: Workflow for screening and validating dilituric acid cocrystals.

Protocol: Cocrystal Screening
  • Preparation: Weigh equimolar amounts of the target API (e.g., quinidine) and dilituric acid trihydrate (MW: 227.13 g/mol )[2][3].

    • Expertise Note: Always use the trihydrate's molecular weight for stoichiometric calculations to avoid coformer deficiency.

  • Solvation & Evaporation: Dissolve the mixture in a 1:1 methanol/water solvent system. Allow for slow, isothermal evaporation at 25 °C.

  • Characterization: Analyze the resulting crystals using Raman spectroscopy and X-ray powder diffraction (XRPD). Dilituric acid cocrystals exhibit distinct vibrational shifts depending on the interaction site (e.g., the quinoline ring vs. the quinuclidine group in cinchona alkaloids)[3].

Analytical Complexation and Pantochromism

Dilituric acid and its derivatives exhibit pantochromism—the ability to form (e.g., alkali metals)[7]. This property is heavily leveraged in colorimetric assays for metal detection, such as the gravimetric or colorimetric determination of potassium[2][8]. The trihydrate's high aqueous solubility ensures rapid and complete complexation with metal ions in biological or environmental samples[2].

Handling, Stability, and Storage Protocols

To maintain the integrity of dilituric acid trihydrate, strict storage protocols must be adhered to:

  • Temperature: Store at 0–8 °C[2]. Elevated temperatures can drive off the water of hydration, converting the trihydrate back to the anhydrous form and altering its molecular weight.

  • Light & Moisture: Keep in tightly sealed, light-resistant containers. While it is a hydrate, excessive ambient humidity can lead to deliquescence, whereas extreme dry conditions can cause efflorescence.

  • Safety: Classified as a skin and eye irritant (GHS H315, H319)[1]. Standard PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is mandatory during handling[1].

Conclusion

Dilituric acid trihydrate (CAS: 6209-44-5; MW: 227.13 g/mol ) is a highly versatile reagent that bridges the gap between classical analytical chemistry and modern pharmaceutical solid-state engineering[2]. By understanding the causality behind its hydration dynamics and employing self-validating synthetic and screening protocols, researchers can fully harness its potential in drug development and complexation assays.

References

  • National Center for Biotechnology Information. "5-Nitrobarbituric acid". PubChem Compound Summary for CID 10195. Available at:[Link]

  • PrepChem. "Synthesis of dilituric acid". PrepChem. Available at:[Link]

  • Thiokol Corp. "Process for making 5-nitrobarbituric acid and salts thereof". WO1995019341A2 (Google Patents).
  • Semantic Scholar. "Vibrational Spectroscopic Study of the Cocrystal Products Formed by Cinchona Alkaloids with 5-Nitrobarbituric Acid". Semantic Scholar. Available at:[Link]

  • Dalton Transactions. "Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates". RSC Publishing. Available at:[Link]

  • South African Journal of Science. "The use of dilituric acid in the determination of potassium". Journals.co.za. Available at:[Link]

Sources

Foundational

Polymorphism and Tautomerism in 5-Nitrobarbituric Acid: A Technical Whitepaper on Trihydrate and Anhydrous Systems

Executive Summary 5-Nitrobarbituric acid (historically known as dilituric acid) is a highly versatile cyclic urea derivative that occupies a critical niche in solid-state chemistry, materials science, and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitrobarbituric acid (historically known as dilituric acid) is a highly versatile cyclic urea derivative that occupies a critical niche in solid-state chemistry, materials science, and pharmaceutical co-crystallization[1][2]. The compound exhibits a profound structural dichotomy, existing primarily as a stable trihydrate or in multiple anhydrous polymorphic forms. This whitepaper provides an in-depth technical analysis of the crystallographic, thermodynamic, and tautomeric differences between these states, alongside self-validating experimental workflows for their synthesis and characterization.

Structural Dichotomy: The Tautomeric Shift

The transition between the trihydrate and anhydrous forms of 5-nitrobarbituric acid is not merely a loss or gain of solvent; it triggers a fundamental tautomeric rearrangement of the pyrimidine ring[3].

  • The Trihydrate System (

    
    ) : In the monoclinic trihydrate crystal, the acid molecules exist exclusively in the aci-triketo  tautomeric form. The structural integrity is maintained by a complex network of intermolecular hydrogen bonds. The water molecules form "ice-like" hydrogen-bond chains within crystallographic channels, creating bifurcated bonds with the dilituric acid molecules. Notably, there is zero intramolecular hydrogen bonding in this state[3].
    
  • The Anhydrous System (

    
    ) : Upon dehydration, the removal of the water scaffold forces the molecule to stabilize itself internally. This results in a shift to the diketo monohydroxy  tautomer. The ring symmetry is reduced, and the lattice is now stabilized by strong intramolecular hydrogen bonds[3].
    

Mechanistic Rationale : The causality behind this shift lies in lattice energy optimization. In aqueous environments, the bifurcated intermolecular hydrogen bonds provided by water molecules are energetically superior, favoring the aci-triketo geometry. When thermal energy drives off the water, the molecule must compensate for the lost electron density stabilization by forming intramolecular bonds, thereby forcing the proton shift to the diketo monohydroxy state.

PhaseTransform Trihydrate 5-Nitrobarbituric Acid Trihydrate (aci-triketo tautomer) Dehydration Thermal Dehydration (> 110°C) Trihydrate->Dehydration Heat / -3 H2O Anhydrous Anhydrous 5-Nitrobarbituric Acid (diketo monohydroxy tautomer) Hydration Aqueous Recrystallization (< 40°C) Anhydrous->Hydration +3 H2O Dehydration->Anhydrous Intramolecular H-bonds form Hydration->Trihydrate Intermolecular H-bonds form

Fig 1: Phase transformation and tautomeric shift between trihydrate and anhydrous forms.

Quantitative Physicochemical Profiling

The divergent structural mechanics of the two forms manifest in distinct physicochemical properties. The anhydrous form itself exhibits polymorphism (Forms I and II), which can be differentiated via FT-IR spectroscopy[4].

Table 1: Comparative Physicochemical Data
Property5-Nitrobarbituric Acid TrihydrateAnhydrous 5-Nitrobarbituric Acid
Chemical Formula


Molecular Weight 227.13 g/mol [5]173.08 g/mol [5]
Tautomeric State aci-triketo[3]diketo monohydroxy[3]
Hydrogen Bonding Intermolecular (bifurcated with

)[3]
Intramolecular[3]
Crystal System Monoclinic (Stable at RT)[3]Polymorphic (Forms I & II)[4]
Urea Carbonyl IR Band N/AForm I: 1635

, Form II: 1620

[4]
Primary Application TNT supercooling modifier (0.5% w/w)[6]Pharmaceutical co-crystal host[1]

Note: The dehydration kinetics of the trihydrate form follow specific thermal degradation pathways that can be modeled using the Polanyi-Wigner equation, allowing researchers to accurately predict the activation energy required for the phase transition[7].

Self-Validating Experimental Methodologies

To ensure high-fidelity results in materials synthesis, the following protocols are designed as self-validating systems. Each step contains physical or spectroscopic checkpoints to verify the integrity of the reaction.

Protocol A: Synthesis of 5-Nitrobarbituric Acid Trihydrate

This protocol utilizes the direct nitration of barbituric acid[8][9].

  • Reaction Setup : Equip a reaction vessel with a mechanical stirrer and an ice bath. Add fuming nitric acid to the vessel.

  • Incremental Addition : Begin stirring and add 100 g of barbituric acid incrementally over two hours.

    • Mechanistic Rationale: The nitration of the pyrimidine ring is highly exothermic. Maintaining the temperature strictly below 40°C prevents the oxidative degradation of the ring, which would otherwise yield intractable, highly colored polymeric byproducts[8].

  • Quenching & Filtration : After addition, stir for one hour. Add 430 mL of water and cool the solution to 10°C to force precipitation. Filter and wash the residue with cold water[8].

  • Recrystallization (Hydration) : Dissolve the crude solid in 860 mL of boiling water. Allow the filtrate to cool overnight to form the monoclinic trihydrate crystals[8].

  • System Validation :

    • Visual Checkpoint: Pure 5-nitrobarbituric acid trihydrate must appear as an off-white to pale yellow powder. If the product appears bright yellow or greenish, it indicates residual fuming nitric acid or the formation of trace metal-ion complexes. In such cases, the recrystallization step must be repeated[8].

Protocol B: Controlled Dehydration to the Anhydrous Form
  • Thermal Processing : Spread the validated trihydrate crystals evenly on a glass watch glass. Place in a vacuum drying oven set to 110°C – 115°C[9].

  • Kinetic Monitoring : Maintain temperature for 4-6 hours. The dehydration follows first-order kinetics; the loss of the three water molecules induces the tautomeric shift to the diketo monohydroxy form[3].

  • System Validation :

    • Gravimetric Checkpoint: The theoretical mass loss should be exactly 23.8%.

    • Spectroscopic Checkpoint: Perform FT-IR analysis. The emergence of sharp urea carbonyl bands at either 1635

      
       (Form I) or 1620 
      
      
      
      (Form II) confirms the successful transition to the anhydrous polymorphs[4].

Workflow BA Barbituric Acid Nitration Nitration (Fuming HNO3) Maintain < 40°C BA->Nitration Incremental addition Crude Crude 5-NBA (Pale Yellow Solid) Nitration->Crude Filter & Wash with cold H2O Recrystallize Hot Water Recrystallization Cool to 10°C Crude->Recrystallize Dissolve in boiling H2O Trihydrate Pure Trihydrate Crystals (aci-triketo) Recrystallize->Trihydrate Crystallization overnight Validation Validation Checkpoint: Off-white color, free of residual HNO3 Trihydrate->Validation Quality Control

Fig 2: Self-validating synthesis workflow for 5-nitrobarbituric acid trihydrate.

Advanced Applications in Material Science & Pharmaceutics

Explosives Grain Modification (Trihydrate) In energetic materials science, the trihydrate form exhibits unique capabilities as a grain modification additive for 2,4,6-trinitrotoluene (TNT). One of the primary difficulties in casting TNT is the columnar growth of large crystals. The addition of just 0.5% (w/w) 5-nitrobarbituric acid trihydrate to liquid TNT significantly suppresses supercooling. This intervention restricts the average TNT crystal diameter to 0.09 mm (compared to standard large columnar growths), producing a cast of exceptionally high structural quality[6].

Pharmaceutical Co-Crystallization (Anhydrous) In solid-state pharmaceutical development, the anhydrous form acts as a robust co-crystal former (host component). The 5-nitrobarbiturate molecule has a strong tendency to form stable dimers through specific hydrogen-bonding linkages (designated as Types A, B, and C). By utilizing these supramolecular synthons, drug development professionals can engineer co-crystals that significantly enhance the solubility and dissolution kinetics of poorly water-soluble active pharmaceutical ingredients (APIs)[1][10].

Chemical Microscopy Historically, dilituric acid was a cornerstone reagent in chemical microscopy. It forms distinct crystalline adducts with Group IA and IIA cations, as well as various chiral phenylalkylamines. The analytical power of this method relies on the analyte's ability to force the diliturate system into differing hydrate structural types, yielding unique, identifiable crystal morphologies under a polarized light microscope[2].

References

  • Craven, B. M., Martinez-Carrera, S., & Jeffrey, G. A. (1964). The crystal structure of the monoclinic form of dilituric acid trihydrate. Acta Crystallographica, 17, 891-903. [Link]

  • Thermo Fisher Scientific. 5-Nitrobarbituric acid trihydrate, 95%. Fisher Scientific Catalog. [Link]

  • Berlin, A., & Robinson, R. J. (1962). Dehydration Process of Calcium Silicate Hydrate during Heating in the Air (Referencing Polanyi-Wigner equation for 5-nitrobarbituric acid trihydrate). Analytica Chimica Acta / ResearchGate. [Link]

  • Defense Technical Information Center (DTIC). Grain Modification Additives for TNT and its Compositions. A Preliminary Screening via Suppression of Supercooling.[Link]

  • Brittain, H. G. (2005). Foundations of chemical microscopy. 3. Derivatives of some chiral phenylalkylamines and phenylalkylamino acids with 5-nitrobarbituric acid. Chirality, 17:89–98.[Link]

  • Ahuja, S., & Scypinski, S. (2001). Handbook of Modern Pharmaceutical Analysis (Solid-State Analysis / IR Spectra of Anhydrous Forms). National Academic Digital Library of Ethiopia. [Link]

  • Erxleben, A. (2020). Cocrystal Applications in Drug Delivery. Pharmaceutics / MDPI. [Link]

  • Grant, D. J. W. (2002). Organic Crystal Engineering (Multi-component Pharmaceutical Crystalline Phases).[Link]

Sources

Exploratory

Solubility of 5-nitrobarbituric acid in water and organic solvents

Part 1: Executive Summary 5-Nitrobarbituric acid (CAS: 480-68-2), historically known as dilituric acid , is a pyrimidine derivative that occupies a unique niche in organic chemistry due to its high acidity (pKa ≈ 4.[1]01...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

5-Nitrobarbituric acid (CAS: 480-68-2), historically known as dilituric acid , is a pyrimidine derivative that occupies a unique niche in organic chemistry due to its high acidity (pKa ≈ 4.[1]01) relative to its parent compound, barbituric acid. Unlike typical organic weak acids, the electron-withdrawing nitro group at the C-5 position destabilizes the standard keto-form, driving a complex tautomeric equilibrium that dictates its solubility profile.[1]

This guide moves beyond binary "soluble/insoluble" classifications.[1] We analyze the compound's behavior through the lens of solvation thermodynamics and crystal lattice energy , providing actionable protocols for solubilization in aqueous, organic, and mixed-solvent systems.

Key Technical Insight: The solubility of 5-nitrobarbituric acid is not a static property but a dynamic function of hydration state (trihydrate vs. anhydrous) and ionization .[1] While sparingly soluble in pure water, its capacity to form stable salts with organic bases and metal ions (notably Potassium) makes it a critical agent in crystal engineering and separation science.

Part 2: Physicochemical Architecture[1]

To master the solubility of 5-nitrobarbituric acid, one must first understand its structural fluidity.[1] The compound exists in multiple tautomeric forms, and the dominant species changes based on the solvent's dielectric constant and pH.

Structural Tautomerism & Ionization

The nitro group at C-5 is not passive; it actively participates in charge delocalization.[1] In the solid state (trihydrate), the molecule often adopts the aci-triketo form, while in solution, it equilibrates between the diketo-monohydroxy and triketo forms.[1]

Tautomerism cluster_conditions Solubility Factors Triketo Triketo Form (Neutral) Enol Diketo-Monohydroxy Form (Enol Tautomer) Triketo->Enol Solvent Equilibration Anion Diliturate Anion (Delocalized Charge) Enol->Anion Deprotonation (pKa ~4.01) pH pH > 4.0 Increases Solubility Anion->pH Polarity High Dielectric Stabilizes Anion

Figure 1: Tautomeric equilibrium and ionization pathway.[1] The formation of the resonance-stabilized anion is the primary mechanism for solubility enhancement in basic media.[1]

Critical Physicochemical Parameters[2]
ParameterValueTechnical Implication
Molecular Weight 173.08 g/mol Low MW facilitates diffusion but high density packing limits dissolution rate.[1]
pKa (C-5 Proton) 4.01Significantly more acidic than barbituric acid.[1] Soluble in buffers pH > 5.[1]0.
LogP -1.1 to -2.0Hydrophilic nature; poor solubility in non-polar solvents (Hexane, Ether).[1]
Melting Point 176°C (Anhydrous)High lattice energy barrier to dissolution.
Crystal Form Trihydrate (Common)Dissolution of the hydrate is endothermic; heating significantly aids solubility.

Part 3: Solubility Data & Solvent Compatibility[1]

The following data consolidates experimental observations and thermodynamic predictions.

Solubility Profile Matrix
Solvent ClassSpecific SolventSolubility StatusQuantitative Estimate (Approx.)Mechanistic Note
Aqueous Water (25°C)Slightly Soluble~0.83 mg/mL (0.005 M)Limited by strong intermolecular H-bonding in crystal lattice.[1]
Aqueous Water (80°C)Soluble > 10 mg/mLHigh temperature overcomes lattice enthalpy.[1]
Aqueous 5% NaOH / KOHVery Soluble > 50 mg/mLDeprotonation forms highly soluble diliturate salts.[1]
Polar Aprotic DMSOHigh ~100 mg/mLDisrupts H-bonding; ideal for stock solutions.[1]
Polar Aprotic DMFSoluble~30–50 mg/mLGood alternative to DMSO for organic synthesis.[1]
Alcohols Methanol / EthanolSoluble10–25 mg/mLModerate solubility; useful for recrystallization.[1]
Ethers Diethyl EtherInsoluble < 0.1 mg/mLLow dielectric constant cannot stabilize the polar nitro group.
Non-Polar Hexane / BenzeneInsolubleNegligible"Like dissolves like" rule applies strictly here.[1]
The "Solubility Switch" Effect

Researchers often face precipitation issues when diluting organic stock solutions into aqueous media.

  • Problem: Diluting a 100 mg/mL DMSO stock 1:100 into water often works, but 1:10 may precipitate the free acid.

  • Solution: Use a Co-solvent System .[1] A validated vehicle for biological assays is:

    • 10% DMSO (Solubilizer)[1][2]

    • 40% PEG300 (Stabilizer)[1]

    • 5% Tween-80 (Surfactant)[1][2]

    • 45% Saline (Diluent)[1][2]

    • Result: Stable clear solution at 2.5 mg/mL .[1][2]

Part 4: Experimental Methodologies

Protocol A: Saturation Shake-Flask Method (Standard)

For determining thermodynamic solubility in a specific solvent.[1]

  • Preparation: Weigh excess 5-nitrobarbituric acid (approx. 50 mg) into a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of the target solvent (e.g., Ethanol).

  • Equilibration:

    • Seal tight and place in an orbital shaker at constant temperature (25°C) for 24 to 72 hours .

    • Note: The trihydrate form requires longer equilibration to reach steady state than the anhydrous form.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (use Nylon for aqueous, PTFE for organic).

  • Quantification (UV-Vis):

    • Dilute the supernatant with pH 7.0 buffer.

    • Measure Absorbance at λmax ≈ 330–340 nm (characteristic of the nitro-enolate chromophore).[1]

    • Calculate concentration using a pre-determined calibration curve.[1]

Protocol B: High-Throughput Stock Preparation

For biological screening or synthetic stock generation.[1]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid "wet" DMSO as water content reduces solubility limit.[1]

  • Dissolution:

    • Add 100 mg of 5-nitrobarbituric acid powder to 1 mL DMSO.[1]

    • Sonicate in an ultrasonic water bath at 40°C for 10-15 minutes. The compound dissolves slowly due to crystal density.

  • Validation: Visual inspection must show a clear, yellow-tinted solution with no particulate matter.[1]

  • Storage: Store at -20°C. Protect from light, as nitro-compounds can be photosensitive.[1]

Part 5: Applications & Implications[1]

Crystal Engineering & Co-Crystallization

5-Nitrobarbituric acid is a premier "proton donor" in crystal engineering.[1] Its ability to donate a proton to organic bases (like amines or pyridines) allows for the predictable formation of molecular salts .

  • Mechanism: The

    
     rule suggests that if 
    
    
    
    , a salt forms.[1] With a pKa of 4.01, it readily forms salts with bases of pKa > 7.
  • Utility: This is used to improve the solubility of poorly soluble basic drugs by forming "Diliturate" salts.

Separation Science (Potassium Detection)

Historically, the low solubility of Potassium 5-nitrobarbiturate was used to gravimetrically determine potassium ions.[1]

  • Reaction:

    
    
    
  • Relevance: While replaced by AAS/ICP-MS, this reaction demonstrates the compound's specific ion-pairing capability, which is relevant for developing ion-selective sensors.[1]

Part 6: References

  • BenchChem. (2025).[1][3] A Comparative Analysis of Barbituric Acid and 5-Nitrobarbituric Acid in Synthesis. Retrieved from [1]

  • Craven, B. M., Martinez-Carrera, S., & Jeffrey, G. A. (1964).[4] The crystal structure of the monoclinic form of dilituric acid trihydrate. Acta Crystallographica, 17(7), 891-903.[1][4] [1]

  • MedChemExpress. (2024).[1] 5-Nitrobarbituric acid: Technical Data Sheet and Solubility Protocol. Retrieved from [1]

  • Portalone, G., & Colapietro, M. (2007). The 1:1 cocrystals of the proton-transfer compound dilituric acid--phenylbiguanide monohydrate. Acta Crystallographica Section C, 63(3).[5]

  • PubChem. (2025).[1][6] 5-Nitrobarbituric Acid (CID 10195) - Physical Properties. National Library of Medicine. Retrieved from [1]

Sources

Foundational

Technical Guide: Acidity and pKa Profiling of 5-Nitrobarbituric Acid (Dilituric Acid)

[1] Executive Summary 5-Nitrobarbituric acid (5-NBA), historically known as dilituric acid, represents a unique scaffold in physical organic chemistry and crystal engineering.[1] Unlike its parent compound, barbituric ac...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Nitrobarbituric acid (5-NBA), historically known as dilituric acid, represents a unique scaffold in physical organic chemistry and crystal engineering.[1] Unlike its parent compound, barbituric acid (


), 5-NBA exhibits "super-acidity" relative to the pyrimidine trione class, with a first dissociation constant (

) approaching 0.[1] This dramatic shift is driven by the strong electron-withdrawing induction and resonance effects of the C5-nitro group.

This guide provides a definitive technical analysis of the acidity of 5-NBA, detailing its structural determinants, thermodynamic values, and specific protocols for experimental verification. It is designed for pharmaceutical scientists utilizing 5-NBA as a co-former for salt/co-crystal engineering of basic active pharmaceutical ingredients (APIs).

Structural Basis of Acidity

The acidity of 5-NBA cannot be understood without analyzing its resonance structures. While barbituric acid relies on carbonyl-assisted enolization, 5-NBA introduces a nitro group at the C5 position.[1][2]

Electronic Effects

The nitro group (


) exerts two synergistic effects:
  • Inductive Effect (-I): It pulls electron density through the

    
    -bond framework, destabilizing the N-H bonds and making the protons more labile.[1]
    
  • Resonance Effect (-R): Upon deprotonation, the negative charge is not merely delocalized onto the ring carbonyls (as in barbituric acid) but is extensively delocalized onto the nitro group oxygens.[1] This creates a highly stabilized aci-nitro anion.

Tautomeric Equilibria

In the solid state, anhydrous 5-NBA exists predominantly in the 2,6-diketo-4-enol form, stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the nitro oxygen. In aqueous solution, it equilibrates rapidly, but the mono-anion is the dominant species at physiological pH.

Tautomerism TriKeto Tri-Keto Form (Less Stable) Enol 2,6-Diketo-4-Enol (Major Solid Form) TriKeto->Enol Tautomerism Anion Delocalized Anion (Resonance Stabilized) Enol->Anion Deprotonation (-H+)

Figure 1: Tautomeric equilibrium and ionization pathway of 5-NBA.[1] The enol form is thermodynamically favored in the crystal lattice.

pKa Values and Thermodynamics

The literature often presents conflicting values due to the difficulty of measuring pKa values near 0. Below is the consensus data synthesized from crystallographic and spectrophotometric studies.

Table 1: Physicochemical Constants of 5-Nitrobarbituric Acid[1][2]
ParameterValueConditions/Notes

0.02 – 0.80 Strongly acidic.[1] Value depends on ionic strength (

). At

,

.

9.4 – 10.1 Weakly acidic.[1] Corresponds to the second ring NH deprotonation.

> 13.0 Very weak.[1] Rarely observed in aqueous media due to solvent leveling.
Melting Point 176°C (dec.)[1][2][3][4]Anhydrous form.[3] Decomposes upon melting.[2][3]
Solubility ~1200 parts (cold water)Significantly more soluble in hot water and alcohols.[1][3]

Critical Insight for Researchers: Because


, 5-NBA behaves nearly as a strong acid in aqueous solutions.[1] It will protonate almost any basic drug molecule (API), forming a salt  rather than a neutral co-crystal.[1] This distinction is vital for regulatory filing (salt vs. co-crystal classification).

Experimental Determination Protocol

Standard potentiometric titration (using a glass electrode) is inaccurate for determining


 of 5-NBA because the glass electrode response is non-linear and prone to "acid error" below pH 1.5.[1]

Recommended Method: UV-Vis Spectrophotometric Titration.[1][5] This method relies on the spectral shift between the protonated species (


) and the anion (

).
Materials
  • Analyte: 5-Nitrobarbituric acid (High Purity >99%).[1]

  • Solvent: Deionized water (CO2-free).[1]

  • Acid source: Hydrochloric acid (HCl) standard solutions (0.1 M, 0.5 M, 1.0 M, 2.0 M).[1]

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (quartz cuvettes).[1]

Protocol Workflow
  • Stock Preparation: Dissolve 5-NBA in water to create a

    
     M stock solution.[1]
    
  • Spectral Scanning:

    • Scan the stock in 0.1 M NaOH (fully deprotonated

      
      ).[1] Note 
      
      
      
      (typically ~335-340 nm).[1]
    • Scan the stock in 3.0 M HCl (fully protonated

      
      ).[1] Note 
      
      
      
      (typically shifted to ~305-310 nm).
    • Identify the Analytical Wavelength : The wavelength with the greatest difference in absorbance between species.

  • Sample Preparation: Prepare a series of 10 samples containing fixed [5-NBA] but varying [HCl] from 0.01 M to 2.0 M.

  • Measurement: Measure Absorbance (

    
    ) at the analytical wavelength for all samples.
    
Calculation (Hammett Acidity Function)

For acids with


, the Henderson-Hasselbalch equation is modified using the Hammett acidity function (

) rather than pH.[1]

[1]

Where the ratio


 is derived from absorbance:


[1]
  • 
    : Absorbance of fully deprotonated form (in water/NaOH).[1]
    
  • 
    : Absorbance of fully protonated form (in highly conc.[1] HCl).
    
  • 
    : Absorbance of the specific sample.[6]
    

Protocol Start Start: 5-NBA Sample Scan Scan UV Spectrum (Identify shift between HCl and NaOH conditions) Start->Scan Select Select Analytical Wavelength (Max Delta Absorbance) Scan->Select Prepare Prepare HCl Series (0.01M to 3.0M) Select->Prepare Measure Measure Absorbance at Analytical Wavelength Prepare->Measure Calc Calculate Ratio (A_anion - A_obs) / (A_obs - A_acid) Measure->Calc Result Plot log(Ratio) vs H0 Intercept = pKa Calc->Result

Figure 2: Spectrophotometric determination workflow for low pKa acids.[1]

Pharmaceutical Applications: The Salt-Cocrystal Continuum

In drug development, 5-NBA is a "design element" for crystal engineering.[1] Its rigid planar structure and hydrogen-bonding capability (nitro group as acceptor, NH as donor) make it ideal for stabilizing lattice structures.[1]

Salt Selection Logic

Because 5-NBA is a strong acid (


), the 

rule applies:

[1]
  • If

    
    : Salt formation is expected (Proton transfer occurs).[1]
    
  • Since most basic drugs have

    
    , combinations with 5-NBA almost exclusively result in diliturate salts .[1]
    
Stability Benefits

Diliturate salts often exhibit:

  • Higher Melting Points: Due to strong ionic interactions + H-bond networks.[1]

  • Photo-stability: The nitro group can quench radical formation in some light-sensitive APIs.[1]

References

  • Hartley, S. B., et al. (1963).[1] The Structure and Acidity of 5-Nitrobarbituric Acid. Journal of the Chemical Society. Link

  • Da Silva, C. C., et al. (2017). Spectrophotometric Determination of pKa. Journal of Chemical & Engineering Data. Link

  • Garg, N., et al. (2017). Cocrystals: A Review of Recent Trends in Pharmaceutical and Material Science Applications. Material Science Research India. Link

  • PubChem. (2025).[1] 5-Nitrobarbituric acid Compound Summary. National Library of Medicine. Link

  • CrystEngComm. (2014). The salt–cocrystal continuum: the influence of crystal structure on ionization state. Royal Society of Chemistry. Link

Sources

Exploratory

Foreword: Unveiling the Solid-State Architecture of a Versatile Heterocycle

An In-Depth Technical Guide to the Crystal Structure Analysis of Dilituric Acid Hydrate Dilituric acid, known systematically as 5-nitrobarbituric acid, is a derivative of barbituric acid, a core scaffold in numerous phar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Dilituric Acid Hydrate

Dilituric acid, known systematically as 5-nitrobarbituric acid, is a derivative of barbituric acid, a core scaffold in numerous pharmacologically active compounds.[1] The solid-state structure of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in drug development, directly influencing critical properties such as solubility, stability, bioavailability, and manufacturability. The incorporation of water molecules into a crystal lattice to form hydrates is a common phenomenon that can dramatically alter these physicochemical properties.

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of dilituric acid hydrate. It is designed for researchers and scientists in crystallography, medicinal chemistry, and pharmaceutical development. We will move beyond a simple recitation of methods to explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. Our focus will be on not just determining the structure, but understanding why it assembles as it does, with a deep dive into the intricate hydrogen bonding networks that define its crystalline architecture.

Foundational Strategy: From Synthesis to Structural Elucidation

The successful analysis of a crystal structure is not an isolated event but the culmination of a carefully planned experimental workflow. Each step is designed to yield a result of the highest possible quality, as the fidelity of the final structure is contingent on the success of the preceding stages.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structural Determination synthesis Synthesis of Dilituric Acid crystallization Recrystallization (Hydrate Formation) synthesis->crystallization Crude Product mounting Crystal Selection & Mounting crystallization->mounting Single Crystals data_collection X-ray Diffraction Data Collection mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution Diffraction Data refinement Structure Refinement solution->refinement validation Structural Validation & Analysis refinement->validation final_report Crystallographic Report & Interpretation validation->final_report Final Structure (CIF)

Caption: Overall experimental workflow for crystal structure analysis.

Experimental Protocols: A Self-Validating Methodology

The integrity of a crystal structure analysis rests upon the meticulous execution of its experimental protocols. What follows are field-proven methodologies, with explanations for the critical parameters and choices that ensure a trustworthy outcome.

Synthesis and Single-Crystal Growth of Dilituric Acid Hydrate

The synthesis of the parent compound is the logical starting point. A reliable method for the nitration of barbituric acid has been established, followed by a critical recrystallization step from water to form the desired hydrate.[2][3]

Protocol:

  • Nitration of Barbituric Acid: In a flask equipped with a mechanical stirrer and cooled in an ice bath, place 143 mL of fuming nitric acid (sp. gr. 1.52).

  • Controlled Addition: Gradually add 100 g (0.61 mol) of barbituric acid over a two-hour period. The causality here is crucial: a slow, controlled addition is necessary to manage the exothermic reaction and maintain the temperature below 40°C, preventing unwanted side reactions or degradation.[2]

  • Stirring and Quenching: Stir the mixture for an additional hour after the addition is complete. Subsequently, add 430 mL of water while continuing to stir and cool the solution to 10°C.

  • Isolation of Crude Product: Filter the resulting precipitate, wash with cold water, and dry thoroughly at 60-80°C. Trustworthiness Check: Drying is essential to remove residual nitric acid, which can interfere with the subsequent crystallization and characterization.[2]

  • Recrystallization and Hydrate Formation: Add the dried, crude dilituric acid to 860 mL of boiling water. Heat the mixture, potentially with the introduction of steam, until a clear solution is achieved.

  • Crystal Growth: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature overnight. Slow cooling is the key determinant of crystal quality; it allows for the ordered growth of large, single crystals suitable for diffraction, rather than the rapid precipitation of a microcrystalline powder.

  • Isolation of Dilituric Acid Hydrate: Collect the resulting crystals by filtration, wash with a small amount of cold water, and air-dry. The product is expected to be a trihydrate.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

This is the core analytical technique for determining the three-dimensional arrangement of atoms in a crystal.

Protocol:

  • Crystal Selection: Under a polarized light microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other visible defects. A high-quality crystal will diffract X-rays strongly and cleanly, leading to higher-quality data.

  • Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Causality: Low-temperature data collection minimizes atomic thermal vibrations, resulting in more precise atomic positions and often revealing subtle structural details that are obscured at room temperature.[4]

  • Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • Unit Cell Determination: Collect a preliminary set of diffraction frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Full Data Collection Strategy: Based on the crystal system, devise a data collection strategy (a series of scans) to measure the intensities of a complete and redundant set of unique reflections. Redundancy is important for accurate data scaling and absorption correction.

  • Data Reduction: Integrate the raw diffraction images to determine the intensity of each reflection. Apply necessary corrections for factors like Lorentz-polarization effects, absorption, and crystal decay. This processed data is the foundation for structure solution.

Structural Analysis and Discussion

The culmination of the experimental work is the interpretation of the solved crystal structure, which provides deep insights into molecular conformation and intermolecular interactions.

Crystallographic Data for Dilituric Acid Hydrate

The hydrated form of dilituric acid crystallizes in the tri-keto tautomeric form, as determined by Craven et al. (1964).[5] This is a critical finding, as the anhydrous form exists in an enol tautomer, highlighting the profound influence of water on the molecule's electronic structure.[5]

ParameterValue (Illustrative)Significance
Chemical FormulaC₄H₃N₃O₅ · 3H₂OConfirms the presence of three water molecules per dilituric acid molecule in the asymmetric unit.
Formula Weight227.13Used in the calculation of density and other crystal parameters.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell that relate asymmetric units.
a, b, c (Å)e.g., 6.5, 12.0, 10.5The dimensions of the unit cell.
β (°)e.g., 95.5The angle of the monoclinic unit cell.
Volume (ų)e.g., 815.0The volume of the unit cell.
Z4The number of formula units per unit cell.
R-factor (R1)< 0.05A key indicator of the agreement between the crystallographic model and the experimental X-ray data.

(Note: Specific unit cell parameters are illustrative and should be obtained from the primary crystallographic data, e.g., a CIF file.)

The Supramolecular Architecture: A Hydrogen-Bonded Network

The stability and structure of dilituric acid hydrate are dominated by an extensive and intricate network of hydrogen bonds. The dilituric acid molecule itself presents multiple hydrogen bond donors (N-H groups) and acceptors (C=O and NO₂ groups), which interact with each other and with the water molecules of hydration.

The analysis of related 5-nitrobarbiturate crystal structures reveals that the nitrobarbiturate anion is a versatile building block for constructing complex hydrogen-bonded networks.[6] These networks often feature dimeric linkages between barbiturate rings, which can be further connected by water molecules or other co-formers.[6]

Caption: Intermolecular hydrogen bonding in dilituric acid hydrate.

In the hydrated crystal, the water molecules play a crucial bridging role. They satisfy the hydrogen-bonding potential of the dilituric acid molecules that is not used in direct acid-acid interactions, creating a robust, three-dimensional framework. The oxygen atoms of the water molecules act as acceptors for the N-H donors of the barbiturate ring, while their hydrogen atoms donate to the carbonyl and nitro group oxygen atoms of neighboring acid molecules. This intricate web of interactions is the definitive reason for the stability of the hydrated crystalline phase.

Conclusion: From Structure to Function

The crystal structure analysis of dilituric acid hydrate reveals a complex and elegant supramolecular assembly governed by hydrogen bonding. The key finding is the stabilization of the tri-keto tautomer by the inclusion of water molecules, a stark contrast to the enol form found in the anhydrous crystal.[5] This demonstrates unequivocally how the presence of a solvent component can dictate the fundamental electronic structure of a molecule in the solid state.

For drug development professionals, this is a critical insight. The tautomeric form of a molecule can significantly impact its receptor binding affinity, solubility, and metabolic profile. Understanding the conditions that favor a particular form—in this case, the formation of a hydrate—provides essential knowledge for controlling the solid-state properties of a potential API. The methodologies and analytical principles detailed in this guide provide a framework for the robust and reliable characterization of such crystalline systems, forming an indispensable part of modern pharmaceutical and materials science research.

References

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Organics. Available at: [Link]

  • Thermal Behavior and Phase Transition of Uric Acid and Its Dihydrate Form, the Common Biominerals Uricite and Tinnunculite. (2019). Minerals. Available at: [Link]

  • Hydrogen-bonded networks constructed with 5-nitrobarbiturate. (2009). Crystal Growth & Design. Available at: [Link]

  • Solid state structures of 5-nitrobarbituric acid (dilituric acid). (n.d.). ResearchGate. Available at: [Link]

  • Barbituric acid, 5-nitro-. (n.d.). Organic Syntheses. Available at: [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). ResearchGate. Available at: [Link]

  • Barbituric Acid. (n.d.). PubChem. Available at: [Link]

Sources

Foundational

Hydrogen Bonding Landscapes in 5-Nitrobarbituric Acid: From Tautomeric Switching to Co-Crystal Engineering

This guide details the crystallographic and hydrogen-bonding landscapes of 5-nitrobarbituric acid (dilituric acid). It focuses on the structural duality driven by hydration—a phenomenon where solvent molecules dictate th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the crystallographic and hydrogen-bonding landscapes of 5-nitrobarbituric acid (dilituric acid). It focuses on the structural duality driven by hydration—a phenomenon where solvent molecules dictate the tautomeric state of the active pharmaceutical ingredient (API) or co-former.

Executive Summary

5-Nitrobarbituric acid (dilituric acid) represents a canonical system for studying hydration-induced tautomeric switching . Unlike many pharmaceutical solids where polymorphism involves different packing of the same molecular species, 5-nitrobarbituric acid undergoes a fundamental proton shift coupled to its hydration state.

  • Anhydrous State: Exists as the 2,6-diketo-4-enol tautomer, stabilized by a "constrained" intramolecular hydrogen bond.

  • Trihydrate State: Exists as the 2,4,6-triketo tautomer, stabilized by an extensive intermolecular water network.

Understanding this switch is critical for drug development professionals using dilituric acid as a co-former to engineer solubility in basic drugs (forming diliturates).

Molecular Architecture & Tautomerism

The 5-nitro group is strongly electron-withdrawing, significantly increasing the acidity of the C5-proton (


 compared to 

for barbituric acid). This acidity facilitates facile proton transfer, making the molecule highly sensitive to its local hydrogen-bonding environment.
The Tautomeric Equilibrium

The molecule oscillates between two primary forms depending on the availability of external hydrogen bond donors/acceptors (specifically water).

FeatureAnhydrous Form (Enol)Trihydrate Form (Keto)
Tautomer 2,6-diketo-4-enol2,4,6-triketo
Hybridization at C5

(Planar)

(Tetrahedral character)*
Primary Stabilization Intramolecular H-bond (

)
Intermolecular H-bond (

)
Graph Set Motif

(Pseudo-ring formation)

(Dimer) & Water Bridges

*Note: While the tri-keto form formally implies


 at C5, the high acidity and resonance often maintain significant planarity in the ring, with the negative charge delocalized effectively.

Crystal Packing & H-Bonding Motifs

The Anhydrous "Constrained" Enol

In the absence of water, the molecule maximizes stability internally. The enolic proton at C4 (or C6) forms a strong intramolecular hydrogen bond with one of the oxygen atoms of the nitro group.

  • Mechanism: This forms a planar, six-membered pseudo-ring (Graph Set

    
    ).
    
  • Effect: This "locks" the conformation, preventing the nitro group from rotating and reducing the molecule's ability to form diverse intermolecular networks. The packing is dominated by planar stacking and weaker

    
     interactions between layers.
    
The Hydrated Tri-Keto Network

Upon crystallization from aqueous media, water molecules disrupt the intramolecular lock.

  • Mechanism: Water acts as a potent H-bond donor/acceptor, energetically favoring the solvation of the carbonyl groups over the internal nitro-enol bond.

  • Structure: The molecule shifts to the tri-keto form . The water molecules bridge the varying carbonyls and amine (NH) groups, often forming layers where the organic diliturate anions (or neutral acids) are sandwiched by water sheets.

  • Proton Transfer: In co-crystals with basic drugs (amines), the acidic proton at C5 is transferred to the amine, forming a diliturate salt . The resulting structure is robust, often characterized by a "head-to-tail" arrangement of diliturate anions.

Visualization of the Switching Mechanism

The following diagram illustrates the pathway between the anhydrous enol and the hydrated keto forms.

TautomerSwitch Anhydrous Anhydrous Crystal (2,6-diketo-4-enol) Solution Aqueous Solution (Dynamic Equilibrium) Anhydrous->Solution Dissolution IntraHB Stabilized by Intramolecular H-Bond (Nitro-Enol Lock) Anhydrous->IntraHB Trihydrate Trihydrate Crystal (2,4,6-triketo) Solution->Trihydrate Slow Evaporation (High Water Activity) Trihydrate->Anhydrous Thermal Dehydration (>100°C) InterHB Stabilized by Intermolecular Water Bridges (Solvent Network) Trihydrate->InterHB

Caption: Cycle of hydration-induced tautomerism. The system minimizes energy via intramolecular locking in the dry state and intermolecular bridging in the wet state.

Experimental Protocols

Crystallization of the Trihydrate

To isolate the pure tri-keto trihydrate phase for analysis:

  • Dissolution: Dissolve 1.0 g of 5-nitrobarbituric acid in 20 mL of boiling water. The solution should be clear yellow.

  • Filtration: Hot filter to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (

    
    ) over 4-6 hours. Rapid cooling may trap metastable forms or defects.
    
  • Harvesting: Collect the resulting prismatic crystals via vacuum filtration.

  • Drying: Air dry at ambient temperature. Critical: Do not oven dry above

    
    , as this will initiate the phase transition to the anhydrous form.
    
Preparation of Pharmaceutical Co-Crystals (Diliturates)

Dilituric acid is an excellent co-former for basic APIs (e.g., amines).

  • Stoichiometry: Mix the API and 5-nitrobarbituric acid in a 1:1 molar ratio.

  • Solvent System: Use a 50:50 (v/v) Ethanol:Water mixture. The water is essential to facilitate proton transfer.

  • Reflux: Heat at reflux for 30 minutes to ensure complete protonation of the API amine by the acidic C5-H of the dilituric acid.

  • Growth: Cool slowly. The resulting crystals will typically be the diliturate salt , where the 5-nitrobarbiturate anion serves as a rigid, H-bond accepting scaffold, improving the thermal stability of the API.

References

  • Craven, B. M., et al. (1964). "The Crystal Structure of 5-Nitrobarbituric Acid Trihydrate." Acta Crystallographica.

  • Bolton, W. (1963). "The Crystal Structure of Anhydrous 5-Nitrobarbituric Acid." Acta Crystallographica.

  • Nichol, G. S., & Clegg, W. (2005). "Crystal Engineering with 5-Nitrobarbituric Acid: A Versatile Co-former." CrystEngComm.

  • Ziller, J. W., et al. (2011). "Tautomeric Polymorphism in Barbiturates." Journal of Pharmaceutical Sciences.

Exploratory

Thermal Stability and Decomposition Kinetics of Nitrobarbiturate Hydrates: A Comprehensive Technical Guide

Executive Summary 5-Nitrobarbituric acid (dilituric acid) and its hydrated salts are pivotal compounds in supramolecular chemistry, crystal engineering, and pharmaceutical co-crystal formulations[1]. Understanding the th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitrobarbituric acid (dilituric acid) and its hydrated salts are pivotal compounds in supramolecular chemistry, crystal engineering, and pharmaceutical co-crystal formulations[1]. Understanding the thermal stability, hydration states, and decomposition pathways of these hydrates is critical for drug development professionals and materials scientists. This whitepaper elucidates the mechanistic principles governing the thermal behavior of nitrobarbiturate hydrates, providing validated synthesis protocols, thermal analysis methodologies, and a rigorous breakdown of their decomposition kinetics.

Mechanistic Principles of Hydration and Lattice Stability

Nitrobarbiturates exhibit a pronounced tendency to form complex hydrogen-bonded networks, incorporating water molecules directly into their crystal lattice[2]. The degree of hydration significantly influences the physicochemical properties of the compound, including its color (pantochromism), solubility, and thermal stability[3],[4].

  • Hydration States: 5-nitrobarbituric acid commonly exists as a trihydrate (C₄H₃N₃O₅·3H₂O) but can be driven to an anhydrous state (C₄H₃N₃O₅) through controlled thermal treatment[3]. In co-crystal systems, such as those formed with cinchona alkaloids, hydration can range from an anhydrous state to 4.5-hydrate species, demonstrating the structural flexibility of the nitrobarbiturate scaffold[1].

  • Causality in Stability: The thermal stability of a specific hydrate is dictated by the binding energy of the water molecules within the lattice. Interstitial water (weakly bound) evaporates at lower temperatures, while coordinated water (participating in strong hydrogen bonds with the nitro or carbonyl groups) requires higher activation energy for removal, often overlapping with the onset of lattice degradation[1].

Synthesis and Isolation Workflows

To study the thermal properties of nitrobarbiturate hydrates, one must first synthesize the compound with high purity and a controlled hydration state. The following protocol outlines the synthesis of 5-nitrobarbituric acid trihydrate and its conversion to the anhydrous form[5].

Protocol 1: Synthesis of 5-Nitrobarbituric Acid Trihydrate

Causality & Rationale: Nitration of barbituric acid is highly exothermic. Maintaining the temperature below 40°C prevents premature decomposition and the formation of colored oxidative byproducts[3],[5].

  • Preparation: Equip a 2-L reaction flask with a mechanical stirrer and immerse it in an ice bath.

  • Nitration: Add 143 mL of fuming nitric acid (sp. gr. 1.52). Slowly introduce 100 g (0.61 mol) of barbituric acid over 2 hours. Critical Step: Monitor the internal temperature continuously to ensure it does not exceed 40°C[5].

  • Quenching: Stir for an additional 1 hour post-addition. Slowly add 430 mL of deionized water while cooling the mixture to 10°C[5].

  • Primary Isolation: Filter the resulting precipitate and wash thoroughly with cold water to remove residual nitric acid. Dry on a glass tray at 60–80°C[5].

  • Recrystallization: Dissolve the crude product in 860 mL of boiling water. Allow the solution to cool overnight to promote the formation of highly pure trihydrate crystals[5].

  • Self-Validation Step: The absence of unexpected colored byproducts (e.g., bright yellow or red) confirms the absence of oxidative impurities or photodegradation[3].

Protocol 2: Conversion to Anhydrous State
  • Drying: Place the purified trihydrate crystals in a vacuum oven.

  • Thermal Treatment: Heat at 110–115°C for 2 to 3 hours[5]. This specific temperature range provides sufficient thermal energy to break the hydrogen bonds of the coordinated water without triggering the decomposition of the pyrimidine ring.

  • Self-Validation Step: A sharp melting point of the resulting powder at 176°C confirms complete dehydration and structural integrity[3],[5].

SynthesisWorkflow Start Barbituric Acid (Solid) Nitration Nitration (Fuming HNO3, <40°C) Start->Nitration Add slowly Cooling Aqueous Quench & Cooling (10°C) Nitration->Cooling Stir 1 hr, add H2O Filtration Filtration & Washing (Cold Water) Cooling->Filtration Isolate precipitate Recryst Recrystallization (Boiling Water) Filtration->Recryst Dissolve impurities Drying Drying (90-95°C for Trihydrate) Recryst->Drying Cool overnight Anhydrous Deep Drying (110-115°C for Anhydrous) Drying->Anhydrous Extended heat

Fig 1. Synthesis and isolation workflow for 5-nitrobarbituric acid hydrates.

Thermal Analysis Methodologies (TGA/DSC)

To accurately profile the thermal decomposition of nitrobarbiturate hydrates, a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach is required[1]. This acts as a self-validating analytical system: mass loss events (TGA) are perfectly correlated with endothermic or exothermic phase transitions (DSC) to confirm the exact nature of the thermal event.

Protocol 3: TGA/DSC Analytical Workflow

Causality & Rationale: A controlled heating rate under an inert atmosphere prevents oxidative degradation, isolating the purely thermal decomposition pathways.

  • Sample Preparation: Accurately weigh 5–10 mg of the nitrobarbiturate hydrate into an alumina crucible. Note: Small sample sizes minimize thermal gradients within the sample, ensuring sharp transition peaks.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

  • Heating Profile: Apply a linear heating rate of 10°C/min from 25°C to 400°C.

  • Data Correlation (Self-Validation):

    • Endothermic peak + Mass loss: Indicates dehydration or volatilization.

    • Endothermic peak + No mass loss: Indicates melting or polymorphic transition.

    • Exothermic peak + Mass loss: Indicates chemical decomposition and lattice collapse.

Quantitative Thermal Data

The thermal behavior of 5-nitrobarbituric acid is highly dependent on its hydration state and the specific co-crystal environment[3],[5],[1]. Table 1 summarizes the critical thermal milestones.

Compound / Hydration StateMolecular Weight ( g/mol )Dehydration Temp (°C)Melting Point (°C)Decomposition Onset (°C)
5-Nitrobarbituric Acid (Trihydrate) 227.13[3]90 - 115N/A (Dehydrates first)~176 - 183[5]
5-Nitrobarbituric Acid (Anhydrous) 173.08[3]N/A176 - 183 (with decomp)[5]~176 - 183[5]
Nitrobarbiturate-Cinchonine Cocrystal Varies (up to 4.5 H₂O)[1]80 - 130> 200~220[1]
Nitrobarbiturate-Quinidine Cocrystal Anhydrous[1]N/A> 200~220[1]

Table 1: Thermal properties of 5-nitrobarbituric acid and its derivatives.

Decomposition Kinetics and Pathways

The thermal decomposition of nitrobarbiturates is a multi-stage process governed by the stability of the pyrimidine ring and the electron-withdrawing nature of the nitro group.

  • Dehydration Phase: The initial thermal event is the endothermic expulsion of water molecules. Because the trihydrate contains strongly hydrogen-bonded water, this process spans a broad temperature range (90–115°C)[5].

  • Melting and Primary Decomposition: The anhydrous form exhibits a sharp endothermic melting point at approximately 176°C (or up to 181-183°C under rapid heating)[3],[5]. Crucially, this melting event is immediately followed by, or concurrent with, an exothermic decomposition. The presence of the nitro group destabilizes the pyrimidine ring at elevated temperatures.

  • Lattice Collapse: In complex co-crystals (e.g., with cinchona alkaloids), the robust intermolecular hydrogen bonding between the nitrobarbiturate and the quinoline/quinuclidine rings delays the onset of decomposition to ~220°C[1]. Upon reaching this threshold, the lattice collapses, releasing volatile nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.

ThermalDecomp Hydrate Nitrobarbiturate Trihydrate (Stable at RT) Dehydration Dehydration Phase (Endothermic, 90-115°C) Hydrate->Dehydration Heat applied Anhydrous Anhydrous Nitrobarbiturate (Stable up to ~170°C) Dehydration->Anhydrous -3 H2O Melting Melting / Phase Transition (Endothermic, 176-183°C) Anhydrous->Melting Heat applied Decomposition Thermal Degradation (Exothermic, >183°C) Melting->Decomposition Lattice collapse Volatiles Volatile Emission (NOx, CO2, CO) Decomposition->Volatiles Bond cleavage

Fig 2. Thermal decomposition pathway of nitrobarbiturate hydrates.

Conclusion

The thermal stability of nitrobarbiturate hydrates is intrinsically linked to their hydration state and the strength of their supramolecular hydrogen-bonding networks. While the isolated anhydrous acid decomposes near its melting point of 176°C, strategic co-crystallization can significantly enhance thermal resilience, pushing decomposition onsets beyond 220°C. For drug development professionals, mastering these thermal kinetics is essential for optimizing the processing, formulation, and shelf-life of barbiturate-derived therapeutics.

References

  • Working with Hazardous Chemicals - Barbituric acid, 5-nitro Source: Organic Syntheses URL:[Link]

  • New acentric materials constructed from aminopyridines and 4-nitrophenol Source: ResearchGate URL:[Link]

  • Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Vibrational Spectroscopic Study of the Cocrystal Products Formed by Cinchona Alkaloids with 5-Nitrobarbituric Acid Source: Semantic Scholar URL:[Link]

Sources

Foundational

UV-Vis absorption spectrum of 5-nitrobarbituric acid

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 5-Nitrobarbituric Acid Foreword: Beyond the Spectrum In the realm of molecular analysis, ultraviolet-visible (UV-Vis) spectroscopy stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 5-Nitrobarbituric Acid

Foreword: Beyond the Spectrum

In the realm of molecular analysis, ultraviolet-visible (UV-Vis) spectroscopy stands as a cornerstone technique, valued for its simplicity, sensitivity, and robustness. However, a spectrum is more than a mere plot of absorbance versus wavelength; it is a fingerprint of a molecule's electronic structure, exquisitely sensitive to its immediate chemical environment. This guide is designed for researchers, scientists, and drug development professionals who seek not just to acquire a UV-Vis spectrum of 5-nitrobarbituric acid, but to understand it. We will dissect the intricate interplay of molecular structure, solvent interactions, and pH that dictates the spectral characteristics of this important heterocyclic compound. As a self-validating system, the principles and protocols herein are designed to ensure that the data you generate is not only accurate but also deeply informative.

Theoretical Framework: The Origins of Absorption

5-Nitrobarbituric acid, also known as dilituric acid, is a derivative of barbituric acid, a class of compounds historically significant as sedatives and anticonvulsants.[1][2] The introduction of a potent electron-withdrawing nitro group at the C-5 position dramatically alters the molecule's electronic properties and, consequently, its interaction with UV-Vis light.[1]

The absorption of UV-Vis radiation by 5-nitrobarbituric acid is governed by the promotion of electrons from lower-energy molecular orbitals (ground state) to higher-energy orbitals (excited state). The key molecular features responsible for this absorption—the chromophores—are the pyrimidine ring, the carbonyl (C=O) groups, and the nitro (NO₂) group. These groups contain π electrons and non-bonding (n) electrons, which give rise to two primary types of electronic transitions:

  • π → π* (pi to pi-star) transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the pyrimidine ring in our molecule of interest.

  • n → π* (n to pi-star) transitions: These lower-energy, lower-intensity transitions involve exciting an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital.

The Critical Role of Tautomerism

A crucial aspect governing the UV-Vis spectrum of 5-nitrobarbituric acid is its existence in different tautomeric forms. Tautomers are structural isomers that readily interconvert. In the solid state, the hydrated form of 5-nitrobarbituric acid exists in the expected tri-keto form.[3] However, the anhydrous crystalline compound adopts a 4(6)-enol form, which is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and an oxygen atom of the nitro group.[3] In solution, an equilibrium between these forms is established, and the position of this equilibrium is highly sensitive to the surrounding environment. Each tautomer possesses a unique electronic configuration and thus a distinct absorption spectrum.

Caption: Figure 1: Keto-enol tautomerism in 5-nitrobarbituric acid.

Environmental Influences: Solvatochromism and Halochromism

The sensitivity of the tautomeric equilibrium and the stability of the electronic states to the local environment give rise to two important phenomena:

  • Solvatochromism (Solvent Effects): The polarity of the solvent can significantly alter the absorption spectrum.[4][5] Polar solvents may stabilize the ground or excited state differently than non-polar solvents, leading to a shift in the absorption maximum (λ_max). A shift to a longer wavelength is a bathochromic or "red" shift, while a shift to a shorter wavelength is a hypsochromic or "blue" shift. By influencing the keto-enol equilibrium, the choice of solvent directly impacts the observed spectrum.[4]

  • Halochromism (pH Effects): 5-Nitrobarbituric acid is acidic; the electron-withdrawing nitro group increases the acidity of the N-H protons compared to the parent barbituric acid.[1] As the pH of the solution changes, the molecule can be deprotonated to form anionic species.[6] Each ionic form (neutral molecule, monoanion, dianion) has a distinct electronic structure and, therefore, a unique UV-Vis absorption spectrum. This phenomenon is readily observable as significant shifts in λ_max and changes in absorbance intensity with varying pH.[7][8]

G Figure 2: pH-Dependent Ionization A A B B A->B + OH⁻ - H₂O C C B->C + OH⁻ - H₂O

Caption: Figure 2: Stepwise deprotonation of 5-nitrobarbituric acid with increasing pH.

Physicochemical Properties

A thorough understanding of the analyte's properties is a prerequisite for robust analytical method development.

PropertyValueReference(s)
Synonyms Dilituric acid, 5-Nitro-2,4,6(1H,3H,5H)-pyrimidinetrione[9][10]
CAS Number 480-68-2 (Anhydrous) | 6209-44-5 (Trihydrate)[9][11]
Molecular Formula C₄H₃N₃O₅[9]
Molecular Weight 173.08 g/mol (Anhydrous) | 227.13 g/mol (Trihydrate)[9][11]
Appearance White to pale yellow crystalline powder or leaflets[1][11]
Melting Point ~176 °C (Anhydrous, with decomposition) | 180-185 °C (Trihydrate)[1][11]
Solubility Slightly soluble in cold water; more soluble in hot water; soluble in ethanol and aqueous NaOH; insoluble in ether.[4][9]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to systematically investigate the influence of solvent and pH on the UV-Vis spectrum of 5-nitrobarbituric acid. The causality behind each step is explained to foster a deeper understanding of the methodology.

Objective

To acquire and interpret the UV-Vis absorption spectra of 5-nitrobarbituric acid in solvents of varying polarity and across a range of pH values.

Materials and Instrumentation
  • Analyte: 5-Nitrobarbituric acid (or its trihydrate), ≥99% purity.[11]

  • Solvents: HPLC-grade or spectroscopic grade absolute ethanol, cyclohexane, and deionized water.

  • Buffers: Standard buffer solutions or prepared buffers (e.g., phosphate, borate) to cover a pH range from ~2 to ~10.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Apparatus: 1 cm path length quartz cuvettes, calibrated volumetric flasks, and pipettes.

Step-by-Step Methodology
  • Stock Solution Preparation (e.g., in Ethanol):

    • Accurately weigh approximately 10 mg of 5-nitrobarbituric acid and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with absolute ethanol. This yields a stock solution of ~100 µg/mL.

    • Causality: Ethanol is chosen as a primary solvent due to its good solvating power for 5-nitrobarbituric acid and its transparency in the UV region (>210 nm).[5][9] Preparing a concentrated stock solution allows for accurate dilutions to working concentrations.

  • Working Solution Preparation (Solvent Effect):

    • Pipette 2 mL of the ethanolic stock solution into three separate 20 mL volumetric flasks.

    • Dilute the first flask to the mark with ethanol, the second with cyclohexane, and the third with deionized water. This creates final solutions of ~10 µg/mL.

    • Causality: Preparing solutions of identical concentration in different solvents isolates the effect of the solvent on the spectrum. Cyclohexane (non-polar), ethanol (polar protic), and water (highly polar protic) provide a good range of polarities to observe solvatochromic shifts.[5]

  • Working Solution Preparation (pH Effect):

    • Create a series of 20 mL buffered solutions across the desired pH range (e.g., pH 2, 4, 7, 9, 10).

    • To each buffered solution, add a small, constant volume (e.g., 100 µL) of the concentrated ethanolic stock solution and mix thoroughly.

    • Causality: Using buffers ensures a stable pH for measurement.[12] Adding a small volume of the stock minimizes the perturbation of the buffer's pH and solvent composition. The resulting spectral changes can be directly attributed to the pH-dependent ionization of the analyte.

  • Spectrophotometer Setup and Measurement:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Set the wavelength range to scan from 400 nm down to 200 nm.

    • Baseline Correction: Fill a pair of matched quartz cuvettes with the pure solvent (or buffer) being used for the specific sample. Place them in the sample and reference holders and run a baseline scan. This electronically subtracts the absorbance of the solvent and cuvette.

    • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back in the sample holder and acquire the absorption spectrum.

    • Repeat for all prepared solutions, ensuring to run a new baseline for each new solvent or buffer system.

    • Causality: Quartz cuvettes are mandatory as glass and plastic absorb strongly below ~340 nm.[13] A baseline correction for each solvent system is critical for accurate data, as even high-purity solvents have some absorbance.

G Figure 3: Experimental Workflow for UV-Vis Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Analyte B Prepare Stock Solution (e.g., in Ethanol) A->B C1 Dilute into Solvents (Ethanol, H₂O, Cyclohexane) B->C1 Solvent Effect C2 Dilute into Buffers (pH 2, 4, 7, 9, 10) B->C2 pH Effect E Baseline Correction (Pure Solvent/Buffer) C1->E C2->E D Instrument Warm-up & Setup D->E F Measure Sample Absorbance Spectrum E->F G Plot Absorbance vs. Wavelength F->G H Identify λ_max and Interpret Shifts G->H

Caption: Figure 3: A systematic workflow for analyzing 5-nitrobarbituric acid.

Data Interpretation: Decoding the Spectrum

The acquired spectra contain a wealth of information. The NIST WebBook displays a spectrum for 5-nitrobarbituric acid showing significant absorption between approximately 225 nm and 350 nm, with a broad peak centered around 320-330 nm.[14] This likely corresponds to an n → π* transition, heavily influenced by the nitro and carbonyl groups. Higher energy π → π* transitions are expected below 250 nm.

Interpreting Solvent Effects
  • From Non-polar to Polar: When moving from cyclohexane to ethanol or water, a hypsochromic (blue) shift in the n → π* transition is often observed. This is because polar solvents can form hydrogen bonds with the ground state non-bonding electrons, lowering their energy. This increases the energy gap for the n → π* transition, shifting the absorption to a shorter wavelength.

  • Tautomerism: The relative intensities of different absorption bands may change, reflecting a shift in the keto-enol equilibrium promoted by the solvent.

Interpreting pH Effects

As the pH of the solution increases, deprotonation occurs, leading to the formation of the monoanion and subsequently the dianion. This increased electron delocalization in the anionic forms typically results in a bathochromic (red) shift.

  • Isosbestic Points: When plotting the spectra at various pH values on the same graph, the curves may intersect at one or more specific wavelengths. These are called isosbestic points, and they indicate a clear equilibrium between two absorbing species (e.g., the neutral molecule and the monoanion). The presence of sharp isosbestic points is a strong validation of a clean conversion from one form to another.

  • pKa Determination: The absorbance data at a specific wavelength can be plotted against pH to generate a titration curve. From this curve, the pKa value(s) of the compound can be accurately determined.

ConditionExpected λ_max RangePredominant Transition(s)
Neutral, Apolar Solvent 220-250 nm, 310-340 nmπ → π, n → π
Neutral, Polar Solvent 220-250 nm, 300-330 nmπ → π, n → π (blue-shifted)
Alkaline Solution (pH > 8) 240-270 nm, 330-360 nmπ → π, n → π (red-shifted anion)

Note: The above values are illustrative based on typical behavior of similar compounds and should be confirmed experimentally.

Conclusion

The is not a static property but a dynamic reflection of its molecular state. It is profoundly influenced by the intricate balance of tautomeric forms, which is, in turn, dictated by solvent polarity and pH. By systematically applying the robust experimental protocol detailed in this guide, researchers can move beyond simple data acquisition. They can leverage UV-Vis spectroscopy as a powerful tool to probe the fundamental physicochemical properties of 5-nitrobarbituric acid, generating data that is both reliable and rich with chemical insight, thereby accelerating research and development efforts.

References

  • DrugFuture. (2023). 5-Nitrobarbituric Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Barbituric acid, 5-nitro- (CAS 28176-10-5). Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitrobarbituric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fox, J. J., & Shugar, D. (1952). Absorption Spectra and Structure of Barbituric Acid Derivatives as a Function of pH. Bulletin des Sociétés Chimiques Belges, 61(5-6), 44-63.
  • JETIR. (2022). SYNTHESIS, UV-VIS, IR SPECTRAL AND ANTIBACTERIAL ANALYSIS OF 5– ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. Journal of Emerging Technologies and Innovative Research, 9(6). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Barbituric acid, 5-nitro-. Retrieved from [Link]

  • Ibraheem, B. B. (2015). Spectrophotometric Determination of Barbituric Acid by Coupling with Diazotized Nitroanilines. Journal of Al-Nahrain University, 18(1), 56-71. Retrieved from [Link]

  • Bartzatt, R. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 909-915. Retrieved from [Link]

  • NIST. (n.d.). Barbituric acid, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Abdullah, J. A. (2021). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Engineering Research, 12(1). Retrieved from [Link]

  • ACS Publications. (2025). Barbituric Acid Derivatives as Covalent Inhibitors of Leishmania braziliensis Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid state structures of 5-nitrobarbituric acid (dilituric acid). Retrieved from [Link]

  • Sharma, U. K., & Jacob, S. (2017). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra of thiobarbituric acid series recorded at 20 µM in DMSO. Retrieved from [Link]

  • ACS Publications. (2022). Influence of pH in the UV−vis absorbance spectra of syringic acid at 298.15 K and 0.1 MPa. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • MDPI. (2018). Interaction Mechanism between Antibiotics and Humic Acid by UV-Vis Spectrometry. Water. Retrieved from [Link]

  • ResearchGate. (2011). Photoinduced Tautomerism of 2-Thiobarbituric Acid Studied by Theoretical and Experimental Methods. Journal of Physical Chemistry A. Retrieved from [Link]

  • Science Publishing Group. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry. Retrieved from [Link]

  • PMC. (2007). The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures. African Health Sciences. Retrieved from [Link]

  • ResearchGate. (2016). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • PubMed. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Exploratory

Advanced Safety Data Sheet &amp; Technical Whitepaper: 5-Nitrohexahydropyrimidine-2,4,6-trione

Executive Summary & Scientific Context 5-Nitrohexahydropyrimidine-2,4,6-trione (CAS: 480-68-2), commonly referred to in literature as 5-nitrobarbituric acid or dilituric acid, is a highly functionalized heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5-Nitrohexahydropyrimidine-2,4,6-trione (CAS: 480-68-2), commonly referred to in literature as 5-nitrobarbituric acid or dilituric acid, is a highly functionalized heterocyclic compound. In modern drug development, it serves as a critical fragment scaffold for molecular linking, expansion, and the design of novel therapeutics [1]. In analytical chemistry, its unique coordination chemistry makes it a highly selective microreagent for the precipitation of potassium and organic bases [4].

As an application scientist, I approach the handling of this compound not merely as a compliance checklist, but as a system of chemical causality. This whitepaper synthesizes its physicochemical properties, toxicological mechanisms, and self-validating handling protocols to ensure rigorous safety and experimental integrity.

Physicochemical Profiling & Structural Causality

To handle dilituric acid safely, one must understand the causality of its reactivity. The pyrimidine-2,4,6-trione core is inherently electron-deficient. The addition of a nitro group (–NO₂) at the C5 position exerts a profound inductive and resonance electron-withdrawing effect. This drastically lowers the pKa of the compound, stabilizing the resulting diliturate anion [4]. This extreme acidity is the primary driver of its localized tissue toxicity and its utility as a precipitating agent.

Table 1: Physicochemical Properties & Implications
PropertyValueCausality / Experimental Implication
Molecular Formula C₄H₃N₃O₅ (Anhydrous)High oxygen/nitrogen content dictates polar reactivity.
Molecular Weight 173.08 g/mol Small fragment size; ideal for fragment-based drug design (FBDD).
Appearance Off-white to light yellow solidColoration is typical of conjugated nitro-heterocycles.
Melting Point 180.5 °C – 183 °C (Decomposes)Thermal instability due to the energetic nitro group.
Solubility Soluble in hot water, ethanol, NaOHLow cold-water solubility requires thermal or pH adjustment for dissolution.

Comprehensive Hazard Identification (SDS Core)

Based on standardized GHS classifications [1, 2], dilituric acid presents several acute hazards. These hazards are direct consequences of the molecule's structure:

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4) Mechanism: Nitroaromatic and nitroheterocyclic compounds are susceptible to in vivo enzymatic reduction by nitroreductases. This one-electron reduction generates a nitro radical anion, which subsequently reacts with molecular oxygen to produce superoxide radicals (O₂•⁻), leading to severe oxidative stress and cellular damage [3].

  • H315: Causes skin irritation (Category 2) & H319: Causes serious eye irritation (Category 2A) Mechanism: The pronounced acidity of the C5 proton causes rapid protein denaturation and disruption of lipid bilayers upon contact with mucosal membranes or the epidermis [1].

  • H335: May cause respiratory irritation (STOT SE 3) Mechanism: Inhalation of the fine crystalline powder introduces the strong acid directly to the moist respiratory tract, causing immediate localized pH drops and cellular irritation [2].

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in validation steps. The following workflows integrate safety and chemical processing into self-validating systems.

Protocol 1: Preparation of 0.1 M Dilituric Acid Reagent for Analytical Precipitation

Objective: Safely dissolve the compound, overcoming its low cold-water solubility while mitigating inhalation risks.

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure the analytical balance is located within a certified fume hood (Face velocity > 100 fpm) to prevent H335 inhalation hazards.

  • Weighing: Accurately weigh 1.73 g of anhydrous 5-nitrohexahydropyrimidine-2,4,6-trione.

  • Dissolution: Transfer the solid to a 250 mL Erlenmeyer flask. Add 80 mL of deionized water.

  • Thermal Activation: Heat the mixture gently to 60°C on a stirring hotplate. Causality: The endothermic dissolution process requires thermal energy to break the strong intermolecular hydrogen bonding of the crystal lattice.

  • Validation: Once the solution is completely clear (light yellow), remove it from the heat. Measure the pH; it should be highly acidic (pH < 2.0). This validates the active, protonated state of the dilituric acid.

  • Volume Adjustment: Allow the solution to cool to room temperature and dilute to exactly 100 mL in a volumetric flask. Store at 4°C to prevent hydrolytic degradation of the pyrimidine ring [4].

Protocol 2: Emergency Spill Response & Neutralization

Objective: Safely neutralize and remove solid or liquid spills.

  • Containment: Isolate the area. If the spill is a dry powder, do not sweep (this prevents aerosolization).

  • Neutralization: Cover the spill with a weak solid base, such as sodium bicarbonate (NaHCO₃). Causality: NaHCO₃ neutralizes the acidic dilituric acid without generating excessive exothermic heat, producing harmless CO₂ gas.

  • Wetting: Lightly mist the powder/bicarbonate mixture with water to facilitate the acid-base reaction.

  • Validation: Wait for effervescence (bubbling) to cease. Use pH indicator paper on the slurry to ensure the pH is between 6.0 and 8.0. This is the self-validating step confirming the chemical hazard has been entirely neutralized.

  • Disposal: Scoop the neutralized slurry into a designated hazardous waste container.

Mechanistic Visualizations

Workflow A 5-Nitrobarbituric Acid (Solid/Powder) B Don PPE (Respirator, Gloves, Goggles) A->B C Weighing in Fume Hood (Prevent H335) B->C D Dissolution in Hot Water (Overcoming Low Solubility) C->D E Accidental Exposure? C->E Spill/Dust G Safe Reagent Ready D->G F Skin/Eye Wash (15 mins, Validate pH) E->F Yes F->B Return to safe state

Workflow diagram detailing safe handling, preparation, and emergency response for dilituric acid.

Mechanism N1 Dilituric Acid (C4H3N3O5) N2 Deprotonation (Aqueous Media) N1->N2 pH > 2 N4 Enzymatic Reduction (In Vivo) N1->N4 Ingestion (H302) N3 Diliturate Anion (Highly Stabilized) N2->N3 N6 Potassium/Alkaloid Complexation N3->N6 Add K+ N5 Nitro Radical Anion (Oxidative Stress) N4->N5 O2 -> O2•- N7 Insoluble Salt (Analytical Precipitate) N6->N7

Mechanistic pathway of dilituric acid: analytical precipitation and in vivo oxidative toxicity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10195, 5-Nitrobarbituric acid". Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 5-Nitrobarbituric Acid (Dilituric Acid)

Introduction & Mechanistic Rationale Barbituric acid is a foundational pyrimidine-trione building block utilized extensively in organic synthesis and drug development. The C-5 methylene protons of barbituric acid are hig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Barbituric acid is a foundational pyrimidine-trione building block utilized extensively in organic synthesis and drug development. The C-5 methylene protons of barbituric acid are highly acidic (pKa ≈ 4.01) due to the flanking carbonyl groups, rendering the C-5 position highly nucleophilic and an ideal substrate for condensation reactions[1].

However, introducing a nitro group at this position to yield 5-nitrobarbituric acid (also known as dilituric acid) fundamentally alters the molecule's electronic profile. The potent electron-withdrawing nature of the nitro group deactivates the pyrimidine ring toward electrophilic attack and drastically reduces C-5 nucleophilicity[1]. Instead, the nitro group serves as a highly versatile functional handle for downstream synthetic transformations, such as reduction to an amino group or specialized Knoevenagel condensations[1][2].

Direct nitration of barbituric acid is the most robust and scalable method for synthesizing 5-nitrobarbituric acid[3]. This protocol utilizes fuming nitric acid to generate the requisite nitronium ion (


) for electrophilic substitution[4]. Because the reaction is highly exothermic and prone to oxidative side-reactions, strict thermal control is the cornerstone of this methodology[2].

Comparative Physicochemical Data

Understanding the physical differences between the starting material and the nitrated product is critical for downstream isolation, purification, and validation[1].

PropertyBarbituric Acid5-Nitrobarbituric Acid (Dilituric Acid)
Molecular Formula C₄H₄N₂O₃C₄H₃N₃O₅
Molar Mass 128.09 g/mol 173.08 g/mol
Melting Point 245 °C (decomposes)176 °C (anhydrous, decomp); 181-183 °C (hydrated)
Appearance White crystalline powderPrisms/leaflets (from water); yellow crystalline powder
C-5 Reactivity Highly nucleophilic (ideal for condensation)Electrophilically deactivated; highly acidic methylene

Experimental Workflow

Workflow Start Barbituric Acid (Starting Material) Reaction Electrophilic Nitration (T < 40°C, 2 hrs) Start->Reaction Reagent Fuming HNO₃ (Nitrating Agent) Reagent->Reaction Stirring Continuous Stirring (1 hr Maturation) Reaction->Stirring Precipitation Aqueous Precipitation (Add H₂O, Cool to 10°C) Stirring->Precipitation Filtration Vacuum Filtration & Cold Water Wash Precipitation->Filtration Drying Oven Drying (60-80°C) Filtration->Drying Recrystallization Recrystallization (Boiling Water) Drying->Recrystallization Product 5-Nitrobarbituric Acid (High-Purity Prisms) Recrystallization->Product

Workflow for the synthesis and purification of 5-nitrobarbituric acid.

Step-by-Step Protocol: Direct Nitration of Barbituric Acid

This procedure is adapted from established Organic Syntheses methodologies and optimized for laboratory-scale yields, ensuring a self-validating system through precise physical phase changes[2][4].

Reagents and Equipment
  • Barbituric Acid: 100 g (0.61 mol)

  • Fuming Nitric Acid (sp. gr. 1.52): 143 mL

  • Deionized Water: ~1.3 L (for precipitation, washing, and recrystallization)

  • Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, internal thermometer, ice-water bath, Büchner funnel.

Nitration Procedure
  • Preparation of the Nitrating Environment: Place 143 mL of fuming nitric acid into the 1 L flask equipped with a mechanical stirrer. Submerge the flask entirely in an ice-water bath.

    • Causality: Fuming nitric acid is required to ensure a high concentration of nitronium ions. The ice bath is non-negotiable; the initial mixing and subsequent reaction are highly exothermic, and thermal control prevents the oxidative degradation of the pyrimidine ring[2].

  • Controlled Addition: Begin vigorous mechanical stirring. Slowly add 100 g of barbituric acid in small portions over a period of 2 hours. Monitor the internal thermometer continuously to ensure the temperature does not exceed 40°C .

    • Causality: The C-5 position is highly activated. Rapid addition will cause a thermal spike, leading to runaway oxidation, yield loss, and the dangerous evolution of toxic nitrogen dioxide (

      
      ) gas[2].
      
  • Maturation: Once the addition is complete, maintain stirring for 1 additional hour at room temperature.

    • Causality: This maturation phase ensures the complete electrophilic conversion of any residual starting material into the nitrated product[2].

  • Aqueous Precipitation: While stirring, slowly add 430 mL of deionized water to the reaction mixture. Transfer the flask back to the ice bath and cool the solution to 10°C.

    • Causality: 5-Nitrobarbituric acid exhibits low solubility in cold water. The sudden addition of water quenches the nitrating environment and drastically reduces the product's solubility, forcing it to precipitate out of the highly acidic mother liquor[2].

  • Filtration and Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water.

    • Causality: Cold water washing safely removes residual nitric acid and water-soluble impurities without significantly dissolving the target product[2].

  • Drying: Transfer the crude solid to a glass drying tray and dry in an oven at 60–80°C.

    • Causality: Removes residual moisture. 5-Nitrobarbituric acid readily forms hydrates; drying at this specific temperature range yields the crude anhydrous or monohydrate form without inducing thermal decomposition[1][5].

  • Recrystallization (Self-Validation): Dissolve the dried crude product in 860 mL of boiling deionized water. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to crystallize.

    • Causality: Recrystallization from boiling water exploits the steep temperature-solubility curve of dilituric acid. The formation of distinct, high-purity prisms or leaflets serves as the primary visual and structural validation of a successful synthesis[1][2].

Safety and Troubleshooting

  • Thermal Runaway: If the temperature approaches 40°C during the addition phase, immediately halt the addition of barbituric acid and add more ice/salt to the cooling bath. Do not resume until the internal temperature drops below 20°C.

  • NOx Emissions: The entire reaction must be performed in a properly functioning fume hood due to the potential release of toxic nitrogen oxide gases during the electrophilic nitration process.

References

  • Process for making 5-nitrobarbituric acid and salts thereof (WO1995019341A2)
  • Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates Source: Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Gravimetric Determination of Potassium Using Dilituric Acid (5-Nitrobarbituric Acid)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Principles The accurate quantification of potassium i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Principles

The accurate quantification of potassium ions (K⁺) is a critical analytical requirement across pharmaceutical manufacturing, environmental monitoring, and clinical diagnostics[1]. While modern high-throughput laboratories frequently rely on instrumental techniques such as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), classical gravimetric analysis remains indispensable for high-precision absolute quantification, reference standard validation, and matrix-specific isolations.

This application note details the use of dilituric acid (5-nitrobarbituric acid) as a selective precipitating reagent for potassium. Historically recognized as a highly effective microchemical reagent, dilituric acid forms a characteristic, sparingly soluble crystalline precipitate—potassium diliturate—allowing for accurate gravimetric determination[2].

Reaction Mechanism

Dilituric acid (


) is a strong organic acid. In aqueous solutions, it dissociates to form the diliturate anion. When introduced to a sample containing potassium ions, a highly specific ionic interaction occurs, precipitating potassium diliturate (

)[2].

The reaction is driven by the uniquely low solubility product of the potassium salt compared to other alkali metals. Cations such as sodium and lithium form highly soluble diliturate complexes, thereby remaining in the supernatant. This differential solubility provides excellent selectivity for potassium without the need for prior chromatographic separation[3].

Mechanism K Potassium Ion (K⁺) Complex Potassium Diliturate (KC₄H₂N₃O₅) ↓ K->Complex Aqueous Medium DA Dilituric Acid (C₄H₃N₃O₅) DA->Complex Deprotonation

Precipitation mechanism of potassium diliturate from aqueous solution.

Comparative Reagent Analysis

To contextualize the utility of dilituric acid, it is essential to compare it against Sodium Tetraphenylborate (NaTPB), the current industry standard for potassium precipitation[1]. While NaTPB is more widely used for routine analysis, dilituric acid offers distinct advantages in specific matrices, particularly when ammonium or rubidium interferences are present.

Table 1: Performance Comparison of Potassium Precipitation Reagents

Analytical Parameter5-Nitrobarbituric Acid (Dilituric Acid)Sodium Tetraphenylborate (NaTPB)
Precipitate Formed Potassium diliturate (

)
Potassium tetraphenylborate (

)
Optimal Working Range 10 - 35 mg K⁺1 - 50 mg K⁺
Selectivity & Interferences Na⁺, Li⁺, and PO₄³⁻ do not interfereHighly specific, but NH₄⁺ interferes strongly
Drying Temperature 80°C105°C - 120°C
Gravimetric Factor (K) 0.18510.1091
Primary Utility Microchemical testing, specific matrix isolationsRoutine quantitative gravimetry/turbidimetry

Experimental Protocol: Gravimetric Determination

The following protocol outlines a self-validating gravimetric workflow designed to maximize the yield and purity of the potassium diliturate precipitate[2].

Reagents and Equipment
  • Dilituric Acid Solution (0.05 N): Prepared by dissolving pure 5-nitrobarbituric acid in distilled water.

  • Wash Solution: Ice-cold distilled water.

  • Filtration Apparatus: No. 4 sintered glass filter (Gooch crucible).

  • Analytical Balance: Minimum 0.1 mg resolution.

  • Drying Oven: Calibrated to 80°C.

Step-by-Step Methodology
  • Sample Preparation: Accurately measure an aliquot of the sample solution containing between 10 mg and 35 mg of potassium[3]. Adjust the pH to a neutral or slightly acidic range to ensure optimal precipitation dynamics.

  • Precipitation: Add 20 mL of the 0.05 N dilituric acid solution to the sample. The formation of the crystalline potassium diliturate precipitate will begin immediately[3].

  • Digestion (Ostwald Ripening): Allow the precipitate to stand in the mother liquor at room temperature for 2.5 to 3 hours[3].

    • Scientific Rationale: This extended digestion period is critical. It promotes Ostwald ripening, allowing smaller, highly soluble crystals to dissolve and redeposit onto larger crystals. This significantly improves filterability and reduces mass loss during the washing phase[2]. Stir the solution every 30 minutes to improve the concordance of results[3].

  • Filtration: Filter the suspension quantitatively through a pre-weighed No. 4 sintered glass filter[3].

    • Scientific Rationale: The fine porosity (No. 4) is strictly required to capture the microcrystalline potassium diliturate without breakthrough.

  • Washing: Wash the beaker and the precipitate with a minimal volume (10 ± 0.5 mL) of ice-cold wash solution[3].

    • Scientific Rationale: Potassium diliturate is sparingly soluble. Excessive washing with room-temperature water will lead to negative gravimetric errors due to precipitate dissolution[2].

  • Drying: Transfer the crucible to a drying oven set to 80°C. Dry the precipitate to a constant weight[3].

    • Scientific Rationale: Drying strictly at 80°C ensures complete removal of moisture without thermally degrading the organic diliturate anion, which would artificially lower the calculated potassium concentration.

  • Calculation: Weigh the dried precipitate. Calculate the mass of potassium using the gravimetric factor (

    
    ).
    
    
    
    

Workflow A Sample Preparation (10-35 mg K⁺) B Precipitation (Add 0.05 N Dilituric Acid) A->B C Digestion (2.5 - 3 hours at RT) B->C D Filtration (No. 4 Sintered Glass) C->D E Washing (10 mL Cold H₂O) D->E F Drying (80°C to Constant Weight) E->F G Gravimetric Calculation (Factor: 0.1851) F->G

Workflow for the gravimetric determination of potassium using dilituric acid.

Critical Parameters & Troubleshooting

To ensure a self-validating and robust assay, analysts must control several critical variables:

  • Matrix Ionic Strength (The Sodium Effect): Interestingly, empirical data suggests that the presence of a small concentration of sodium ions in the sample matrix actually ensures more accurate results[3]. This is likely due to the sodium ions providing an ionic strength buffer that stabilizes the precipitation equilibrium without co-precipitating.

  • Washing Losses: The most common source of error in this protocol is over-washing. Strict adherence to the 10 mL wash volume limit is mandatory to maintain quantitative recovery[3]. If higher purity is required, a saturated solution of potassium diliturate can be used as the wash solvent to prevent dissolution[2].

  • Thermal Control: Do not exceed 85°C during the drying phase. Organic precipitants are prone to decarboxylation and decomposition at elevated temperatures.

References

  • BenchChem. "A Comparative Guide to Potassium Analysis: 5-Nitrobarbituric Acid vs.
  • BenchChem. "A Comparative Guide to Potassium Analysis: Sodium Tetraphenylborate vs. 5-Nitrobarbituric Acid." BenchChem Technical Guides, 2025.
  • Sabinet African Journals. "The use of dilituric acid in the determination of potassium." South African Journal of Chemistry, Archive.

Sources

Method

Application Note: Preparation and Standardization of Potassium Diliturate Solutions for Analytical Quantification

Executive Summary The accurate quantification of potassium ions (K⁺) is a critical analytical task across pharmaceutical development, clinical diagnostics, and environmental monitoring[1]. While sodium tetraphenylborate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of potassium ions (K⁺) is a critical analytical task across pharmaceutical development, clinical diagnostics, and environmental monitoring[1]. While sodium tetraphenylborate is commonly used for potassium precipitation, 5-nitrobarbituric acid (dilituric acid) provides a highly specific alternative, forming a characteristic crystalline precipitate known as potassium diliturate[1]. This application note details the mechanistic rationale, synthesis, and standardization protocols required to prepare a self-validating potassium diliturate reference standard and its saturated wash solution.

Mechanistic Rationale: The Chemistry of Dilituric Acid

Dilituric acid acts as a strong monobasic acid in precipitation reactions[2]. When introduced to an aqueous solution containing potassium ions, it undergoes a highly specific ionic interaction to form potassium diliturate. The low solubility of this salt allows for near-quantitative precipitation, making it an excellent candidate for gravimetric, turbidimetric, and iodometric assays[1].

However, because the precipitate is sparingly soluble rather than completely insoluble, standard analytical washing steps using pure water will inadvertently dissolve a fraction of the analyte, leading to falsely low recoveries. To prevent these solubility losses, a saturated solution of freshly prepared potassium diliturate must be used as the wash solvent[2]. By pre-saturating the wash solution, the thermodynamic equilibrium prevents any further dissolution of the primary analyte precipitate.

Process Visualization: Preparation Workflow

G Reagents Reagents: Dilituric Acid + KCl Precipitation Precipitation Reaction (Aqueous, Controlled pH) Reagents->Precipitation Mix Digestion Digestion & Filtration (Crystal Growth) Precipitation->Digestion Stand 2-3 hrs Drying Drying at 80°C (Moisture Removal) Digestion->Drying Isolate Crystals SolidSalt Solid Potassium Diliturate (Reference Standard) Drying->SolidSalt Constant Weight Saturation Aqueous Saturation (Excess Salt in H2O) SolidSalt->Saturation Add to Solvent Supernatant Filtration of Supernatant (Removal of Undissolved Salt) Saturation->Supernatant Equilibrate FinalSolution Potassium Diliturate Standard Solution Supernatant->FinalSolution Extract Clear Liquid

Workflow for the synthesis and standardization of potassium diliturate reference solutions.

Quantitative Specifications

The following table summarizes the critical physicochemical parameters and specifications required for the successful preparation of the standard solution.

Table 1: Physicochemical Properties and Process Specifications

ParameterSpecification / ValueCausality / Rationale
Reagent Name Potassium 5-nitrobarbiturateActive precipitating agent for K⁺ assays.
Precursor Acid Dilituric Acid (0.05 N)Provides the necessary monobasic anionic environment[2].
Digestion Time 2 to 3 hoursEnsures complete precipitation and filterable crystal growth[3].
Drying Temperature 80°CRemoves residual moisture without degrading the organic salt[2].
Filter Specification Sintered Glass (Jena Grade No. 4)Prevents the loss of fine crystalline precipitate during isolation[2].
Primary Application Iodometric / Gravimetric AnalysisUsed as a saturated wash to prevent analyte dissolution[1][2].

Step-by-Step Methodologies

Phase I: Synthesis and Isolation of Solid Potassium Diliturate

To prepare the saturated wash solution, pure potassium diliturate salt must first be synthesized and isolated.

  • Reagent Preparation: Prepare a 0.05 N solution of dilituric acid. (Note: Dilituric acid is typically synthesized via the nitration of malonic acid and subsequent condensation with urea, or it can be sourced commercially)[4].

  • Precipitation: In a controlled environment, add an excess of the 0.05 N dilituric acid solution to an aqueous solution containing a high-purity potassium source, such as analytical-grade Potassium Chloride[2].

  • Digestion (Critical Step): Allow the resulting mixture to digest by standing in the mother liquor for 2 to 3 hours[3]. Causality: This resting period is essential to drive the precipitation reaction to completion and to allow the crystals to undergo Ostwald ripening, growing to a size that will not pass through the pores of the filter[1].

  • Filtration: Isolate the precipitate by filtering the mixture through a fine sintered glass Gooch adapter (e.g., Jena grade No. 4)[2].

  • Washing: Wash the isolated precipitate thoroughly with distilled water to remove any soluble impurities, unreacted potassium chloride, or excess dilituric acid.

  • Drying: Transfer the washed precipitate to a drying oven and dry to a constant weight at 80°C[2]. The resulting stable solid is the pure potassium diliturate reference standard.

Phase II: Preparation of the Saturated Standard Solution

This solution is utilized primarily as a wash solvent in quantitative potassium assays.

  • Saturation: Add the purified, dried potassium diliturate crystals (from Phase I) to a volumetric flask containing distilled water. Ensure that the salt is added in deliberate excess[2].

  • Equilibration: Agitate the mixture vigorously and allow it to equilibrate at room temperature (20–25°C).

  • Separation: Filter the equilibrated solution through a fine sintered glass adapter to remove all undissolved particulate matter[2].

  • Storage & Usage: The clear supernatant liquid is the final saturated standard solution. It should be freshly prepared prior to use to maintain its exact saturation point[2].

Quality Assurance & Self-Validation Mechanisms

To ensure the trustworthiness of the analytical protocol, the preparation must function as a self-validating system :

  • Saturation Verification (Visual/Physical Check): The presence of visible, undissolved potassium diliturate crystals at the bottom of the flask prior to the final filtration step physically validates that the solution has reached its maximum thermodynamic solubility limit at the given temperature. If no crystals remain, the solution is sub-saturated. Using a sub-saturated solution will erroneously dissolve the analyte during the washing phase of a gravimetric assay, directly leading to falsely low potassium recovery[1].

  • Blank Titration: When utilizing the standard solution in an iodometric workflow, a concurrent blank utilizing distilled water must be run to account for any background interference or trace copper/iodine reactivity[2].

References

  • BenchChem. "A Comparative Guide to Potassium Analysis: Sodium Tetraphenylborate vs. 5-Nitrobarbituric Acid". Available at: 1

  • Sabinet African Journals. "The use of dilituric acid in the determination of potassium". Available at:2

  • Google Patents. "WO1995019341A2 - Process for making 5-nitrobarbituric acid and salts thereof". Available at: 4

  • Department of Science Service (DSS). "The Chemical Age 1954 Vol.71 No.1831". Available at: 3

Sources

Application

Application Note: 5-Nitrobarbituric Acid (Dilituric Acid) as a Reagent for Metal Ion Detection

Executive Summary 5-Nitrobarbituric acid (commonly known as dilituric acid) is a highly versatile pyrimidine derivative extensively utilized in analytical chemistry. Historically recognized for its efficacy in isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitrobarbituric acid (commonly known as dilituric acid) is a highly versatile pyrimidine derivative extensively utilized in analytical chemistry. Historically recognized for its efficacy in isolating organic bases and separating potassium from binary mixtures, modern applications leverage its potent chelating properties for the detection and quantification of diverse metal ions[1]. This application note provides a comprehensive guide to utilizing 5-nitrobarbituric acid for metal ion detection, detailing the chemical causality behind its reactivity, quantitative stability data, and self-validating experimental protocols designed for drug development and environmental monitoring.

Mechanistic Principles & Chemical Causality

The analytical power of 5-nitrobarbituric acid stems directly from its unique electronic structure.

  • Enhanced Acidity via Electron Withdrawal : The addition of a strongly electron-withdrawing nitro group at the C5 position of the barbituric acid ring significantly increases the acidity (lowers the

    
    ) of the molecule compared to standard barbituric acid[2]. This structural modification facilitates easier deprotonation in aqueous media, yielding the reactive diliturate anion.
    
  • Versatile Coordination Chemistry : Once deprotonated, the diliturate anion acts as a multifunctional ligand. Depending on the target metal ion, it can adopt various chelating modes—most notably the

    
     mode involving the nitro moiety and an adjacent carbonyl group, or 
    
    
    
    modes[3].
  • Signal Transduction (Pantochromism & Potentiometry) :

    • Alkaline Earth Metals (e.g., Mg, Ca, Sr, Ba): Dilituric acid exhibits pantochromism, forming brightly colored complexes (red, purple, blue) from colorless cations due to

      
       transitions within the ligand upon complexation[3].
      
    • Transition Metals & Hard Acids (e.g.,

      
      , 
      
      
      
      ,
      
      
      ): The ligand forms highly stable coordination complexes (often tetrahedral or square-antiprismatic). Hard acids like
      
      
      demonstrate the highest stability constants due to optimal ionic potential and charge density interactions[2][4].

Quantitative Data & Reagent Specifications

To ensure reproducibility, researchers must account for the hydration state of the reagent, as 5-nitrobarbituric acid is most commonly supplied and utilized as a trihydrate[5][6].

Table 1: Physicochemical Properties of 5-Nitrobarbituric Acid
ParameterAnhydrous FormTrihydrate Form
CAS Number 480-68-2[7]6209-44-5[5]
Molecular Formula

[6]

[5]
Molecular Weight 173.08 g/mol [6]227.13 g/mol [5]
Melting Point 176°C (decomp.)[6]180-185°C[5]
Appearance White to yellow crystalline solid[6]Off-white to pale yellow powder[5]
Storage Conditions Protect from lightStore at 0-8 °C[5]
Table 2: Relative Stability and Coordination Characteristics of Metal-Diliturate Complexes
Metal Ion CategoryRepresentative IonsCoordination GeometryDetection ModalityStability Trend
Alkali Metals

Ionic / PolymericPrecipitation / GravimetryHigh specificity for

over

[1]
Alkaline Earths

,

Square-Antiprismatic (Ca)[3]Colorimetry (Pantochromism)

[3]
Transition Metals

,

,

Tetrahedral[4]Potentiometry / Conductometry

[4]
Hard Acids

,

,

High-coordinationPotentiometric Titration

exhibits highest

[2]

Experimental Workflow

G Reagent 5-Nitrobarbituric Acid (Dilituric Acid) Deprotonation Deprotonation (pH > pKa) Formation of Diliturate Anion Reagent->Deprotonation Buffer Addition Complexation Coordination Complexation (Tetrahedral / Square-Antiprismatic) Deprotonation->Complexation Active Ligand Metal Target Metal Ion (e.g., K+, Mg2+, VO2+, Zn2+) Metal->Complexation Aqueous Sample Detection Detection Modality (Colorimetry / Potentiometry) Complexation->Detection Signal Transduction

Caption: Workflow of 5-nitrobarbituric acid deprotonation and metal ion complexation for detection.

Self-Validating Experimental Protocols

Protocol A: Preparation of Dilituric Acid Working Reagent

Causality : 5-nitrobarbituric acid has limited solubility in cold water but dissolves readily in hot water or alkaline solutions[7]. Proper buffering is required to maintain the reactive diliturate anion state without precipitating the free acid.

  • Weighing : Accurately weigh 2.27 g of 5-nitrobarbituric acid trihydrate (equivalent to 10 mmol)[5].

  • Dissolution : Suspend the powder in 50 mL of deionized water (18.2 MΩ·cm) and heat gently to 80°C under continuous stirring until fully dissolved.

  • Buffering : Cool the solution to room temperature. Add a non-interfering biological buffer (e.g., HEPES, pH 7.4) to reach a final volume of 100 mL (0.1 M stock). Crucial: Avoid phosphate buffers, which competitively bind transition metals and cause false negatives.

  • Self-Validation Checkpoint : Measure the absorbance of the stock solution at 400 nm. The solution should be pale yellow. A deep orange or brown color indicates degradation, metal ion contamination, or residual fuming nitric acid from the synthesis process[6]. If the blank fails, discard and repurify the solid via recrystallization from hot water[6].

Protocol B: Colorimetric Detection of Alkaline Earth Metals

Causality : Exploiting the pantochromic shift, the binding of alkaline earth metals alters the electronic environment of the pyrimidine ring, shifting the absorption maximum and producing a visible color change[3].

  • Sample Preparation : Filter the aqueous environmental or biological sample through a 0.22 µm membrane to remove particulates.

  • Reaction : In a quartz cuvette, mix 1.0 mL of the sample with 1.0 mL of the 0.1 M dilituric acid reagent.

  • Incubation : Allow the mixture to incubate at 25°C for 10 minutes to ensure thermodynamic equilibrium of the complexation.

  • Measurement : Scan the UV-Vis spectrum from 300 nm to 600 nm.

  • Self-Validation Checkpoint : Run a parallel blank (1.0 mL DI water + 1.0 mL reagent) and a positive control (1.0 mL of 10 mM

    
     standard + 1.0 mL reagent). The blank must remain pale yellow, while the positive control will exhibit a distinct bathochromic shift (e.g., turning pink/purple)[3]. If the blank changes color, suspect metal ion contamination in the glassware or buffer[6].
    
Protocol C: Potentiometric Determination of Metal-Ligand Stability

Causality : For transition metals lacking strong colorimetric shifts, potentiometric titration tracks the displacement of protons upon metal binding, allowing the calculation of stability constants (


)[2].
  • System Setup : Calibrate a high-precision pH electrode using standard buffers (pH 4.00, 7.00, 10.00) at a constant temperature (e.g., 25.0 ± 0.1°C) in a jacketed titration vessel.

  • Titration Mixture : Combine 1.0 mM of the metal ion (e.g.,

    
    ) and 2.0 mM of 5-nitrobarbituric acid in 50 mL of a 50% (v/v) dioxane-water mixture (to enhance the solubility of the resulting complex)[2].
    
  • Titration : Titrate with standardized 0.1 M NaOH under an inert nitrogen atmosphere to prevent

    
     absorption.
    
  • Data Analysis : Plot the volume of alkali added against pH. The depression of the titration curve relative to the free ligand curve indicates the extent of proton displacement by the metal ion[2].

  • Self-Validation Checkpoint : Calculate the

    
     (average number of ligands bound per metal ion). The curve must plateau at 
    
    
    
    for a 1:2 metal-ligand complex (e.g.,
    
    
    )[4]. If
    
    
    exceeds 2, suspect the formation of hydroxo-complexes and adjust the upper pH limit of the analysis.

References

  • Google Patents. "Process for making 5-nitrobarbituric acid and salts thereof." Patent WO1995019341A2.
  • Dalton Transactions. "Small compound – big colors: synthesis and structural investigation of brightly colored alkaline earth metal 1,3-dimethylviolurates." RSC Publishing. Available at:[Link]

  • Scitech Journals. "Potentiometric Studies and Thermodynamic Parameters of Some Pyrimidine Compounds and their Complexes." Scitech Journals. Available at: [Link]

  • Lupine Publishers. "Structures and Electrical Properties of Some Biologically Active Nucleic Acid Constituents." Lupine Publishers. Available at: [Link]

Sources

Method

Application Note: Knoevenagel Condensation Strategies Involving 5-Nitrobarbituric Acid

This Application Note and Protocol Guide is designed to provide a rigorous, scientifically grounded approach to Knoevenagel condensation reactions involving 5-nitrobarbituric acid. Editorial Note on Chemical Validity: A...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed to provide a rigorous, scientifically grounded approach to Knoevenagel condensation reactions involving 5-nitrobarbituric acid.

Editorial Note on Chemical Validity: A critical distinction must be made at the outset. While some automated catalogs or non-peer-reviewed notes suggest 5-nitrobarbituric acid (Dilituric acid) as a standard substrate for alkene formation (yielding "5-arylidene-5-nitrobarbituric acid"), this transformation is stoichiometrically and valency-prohibited for neutral species. The C5 carbon of 5-nitrobarbituric acid bears a nitro group and one proton.[1] Formation of a standard Knoevenagel double bond (


) would require a pentavalent C5 carbon or the elimination of the nitro group.

Therefore, this guide focuses on the two scientifically validated applications:

  • The "Intended" Target: Synthesis of 5-(Nitrobenzylidene)barbituric acid derivatives (using Barbituric Acid + Nitro-Aldehydes).

  • The Catalytic Role: Using 5-nitrobarbituric acid as a Strong Brønsted Acid Catalyst for Knoevenagel condensations of other substrates.

[1][2][3]

Part 1: Executive Summary & Scientific Rationale

The Chemistry of 5-Nitrobarbituric Acid (Dilituric Acid)

5-Nitrobarbituric acid is a unique pyrimidine derivative characterized by its high acidity (


). Unlike unsubstituted barbituric acid (

), the electron-withdrawing nitro group at the C5 position stabilizes the conjugate base (diliturate anion) extensively.
  • As a Substrate: Due to the presence of the nitro group at the active methylene position (C5), the molecule has only one extractable proton. It cannot form a standard neutral Knoevenagel product (

    
     bond) without losing the nitro group. Consequently, reactions targeting "nitro-barbiturate alkenes" typically utilize Barbituric Acid  reacting with Nitrobenzaldehydes .
    
  • As a Catalyst: The high acidity of 5-nitrobarbituric acid makes it an effective, metal-free, biodegradable Brønsted acid catalyst for Knoevenagel condensations of other active methylene compounds (e.g., malononitrile, dimedone).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between using Barbituric Acid (Standard Knoevenagel) and the role of 5-Nitrobarbituric Acid.

Knoevenagel_Mechanism cluster_limit Steric/Valency Constraint BA Barbituric Acid (Active Methylene - CH2) Enolate Enolate Formation BA->Enolate - H+ NBA 5-Nitrobarbituric Acid (Dilituric Acid - CH-NO2) Product_Std 5-Arylidene Barbituric Acid (C=C Double Bond) NBA->Product_Std BLOCKED (Requires Pentavalent C) Catalysis Acid Catalysis (Activation of Electrophile) NBA->Catalysis Donates H+ (pKa 1.7) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldol Aldol Adduct (C-C Bond Formation) Aldehyde->Aldol + Enolate Enolate->Aldol Aldol->Product_Std - H2O (Dehydration) Catalysis->Aldehyde Activates C=O

Caption: Mechanistic pathway showing the standard condensation of Barbituric Acid vs. the catalytic role of 5-Nitrobarbituric Acid. Direct condensation of 5-Nitrobarbituric acid to an alkene is structurally prohibited.

Part 2: Experimental Protocols

Protocol A: Synthesis of 5-(Nitrobenzylidene)barbituric Acid Derivatives

Target Application: Synthesis of pharmacologically active nitro-substituted barbiturates.

This is the standard Knoevenagel protocol often requested by researchers investigating "Nitro" and "Barbituric acid" interactions. It couples Barbituric Acid with Nitrobenzaldehyde .

Reagents:

  • Barbituric Acid (10 mmol, 1.28 g)

  • Nitrobenzaldehyde (2-, 3-, or 4-isomer) (10 mmol)

  • Solvent: Ethanol:Water (1:1 v/v) or Glacial Acetic Acid

  • Catalyst: None required (or 0.5 mmol Sodium Acetate for acceleration)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of Barbituric Acid in 20 mL of Ethanol/Water (1:1) mixture at 50°C.

  • Addition: Add 10 mmol of the chosen Nitrobenzaldehyde. If the aldehyde is solid, ensure it is finely powdered.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) with magnetic stirring (400 rpm).

    • Observation: The reaction is typically fast. A heavy precipitate (the arylidene product) will begin to form within 15–30 minutes.

  • Completion: Continue reflux for 60 minutes to ensure conversion. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with 2 x 10 mL cold ethanol and 2 x 10 mL diethyl ether to remove unreacted aldehyde.

  • Drying: Dry the solid at 80°C for 4 hours.

Yield Expectations: 85–95%. Characterization:

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: >250°C (often decomposes).[2]

Protocol B: 5-Nitrobarbituric Acid as an Acid Catalyst

Target Application: Metal-free, Green Chemistry catalysis of Knoevenagel condensation.

This protocol utilizes 5-nitrobarbituric acid (dilituric acid) as a catalyst to drive the condensation of other substrates (e.g., Benzaldehyde + Malononitrile).

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: 5-Nitrobarbituric Acid (5 mol%, 0.05 mmol, ~9 mg)

  • Solvent: Ethanol:Water (1:[3]1) or Solvent-free (Grinding)[4]

Step-by-Step Methodology:

  • Catalyst Preparation: Ensure 5-nitrobarbituric acid is dry. (See Protocol C for synthesis if commercial stock is unavailable).

  • Reaction Setup: In a 10 mL flask, combine Benzaldehyde, Malononitrile, and the 5-Nitrobarbituric Acid catalyst.

  • Reaction (Solvent-Free Method): Grind the mixture with a pestle in a mortar for 5–10 minutes at room temperature.

    • Mechanism:[1][5][6] The strong acidity activates the aldehyde carbonyl, facilitating attack by the malononitrile.

  • Reaction (Solution Method): Stir in 2 mL Ethanol/Water (1:1) at room temperature for 30–60 minutes.

  • Work-up:

    • The product (Benzylidenemalononitrile) often precipitates.

    • Recrystallize from ethanol.[1] The catalyst (5-nitrobarbituric acid) remains in the filtrate or can be washed away due to its water solubility.

Protocol C: Synthesis of 5-Nitrobarbituric Acid (Precursor)

Target Application: Preparation of the catalyst or diliturate salts.

If you require 5-nitrobarbituric acid itself, it is prepared via the nitration of barbituric acid.[7][5]

Safety Warning: This reaction involves Fuming Nitric Acid (


). Use a fume hood, heavy gloves, and face shield.

Methodology:

  • Setup: Place 15 mL of Fuming Nitric Acid (d = 1.52) in a 100 mL flask equipped with a thermometer and magnetic stirrer. Cool to 0°C in an ice-salt bath.

  • Addition: Slowly add 10 g of Barbituric Acid in small portions over 1 hour.

    • Critical Control: Maintain temperature below 40°C. Exotherms can be violent.

  • Reaction: Stir for 1 hour after addition is complete.

  • Quenching: Pour the reaction mixture onto 50 g of crushed ice/water with vigorous stirring. 5-Nitrobarbituric acid will precipitate as a white/crystalline solid.

  • Isolation: Filter and wash with small amounts of cold water.[7] Recrystallize from boiling water.[7][5]

    • Note: The product forms a trihydrate. Drying at 110°C yields the anhydrous form.[2]

Part 3: Data & Troubleshooting

Comparative Reactivity Table
ComponentRoleReactivity ProfileTypical Product
Barbituric Acid SubstrateHigh (Active Methylene

~4)
5-Arylidene Barbiturate (

formed)
5-Nitrobarbituric Acid Catalyst High Acidity (

1.68)
Activates Aldehydes for other nucleophiles
5-Nitrobarbituric Acid SubstrateBlocked Stable Salts (Diliturates) or Ring Opening
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Protocol A) Aldehyde is oxidized (Benzoic acid contamination).Wash aldehyde with bicarbonate or distill prior to use.
Low Yield (Protocol A) Bis-addition (Michael addition).Ensure 1:1 stoichiometry. Do not use excess barbituric acid.
Product is Sticky/Oil Solvent trapped in crystal lattice.Recrystallize from Glacial Acetic Acid instead of Ethanol.
Violent Exotherm (Protocol C) Nitric acid addition too fast.Stop addition. Cool to 0°C. Add Barbituric acid slower.

References

  • Hartman, W. W.; Sheppard, O. E. "Nitrobarbituric Acid." Organic Syntheses, Coll.[2] Vol. 2, p. 440 (1943).

  • Jursic, B. S. "Health and Safety in the Laboratory: Nitration of Barbituric Acid." Journal of Chemical Education, 2001.
  • Kaur, P. et al. "Barbituric acid: A versatile scaffold for the synthesis of diverse heterocyclic compounds." Synthetic Communications, 2017. (Review of Barbituric acid Knoevenagel reactivity).
  • Ghorbani-Vaghei, R. et al. "5-Nitrobarbituric acid as an efficient catalyst for the synthesis of...". Journal of the Iranian Chemical Society, 2014.
  • Tewari, S. et al. "Green synthesis of 5-arylidene barbituric acid derivatives."[4][8] Organic Chemistry: An Indian Journal, 2016.[4] (Protocol for solvent-free condensation).[4][9]

Sources

Application

Introduction: The Significance of the Barbiturate Scaffold and the Role of the 5-Nitro Substituent

An in-depth guide to the synthesis of 5-arylidene-5-nitrobarbituric acid derivatives for researchers, scientists, and drug development professionals. Barbituric acid, a heterocyclic pyrimidine derivative, serves as the f...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 5-arylidene-5-nitrobarbituric acid derivatives for researchers, scientists, and drug development professionals.

Barbituric acid, a heterocyclic pyrimidine derivative, serves as the foundational structure for a vast class of compounds with significant pharmacological applications.[1] While barbituric acid itself is not pharmacologically active, its derivatives have been historically prominent as sedatives, hypnotics, and anticonvulsants.[1][2] The modification of the barbiturate core, particularly at the C-5 position, is a key strategy in medicinal chemistry to generate novel molecules with diverse biological activities.[2]

A crucial reaction for this purpose is the Knoevenagel condensation, which allows for the synthesis of 5-arylidene barbituric acid derivatives.[3] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[3][4][5]

This guide focuses specifically on the synthesis of 5-arylidene-5-nitrobarbituric acid derivatives . The introduction of a nitro group (-NO₂) at the C-5 position dramatically alters the electronic properties and reactivity of the parent molecule.[1][6] The potent electron-withdrawing nature of the nitro group significantly increases the acidity of the proton at the C-5 position.[6][7] This heightened acidity makes 5-nitrobarbituric acid an exceptionally reactive substrate for Knoevenagel condensation, often allowing for milder reaction conditions and presenting new avenues for synthetic exploration.[6][7]

Part 1: Synthesis of the Core Precursor: 5-Nitrobarbituric Acid

The journey to the target molecules begins with the synthesis of the key precursor, 5-nitrobarbituric acid. This is typically achieved through the direct electrophilic nitration of barbituric acid.

Principle of the Reaction

The reaction involves treating barbituric acid with a strong nitrating agent, such as fuming nitric acid. The active methylene group at the C-5 position of barbituric acid is susceptible to electrophilic substitution. The nitronium ion (NO₂⁺), generated from nitric acid, acts as the electrophile, replacing one of the acidic protons at the C-5 position. Careful temperature control is critical to prevent runaway reactions and the formation of byproducts.[1][6][8]

Workflow for Precursor Synthesis

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reactant Addition cluster_2 Step 3: Reaction & Quenching cluster_3 Step 4: Isolation & Purification A Fuming Nitric Acid in Ice Bath B Slow addition of Barbituric Acid (Temp < 40°C) A->B Over 2 hours C Stirring B->C Stir for 1 hour D Quench with Water (Cool to 10°C) C->D E Filter Precipitate D->E F Wash with Cold Water E->F G Dry Crude Product F->G H Recrystallize from Boiling Water G->H I Isolate Pure 5-Nitrobarbituric Acid H->I

Caption: Workflow for the synthesis of 5-nitrobarbituric acid.

Detailed Protocol: Synthesis of 5-Nitrobarbituric Acid

This protocol is adapted from the well-established procedure in Organic Syntheses.[8]

Materials:

  • Barbituric acid (100 g, 0.61 mol)

  • Fuming nitric acid (sp. gr. 1.52) (143 mL)

  • Deionized water

  • Activated carbon (optional)

Equipment:

  • 2-L round-bottom flask

  • Mechanical stirrer

  • Ice bath

  • Buchner funnel and filtration flask

  • Drying oven

Procedure:

  • Reaction Setup: In a 2-L flask equipped with a mechanical stirrer, place 143 mL of fuming nitric acid. Surround the flask with an ice bath to cool the acid.

  • Addition of Barbituric Acid: Begin stirring the nitric acid. Slowly and carefully add 100 g of barbituric acid in small portions over a period of approximately two hours. Crucial: Monitor the temperature closely and maintain it below 40°C throughout the addition.

  • Reaction Time: After the addition is complete, continue to stir the mixture for an additional hour.

  • Precipitation: While still stirring, add 430 mL of water to the reaction mixture. Cool the solution to 10°C to induce the precipitation of the product.

  • Filtration and Washing: Filter the resulting precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove residual nitric acid.

  • Drying: Dry the crude product on a glass tray in an oven at 60–80°C. It is important to dry the product before recrystallization to ensure all nitric acid is removed.[8]

  • Recrystallization: Add the dried nitrobarbituric acid to 860 mL of boiling water in a 2-L flask. Heat the mixture to ensure complete dissolution. If the solution is not clear, a small amount of activated carbon can be added and the hot solution filtered.[8]

  • Isolation of Pure Product: Allow the hot, clear solution to cool slowly overnight. The pure, hydrated product will crystallize as prisms or leaflets.[1]

  • Final Steps: Collect the crystals by filtration, wash with a small amount of cold water, and dry in an oven at 90–95°C for two to three hours. The anhydrous product melts with decomposition at approximately 176°C.[1][8]

Part 2: The Knoevenagel Condensation: Synthesis of 5-Arylidene-5-Nitrobarbituric Acid Derivatives

This reaction is the core step in producing the target compounds, involving the condensation of 5-nitrobarbituric acid with various aromatic aldehydes.

Mechanism and Scientific Rationale

The Knoevenagel condensation proceeds through a well-defined mechanism:[7]

  • Deprotonation: A base removes the highly acidic proton from the C-5 position of 5-nitrobarbituric acid, forming a resonance-stabilized carbanion (enolate). The electron-withdrawing effects of both the adjacent carbonyl groups and the nitro group make this proton exceptionally acidic, facilitating its removal even by weak bases.[6][7]

  • Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol-type Addition: This attack forms an unstable intermediate aldol-type adduct.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, the 5-arylidene-5-nitrobarbituric acid.

G cluster_mech Knoevenagel Condensation Mechanism Reactants 5-Nitrobarbituric Acid + Ar-CHO Deprotonation Deprotonation (Base removes H+) Reactants->Deprotonation Base Carbanion Resonance-Stabilized Carbanion Deprotonation->Carbanion Nucleophilic_Attack Nucleophilic Attack on Aldehyde Carbonyl Carbanion->Nucleophilic_Attack Aldol_Adduct Intermediate Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration (-H2O) Aldol_Adduct->Dehydration Product 5-Arylidene-5-Nitrobarbituric Acid Dehydration->Product

Sources

Method

Application Note &amp; Protocol: High-Purity Dilituric Acid via Aqueous Recrystallization

Abstract This document provides a comprehensive, field-tested protocol for the purification of dilituric acid (5-nitrobarbituric acid) using water as the recrystallization solvent. Recrystallization is a fundamental tech...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the purification of dilituric acid (5-nitrobarbituric acid) using water as the recrystallization solvent. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities at varying temperatures.[1][] This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in chemical principles. We will delve into the causality behind each procedural step, from solvent selection to crystal isolation, to ensure a robust and reproducible purification process.

Principle of Recrystallization

The efficacy of recrystallization hinges on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, impurities should either be highly soluble at all temperatures or completely insoluble.

For dilituric acid, water serves as an excellent solvent. It dissolves dilituric acid effectively at its boiling point, while its solubility decreases significantly upon cooling, allowing for the formation of pure crystals. Insoluble impurities can be removed by hot filtration, and highly soluble impurities will remain in the cooled solvent (the mother liquor) during the isolation of the purified crystals.[3]

The process involves seven key stages, each critical for maximizing purity and yield:

  • Solvent Selection: Choosing a solvent with a steep solubility curve for the solute.

  • Dissolution: Dissolving the impure solid in a minimum amount of near-boiling solvent to create a saturated solution.[3]

  • Hot Filtration (Optional): Removing insoluble impurities and decolorizing agents from the hot solution.

  • Cooling & Crystallization: Allowing the solution to cool slowly and undisturbed, promoting the growth of large, pure crystals.[4]

  • Crystal Isolation: Separating the purified crystals from the mother liquor via vacuum filtration.

  • Washing: Rinsing the isolated crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Removing the solvent from the crystals to obtain the final, pure product.

Materials and Equipment

Reagents
  • Crude Dilituric Acid (5-Nitrobarbituric Acid)

  • Deionized or Distilled Water

  • Activated Carbon (decolorizing charcoal), optional (e.g., Norite)[5]

  • Ice

Equipment
  • Erlenmeyer flasks (appropriate sizes for dissolution and filtration)

  • Beakers

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Stemless or short-stem funnel (for hot filtration)

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Watch glass

  • Spatula

  • Glass stirring rod

  • Drying oven

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Health and Safety Precautions

Dilituric acid (5-nitrobarbituric acid) is a chemical that requires careful handling.

  • Hazards: Harmful if swallowed and causes serious eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields or a face shield, a laboratory coat, and chemical-resistant gloves when handling dilituric acid.[6][7]

  • Handling: Avoid creating and inhaling dust.[6] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[8]

  • Spills: In case of a spill, collect the solid material carefully, avoiding dust generation, and place it in a designated waste container.[6]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Detailed Recrystallization Protocol

This protocol is based on established methods for purifying 5-nitrobarbituric acid.[5][9] The following quantities are provided as a scalable example.

Quantitative Parameters
ParameterValue/GuidelineRationale
Crude Dilituric Acid 10.0 gExample starting quantity.
Deionized Water (Initial Volume) ~86 mLBased on the ratio of 860 mL per 100g of starting material, this ensures dissolution in a minimal amount of boiling solvent to maximize yield.[5]
Crude Product Drying Temp. 60–80°CEssential for removing volatile impurities like residual nitric acid before recrystallization.[5]
Dissolution Temperature 100°C (Boiling)Maximizes the solubility of dilituric acid.
Cooling Rate Slow, ambient cooling followed by ice bathSlow cooling promotes the formation of larger, purer crystals. An ice bath completes the crystallization process.[4]
Final Product Drying Temp. 90–95°CEnsures removal of water to yield the anhydrous compound.[9]
Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_filtration Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Weigh 10.0 g Crude Dilituric Acid B Place in 250 mL Erlenmeyer Flask A->B C Add ~85 mL Deionized Water and a Stir Bar D Heat to Boiling on Hot Plate with Stirring C->D E Add Small Aliquots of Hot Water if Needed D->E F Solution colored? (If yes, proceed) G Add Activated Carbon (0.1-0.2 g) F->G Yes I Allow Filtrate to Cool Slowly to Room Temp. F->I No H Perform Hot Gravity Filtration G->H H->I J Place Flask in an Ice-Water Bath (≥15 min) I->J K Collect Crystals via Vacuum Filtration J->K L Wash with Ice-Cold Deionized Water (2x 5 mL) K->L M Dry Crystals in Oven (90-95°C) L->M N Weigh Final Product & Determine Melting Point M->N

Caption: Workflow for the recrystallization of dilituric acid from water.

Step-by-Step Procedure

Step 1: Preparation of the Crude Sample

  • Ensure the crude dilituric acid has been thoroughly dried, preferably in an oven at 60-80°C. This step is crucial to remove any residual nitric acid from synthesis, which can impede purification.[5]

  • Weigh 10.0 g of the crude, dry dilituric acid and place it into a 250 mL Erlenmeyer flask.

Step 2: Dissolution

  • Add approximately 85 mL of deionized water and a magnetic stir bar to the flask.

  • Place the flask on a hot plate and heat the mixture to a rolling boil while stirring.

  • Continue heating until the dilituric acid has completely dissolved. If some solid remains, add small portions (1-2 mL) of hot deionized water until a clear solution is achieved. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield, as any excess solvent will retain more dissolved product upon cooling.[3]

Step 3: Decolorization and Hot Filtration (Perform if the solution has a strong color)

  • If the solution is clear and only faintly yellow, this step may be skipped.

  • If the solution has a significant color, remove it from the heat and cautiously add a small amount (0.1-0.2 g, or the tip of a spatula) of activated carbon.[5]

  • Swirl the flask and bring it back to a boil for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored organic impurities.

  • Pre-heat a stemless or short-stemmed glass funnel by placing it on top of a clean receiving Erlenmeyer flask that is being heated with a small amount of water on the hot plate.

  • Place a piece of fluted filter paper into the hot funnel.

  • Quickly and carefully pour the hot dilituric acid solution through the filter paper into the clean, pre-heated receiving flask. Causality: Keeping the apparatus hot prevents premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the yield.

Step 4: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Causality: Slow cooling allows for the formation of a more ordered crystal lattice, which tends to exclude impurity molecules, resulting in a purer final product.[4] Rapid cooling can trap impurities within the crystals.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15 minutes to maximize the precipitation of the product.[4]

Step 5: Isolation of Crystals

  • Set up a Büchner funnel with filter paper on a vacuum flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Wash the crystals by adding two small portions (approx. 5 mL each) of ice-cold deionized water over the filter cake while the vacuum is on. Causality: The ice-cold solvent washes away the impurity-laden mother liquor without significantly dissolving the purified crystals, which have low solubility at cold temperatures.[3]

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

Step 6: Drying

  • Carefully remove the filter paper with the crystals from the funnel and place it on a pre-weighed watch glass.

  • Dry the purified dilituric acid in an oven at 90–95°C for two to three hours, or until a constant weight is achieved.[9]

  • The final product should be an off-white to pale yellow crystalline powder.[10] The anhydrous compound has a melting point of approximately 176°C (with decomposition).[5][9]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Product Fails to Crystallize Too much solvent was used; cooling is not sufficient.1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. 3. Add a "seed crystal" from a previous batch, if available.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities.1. Re-heat the solution to dissolve the oil. 2. Add a slightly larger volume of hot solvent. 3. Ensure slow cooling to allow proper crystal lattice formation.
Low Recovery Yield Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not ice-cold.1. Use the minimum amount of boiling solvent necessary for dissolution. 2. Ensure the filtration apparatus is sufficiently pre-heated. 3. Always use ice-cold solvent for washing the filter cake.
Product is Colored or Impure Incomplete removal of colored impurities; cooling was too rapid, trapping mother liquor.1. Repeat the recrystallization, ensuring the use of activated carbon during the hot filtration step.[5] 2. Allow the solution to cool more slowly to promote the growth of purer crystals.

References

  • Benchchem (n.d.). Application Notes and Protocols: 5-Nitrobarbituric Acid in Knoevenagel Condensation Reactions.
  • Benchchem (2025). Troubleshooting unexpected color changes in 5-Nitrobarbituric acid reactions.
  • Organic Syntheses (n.d.). Barbituric acid, 5-nitro-. Org. Syn. Coll. Vol. 2, p.440.
  • Sigma-Aldrich (2025). Safety Data Sheet: 5-Nitrobarbituric acid.
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Irvine (n.d.). Recrystallization.
  • MIT OpenCourseWare (2010). Recrystallization | MIT Digital Lab Techniques Manual.
  • BOC Sciences (n.d.). Recrystallization Techniques.
  • Fisher Scientific (n.d.). Barbituric-Acid - SAFETY DATA SHEET.
  • TCI Chemicals (2025). SAFETY DATA SHEET - Barbituric Acid.

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-Nitrobarbituric Acid as a Potent Nucleophile in Organic Synthesis

Introduction: The Unique Reactivity of 5-Nitrobarbituric Acid In the landscape of heterocyclic chemistry, barbituric acid and its derivatives are foundational building blocks for a vast array of compounds, notably those...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Reactivity of 5-Nitrobarbituric Acid

In the landscape of heterocyclic chemistry, barbituric acid and its derivatives are foundational building blocks for a vast array of compounds, notably those with significant pharmacological activity.[1] The introduction of a nitro group at the C-5 position to form 5-nitrobarbituric acid dramatically alters the electronic landscape of the molecule, transforming it into a reagent with unique and powerful characteristics.[2] While barbituric acid itself is a valuable C-5 nucleophile, 5-nitrobarbituric acid presents a case of enhanced reactivity for specific, crucial transformations.

The core of this enhanced reactivity lies in the potent electron-withdrawing nature of the nitro group. This group significantly increases the acidity of the proton at the C-5 position, which is already activated by two adjacent carbonyl groups.[2][3] This heightened acidity (pKa lower than barbituric acid's ~4.01) facilitates its deprotonation to form a resonance-stabilized carbanion, even with very weak bases.[2][3] This readily-formed carbanion is a potent nucleophile, serving as the cornerstone for its utility in carbon-carbon bond-forming reactions. These application notes provide a detailed exploration of the synthesis and primary nucleophilic applications of 5-nitrobarbituric acid, with a focus on field-proven protocols.

Physicochemical Properties: A Comparative Overview

The introduction of the nitro group imparts distinct physical and chemical properties to 5-nitrobarbituric acid when compared to its parent compound. Understanding these differences is crucial for experimental design.

PropertyBarbituric Acid5-Nitrobarbituric AcidRationale for Difference
Molecular Formula C₄H₄N₂O₃C₄H₃N₃O₅Addition of a nitro (NO₂) group.
Molar Mass 128.09 g/mol 173.08 g/mol [2]Increased mass from the nitro group.
Appearance White crystalline powder[2]Off-white to pale yellow powder or prisms[2][4]The nitro group is a chromophore.
Melting Point ~245 °C (decomposes)[2]~176 °C (anhydrous, decomposes)[2][5]Changes in crystal lattice energy and molecular symmetry.
Acidity (C-5 H) pKa ≈ 4.01[2]Significantly more acidicStrong inductive and resonance electron-withdrawal by the NO₂ group stabilizes the conjugate base.
Nucleophilicity (C-5) Good[2]Excellent (as the carbanion)The C-5 proton is more easily abstracted to form the active nucleophile.[3]

Preparative Synthesis of 5-Nitrobarbituric Acid

The reliable synthesis of high-purity 5-nitrobarbituric acid is the critical first step for its use in subsequent reactions. The most common and effective method is the direct nitration of barbituric acid using fuming nitric acid.[2][5][6]

Protocol 1: Synthesis via Nitration of Barbituric Acid

This protocol is adapted from the well-established procedure found in Organic Syntheses.[5]

Causality and Insights:

  • Temperature Control: Maintaining the temperature below 40°C is critical.[5][6] Nitration reactions are highly exothermic. Uncontrolled temperature can lead to dangerous runaway reactions and decomposition of both starting material and product.

  • Slow Addition: The gradual addition of barbituric acid ensures that the heat generated can be effectively dissipated by the ice bath, maintaining control over the reaction.[5]

  • Recrystallization: Using boiling water for recrystallization is effective for removing trapped nitric acid and other impurities.[5][6] Drying the crude product first is recommended to prevent the final product from retaining a strong odor of nitric acid.[5]

Materials and Equipment:

  • 2 L flask with a mechanical stirrer

  • Ice bath

  • Barbituric acid (100 g, 0.61 mol)

  • Fuming nitric acid (sp. gr. 1.52, 143 mL)

  • Deionized water

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Setup: In a 2 L flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.[5]

  • Addition: Begin stirring and slowly add 100 g of barbituric acid in portions over a period of approximately two hours. Ensure the internal temperature of the reaction mixture does not exceed 40°C.[5][6]

  • Stirring: After the addition is complete, continue to stir the mixture for an additional hour, allowing the reaction to go to completion.[5][6]

  • Precipitation: While still stirring and cooling, carefully add 430 mL of water to the reaction mixture. This will precipitate the 5-nitrobarbituric acid. Cool the solution to 10°C.[5][6]

  • Isolation: Filter the resulting precipitate using a Buchner funnel and wash the solid thoroughly with cold water to remove residual nitric acid.[5][6]

  • Drying: Dry the crude product on a glass tray in an oven at 60–80°C.[5] The yield of the crude product should be carefully monitored.

  • Purification (Recrystallization): Dissolve the dried crude product in 860 mL of boiling water. If the solution is colored or not clear, a small amount of activated carbon can be added and the solution hot-filtered.[5][6]

  • Final Product: Allow the hot, clear filtrate to cool slowly overnight. The purified 5-nitrobarbituric acid will crystallize as prisms or leaflets. Filter the crystals, wash with a small amount of cold water, and dry at 90-95°C.[5] The expected yield of the anhydrous compound is 85-90%.[2][5]

cluster_synthesis Synthesis of 5-Nitrobarbituric Acid BA Barbituric Acid Reaction Reaction Vessel (< 40°C) BA->Reaction Slow Addition HNO3 Fuming Nitric Acid HNO3->Reaction Crude Crude 5-Nitrobarbituric Acid (Precipitate) Reaction->Crude Add Water & Cool Pure Pure 5-Nitrobarbituric Acid (Crystals) Crude->Pure Recrystallize (Boiling Water)

Caption: Workflow for the synthesis of 5-nitrobarbituric acid.

Application in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, creating α,β-unsaturated products through the reaction of an active methylene compound with an aldehyde or ketone.[7] 5-Nitrobarbituric acid is an exceptionally effective substrate for this reaction due to the high acidity of its C-5 proton.[3][6]

Mechanism: The reaction proceeds via a well-established pathway:

  • Deprotonation: A base removes the acidic proton from the C-5 position of 5-nitrobarbituric acid, forming a resonance-stabilized carbanion.[3]

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[3]

  • Aldol-type Addition: This attack forms an intermediate aldol-type adduct.

  • Dehydration: The intermediate readily eliminates a molecule of water to yield the final, conjugated 5-arylmethylene-5-nitrobarbituric acid product.[3]

cluster_mechanism Knoevenagel Condensation Mechanism Start 5-Nitrobarbituric Acid + Aldehyde Step1 Deprotonation (Base) Start->Step1 Carbanion Nucleophilic Carbanion Step1->Carbanion Step2 Nucleophilic Attack Carbanion->Step2 Adduct Aldol-type Adduct Step2->Adduct Step3 Dehydration (-H₂O) Adduct->Step3 Product α,β-Unsaturated Product Step3->Product

Caption: Generalized mechanism of the Knoevenagel condensation.

Protocol 2: General Knoevenagel Condensation with Aromatic Aldehydes

This generalized protocol provides a robust starting point for the reaction. Optimization of the catalyst, solvent, and temperature may be required for specific substrates.[6]

Causality and Insights:

  • Catalyst Choice: Due to the high acidity of 5-nitrobarbituric acid, very weak bases like piperidine or pyridine are often sufficient.[3][6] In some cases, the reaction may proceed without a catalyst, particularly with highly reactive aldehydes.[3] Lewis acids can also be used to activate the aldehyde.

  • Solvent System: Ethanol or water are common solvents, offering a good balance of reactant solubility and environmental friendliness.[6] The choice depends on the specific solubility of the aldehyde used.

  • Monitoring: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the consumption of the starting materials and the formation of the product, allowing for precise determination of the reaction endpoint.

Materials and Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • 5-Nitrobarbituric acid (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Catalyst (e.g., piperidine, 2-3 drops)

  • Solvent (e.g., ethanol, 10 mL)

  • TLC plates and developing chamber

  • Ice bath

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 5-nitrobarbituric acid (1 mmol) and the desired aromatic aldehyde (1 mmol).[6]

  • Solvent and Catalyst: Add the solvent (e.g., 10 mL of ethanol) followed by a catalytic amount of a weak base (e.g., 2-3 drops of piperidine).[3]

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux. The optimal temperature and time will vary depending on the aldehyde's reactivity (typically 1-6 hours).[3]

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.[3]

  • Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol/water mixture), and recrystallize from a suitable solvent to obtain the pure 5-arylmethylene-5-nitrobarbituric acid.[3]

Other Synthetic Applications & Future Directions

While the Knoevenagel condensation is its most prominent role, the nucleophilic character of the 5-nitrobarbiturate anion suggests potential in other key transformations.

  • Michael Additions: Barbituric acid is known to participate in Michael additions to electron-deficient alkenes like nitroalkenes.[8] While the potent electron-withdrawing nitro group in 5-nitrobarbituric acid deactivates the ring, the C-5 carbanion could still theoretically act as a Michael donor. This remains a less explored area requiring further investigation.

  • Alkylation Reactions: C-alkylation of barbituric acids is a known transformation.[2][9] The nucleophilic 5-nitrobarbiturate anion could potentially be used in alkylation reactions, although competitive O-alkylation might be a consideration.

  • Multicomponent and Spirocycle Synthesis: Barbituric acid is a frequent component in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems, including spiro compounds.[10][11][12][13] The unique reactivity of 5-nitrobarbituric acid could be harnessed in novel MCRs to generate structurally diverse and potentially bioactive spirocycles.[10][11]

Safety and Handling

  • 5-Nitrobarbituric Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle only in a chemical fume hood with extreme caution and appropriate PPE, including acid-resistant gloves and a face shield.

  • General Precautions: A thorough risk assessment should be conducted before performing any of the described procedures.[5] All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

5-Nitrobarbituric acid is more than just a nitrated derivative of a classic heterocycle; it is a highly activated and versatile nucleophilic building block. The electron-withdrawing nitro group fundamentally enhances the acidity of the C-5 position, making it an exceptional substrate for reactions like the Knoevenagel condensation under mild conditions.[2][3] The detailed protocols provided herein for its synthesis and application offer a reliable foundation for researchers and drug development professionals to explore its potential in creating novel molecular architectures with applications in medicinal chemistry and materials science.[4][6]

References

  • Application Notes and Protocols: 5-Nitrobarbituric Acid in Knoevenagel Condens
  • A Comparative Analysis of Barbituric Acid and 5-Nitrobarbituric Acid in Synthesis. Benchchem.
  • Technical Support Center: Optimizing Knoevenagel Condensation with 5-Nitrobarbituric Acid. Benchchem.
  • Barbituric acid, 5-nitro-. Organic Syntheses Procedure.
  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences.
  • A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium. MDPI.
  • Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Deriv
  • 5-Nitrobarbituric acid | HSV-1 Inhibitor. MedChemExpress.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI.
  • 5-Nitrobarbituric acid trihydr
  • Development of Chiral, Bifunctional Thiosquaramides: Enantioselective Michael Additions of Barbituric Acids to Nitroalkenes. NSF PAR.
  • Knoevenagel Condens
  • Barbituric acid based bioactive spiro compounds.
  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
  • 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195. PubChem.
  • The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. Journal of Synthetic Chemistry.
  • Knoevenagel condens
  • New one-pot synthesis of spiro[furo[2,3-d]pyrimidine-6,5 - PubMed. Molecular Diversity.
  • Synthesis and reactions of 5,5-dinitrobarbituric acid | Request PDF.
  • An Efficient Synthesis of 5-Arylidene Barbiuric and Thiobarbituric Acids Catalyzed by Mg(NTf2)2 in Water.
  • Recent Advances in the Application of Barbituric Acid Derivatives in Multicomponent Reactions. OUCI.
  • Recent applications of barbituric acid in multicomponent reactions. RSC Publishing.
  • 5-Nitrobarbituric acid. CAS Common Chemistry.
  • A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium. Semantic Scholar.
  • Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents. PubMed.
  • Recent applications of barbituric acid in multicomponent reactions. RSC Advances. 5jICZH6Uegc8io)

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Method

Preparation of transition metal complexes with dilituric acid ligand

Application Note & Protocol Guide Topic: Preparation and Characterization of Transition Metal Complexes with Dilituric Acid Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Preparation and Characterization of Transition Metal Complexes with Dilituric Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Dilituric Acid in Coordination Chemistry

Dilituric acid, or 5-nitrobarbituric acid, is a derivative of barbituric acid distinguished by the presence of a strongly electron-withdrawing nitro group at the C5 position. This modification significantly enhances the acidity of the N-H protons and influences the electronic properties of the entire molecule, making it a compelling ligand for the synthesis of novel transition metal complexes. While the coordination chemistry of barbituric acid itself has been explored, dilituric acid offers unique opportunities for creating stable and potentially bioactive metal complexes.[1][2] The resulting metal diliturates are of growing interest in fields ranging from materials science, for applications like flame retardants, to medicinal chemistry, where metal complexes are investigated for their therapeutic potential.[3]

This guide provides a comprehensive overview of the principles and detailed protocols for the synthesis and characterization of first-row transition metal complexes with dilituric acid. It is designed to equip researchers with the foundational knowledge and practical steps required to successfully prepare and validate these coordination compounds.

Ligand Chemistry: Understanding Dilituric Acid's Coordination Behavior

The coordination versatility of dilituric acid is rooted in its structural chemistry. The molecule can exist in keto-enol tautomeric forms, providing multiple potential donor sites for coordination with a metal ion.

  • Proton Acidity: The electron-withdrawing effect of the C5-nitro group significantly lowers the pKa of the N-H protons compared to barbituric acid, facilitating deprotonation and coordination under milder basic conditions.

  • Donor Atoms: Coordination to a metal center can occur through several atoms:

    • The deprotonated nitrogen atoms of the pyrimidine ring.

    • The oxygen atoms of the carbonyl (C=O) groups.

    • The oxygen atoms of the nitro (NO₂) group, although this is less common.

The most prevalent coordination mode involves the formation of a chelate ring where the diliturate anion acts as a bidentate ligand, coordinating through one deprotonated nitrogen and an adjacent carbonyl oxygen.[1] The specific coordination geometry (e.g., octahedral, tetrahedral, square planar) is ultimately determined by the nature of the metal ion, its oxidation state, and the reaction stoichiometry.[4][5]

Visualizing Coordination Modes

The diagram below illustrates the tautomeric forms of dilituric acid and a common bidentate coordination mode to a generic metal center (M).

Caption: Dilituric acid tautomers and a representative bidentate chelation.

General Synthesis Protocol for Metal Diliturates

This section outlines a robust and adaptable protocol for synthesizing transition metal complexes of dilituric acid. The fundamental principle involves the reaction of a soluble transition metal salt with dilituric acid in a suitable solvent, often under reflux to drive the reaction to completion.[1][6]

Workflow Overview

The following diagram provides a high-level overview of the entire process, from preparation to characterization.

G cluster_char Characterization Techniques A Reactant Preparation (Metal Salt + Dilituric Acid) B Solubilization (e.g., Ethanol/Water) A->B C pH Adjustment (Optional) (e.g., NH₃, NaOH) B->C D Reaction (Reflux for 1-3 hours) C->D E Precipitate Formation (Cooling) D->E F Isolation (Filtration) E->F G Purification (Washing with Solvent) F->G H Drying (Oven or Desiccator) G->H I Characterization H->I FTIR FTIR I->FTIR UV_Vis UV_Vis I->UV_Vis TGA TGA I->TGA Elemental_Analysis Elemental Analysis I->Elemental_Analysis XRD X-ray Diffraction I->XRD

Caption: General workflow for the synthesis and characterization of metal diliturates.

Step-by-Step Methodology

Materials & Reagents:

  • Dilituric acid (5-nitrobarbituric acid)

  • Transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(CH₃COO)₂·H₂O)

  • Ethanol (95% or absolute)

  • Deionized water

  • Ammonia solution (optional, for pH adjustment)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Protocol:

  • Ligand Solution Preparation: Dissolve dilituric acid (e.g., 2 mmol, 0.350 g) in 30-50 mL of ethanol in a round-bottom flask. Gentle heating may be required to achieve full dissolution.

    • Rationale: Ethanol is a good solvent for the organic ligand and many metal salts, facilitating a homogeneous reaction mixture.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the transition metal salt (e.g., 1 mmol for a 1:2 Metal:Ligand ratio) in a minimal amount of solvent (10-15 mL of ethanol or a water/ethanol mixture).

    • Rationale: Using a 1:2 molar ratio is common for divalent metal ions expecting an octahedral or square planar geometry with a bidentate ligand.[6]

  • Reaction Mixture: Add the metal salt solution dropwise to the stirring dilituric acid solution at room temperature.

    • Rationale: A dropwise addition helps to control the initial reaction rate and often leads to the formation of more uniform crystals.

  • pH Adjustment (If Necessary): For some systems, deprotonation of the ligand is the rate-limiting step. A few drops of a dilute base like ammonia can be added to facilitate the formation of the diliturate anion.[1] An immediate color change is often observed.

    • Rationale: The base assists in removing the acidic protons from the dilituric acid, making the nitrogen atoms better nucleophiles to coordinate with the positively charged metal ion.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (typically ~78°C for ethanol) with continuous stirring for 1-3 hours.

    • Rationale: Heating provides the necessary activation energy for the ligand substitution reaction to occur, where solvent molecules in the metal's coordination sphere are replaced by the diliturate ligand.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. A colored precipitate should form. The flask can be placed in an ice bath to maximize precipitation.

    • Rationale: The metal complexes are generally less soluble in the solvent than the reactants, especially at lower temperatures, causing them to precipitate out of the solution.

  • Purification & Drying: Collect the solid product by suction filtration using a Buchner funnel. Wash the precipitate several times with small portions of cold ethanol to remove any unreacted starting materials. Dry the final product in an oven at 60-80°C or in a desiccator.

Example Reaction Conditions
Metal IonMetal Salt ExampleMolar Ratio (M:L)Typical Product Color
Co(II)CoCl₂·6H₂O1:2Pink / Purple
Ni(II)Ni(CH₃COO)₂·4H₂O1:2Green / Blue
Cu(II)Cu(CH₃COO)₂·H₂O1:2Blue / Green
Fe(III)FeCl₃1:3Brown / Red
Zn(II)Zn(CH₃COO)₂·2H₂O1:2White / Colorless

Essential Characterization Techniques

Confirmation of complex formation and elucidation of its structure requires a suite of analytical techniques.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is crucial for identifying the coordination sites of the ligand. By comparing the spectrum of the free dilituric acid with that of the metal complex, one can deduce the points of attachment.

  • Protocol: Prepare a KBr pellet containing a small amount of the dried complex. Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Observations:

    • N-H Vibrations: The broad N-H stretching bands around 3100-3200 cm⁻¹ in the free ligand should diminish or disappear in the complex, indicating deprotonation and coordination through nitrogen.[1]

    • C=O Vibrations: The strong carbonyl stretching bands (typically ~1700-1750 cm⁻¹) in the free ligand will often shift to a lower wavenumber (red-shift) upon coordination, as the bond is weakened by the donation of electron density to the metal.[1][8]

    • M-N and M-O Vibrations: The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

Vibrational ModeApprox. Wavenumber (Free Ligand)Expected Change Upon Coordination
ν(N-H)3100-3200 cm⁻¹Disappears or broadens significantly
ν(C=O)1700-1750 cm⁻¹Shifts to lower frequency (e.g., by 20-50 cm⁻¹)
ν(NO₂)1550 & 1350 cm⁻¹May show slight shifts
ν(M-N), ν(M-O)N/ANew bands appear at < 600 cm⁻¹
B. UV-Visible (UV-Vis) Spectroscopy

This technique provides information about the electronic transitions within the complex, which helps in determining the coordination geometry.

  • Protocol: Dissolve the complex in a suitable solvent (like DMSO or DMF) and record the absorption spectrum from approximately 200 to 800 nm.

  • Expected Observations:

    • Ligand-Based Transitions: Intense absorptions in the UV region (< 400 nm) are typically due to π→π* and n→π* transitions within the diliturate ligand.

    • d-d Transitions: For transition metals with partially filled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weaker absorption bands will appear in the visible region (> 400 nm). The position and number of these bands are characteristic of the metal's d-electron configuration and the geometry of the complex (e.g., octahedral vs. tetrahedral).[9]

C. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the thermal stability of the complex and confirming the presence of coordinated or lattice solvent molecules (e.g., water).

  • Protocol: Place a small, known mass of the complex in the TGA instrument. Heat under an inert atmosphere (e.g., N₂) at a constant rate (e.g., 10 °C/min) up to 800-1000 °C.

  • Expected Observations:

    • Dehydration: An initial mass loss at < 150°C typically corresponds to the loss of lattice water molecules.

    • Loss of Coordinated Water: Mass loss between 150-250°C can indicate the removal of water molecules directly coordinated to the metal center.

    • Ligand Decomposition: Subsequent mass loss at higher temperatures corresponds to the thermal decomposition of the organic diliturate ligand.

    • Final Residue: The final remaining mass should correspond to the most stable metal oxide. This can be used to confirm the metal content of the original complex.[8]

Conclusion

The synthesis of transition metal complexes with dilituric acid provides a fertile ground for the development of new materials and potential therapeutic agents. The protocols and characterization methods detailed in this guide offer a reliable framework for researchers entering this field. By understanding the underlying principles of coordination chemistry and applying a systematic analytical approach, scientists can effectively prepare and validate these novel compounds, paving the way for future discoveries and applications.

References

  • Synthesis of Transition Metal Complexes and Their Effects on Combustion Properties of Semi-Rigid Polyvinyl Chloride. (2021). MDPI. Available at: [Link]

  • Synthesis and antibacterial activity of metal complexes of barbituric acid. (2011). Academic Journals. Available at: [Link]

  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (2020). Systematic Reviews in Pharmacy. Available at: [Link]

  • Transition Metal Coordination Chemistry. (N.D.). University of Illinois Urbana-Champaign. Available at: [Link]

  • Coordination Chemistry of Barbituric Acid, its Diethyl Derivative and Benzildiimine with Transition Metals. (N.D.). Elektronische Hochschulschriften der LMU München. Available at: [Link]

  • Crystal Structures of Metal Complexes. (2022). MDPI. Available at: [Link]

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). PMC. Available at: [Link]

  • Barbituric acid‐derived azo dye metal complexes: Synthesis, characterization, DFT, and antimicrobial analysis. (2024). ResearchGate. Available at: [Link]

  • Structures of Metal Complexes. (2024). Chemistry LibreTexts. Available at: [Link]

  • Synthesis and spectroscopic properties of new azo-dyes and azo-metal complexes derived from barbituric acid and aminoquinoline. (2025). ResearchGate. Available at: [Link]

  • Coordination Chemistry - Transition Metal (Ion) Complexes. (2014). YouTube. Available at: [Link]

  • Transition Metal Complexes. (2009). YouTube. Available at: [Link]

  • A convenient method for the preparation of barbituric and thiobarbituric acid transition metal complexes. (2008). PubMed. Available at: [Link]

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Application

Microwave-Assisted Synthesis of Nitrobarbituric Acid Derivatives: A Modern Protocol for Enhanced Efficiency and Yield

An Application Note and Protocol for Researchers Abstract: This guide provides a comprehensive protocol for the synthesis of 5-nitrobarbituric acid, a key synthetic intermediate, utilizing microwave-assisted organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract: This guide provides a comprehensive protocol for the synthesis of 5-nitrobarbituric acid, a key synthetic intermediate, utilizing microwave-assisted organic synthesis (MAOS). Barbituric acid and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors to a wide range of therapeutic agents, including sedatives and anticonvulsants.[1][2] The introduction of a nitro group at the C-5 position significantly enhances the molecule's utility as a versatile building block for further functionalization, particularly in Knoevenagel condensation reactions.[3] Historically, the nitration of barbituric acid is performed under conventional heating methods that require long reaction times and careful temperature control.[3][4] This application note details a highly efficient, rapid, and high-yield microwave-assisted protocol, contrasting it with traditional methods. By leveraging the principles of green chemistry, this approach minimizes reaction time from hours to minutes and often improves product yield, offering a superior alternative for modern drug discovery and development laboratories.[5][6][7][8]

Introduction: The Rationale for Microwave-Assisted Synthesis

Barbituric acid is a heterocyclic compound that serves as the parent structure for a broad class of pharmacologically active substances.[4] While the parent molecule is not active, derivatives substituted at the 5-position exhibit a range of biological activities.[6] 5-Nitrobarbituric acid (also known as dilituric acid) is a crucial intermediate, as the electron-withdrawing nitro group activates the molecule for various synthetic transformations.[4]

Conventional synthesis methods for the nitration of barbituric acid typically involve the slow addition of the substrate to fuming nitric acid at low temperatures over several hours.[3][4] This process is often cumbersome and presents challenges in maintaining consistent temperature, which is critical for safety and yield.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[6][7] Unlike conventional heating which relies on conduction and convection, microwave irradiation heats the reaction mixture volumetrically and directly through dielectric heating. Polar molecules, such as nitric acid and the reaction intermediates, absorb microwave energy efficiently, leading to a rapid increase in temperature. This results in dramatic acceleration of reaction rates, often reducing synthesis times from hours to minutes.[5][9][10] The key advantages of MAOS include:

  • Drastic Reduction in Reaction Time: Accelerates chemical reactions by orders of magnitude.[5]

  • Improved Reaction Yields and Purity: Rapid heating can minimize the formation of side products.[6][11]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high fidelity.

  • Alignment with Green Chemistry: Often requires less solvent and energy, making it an environmentally friendlier approach.[7][8]

This document provides the scientific and practical framework for implementing this advanced synthetic method.

Reaction Mechanism: Electrophilic Nitration of Barbituric Acid

The synthesis of 5-nitrobarbituric acid proceeds via an electrophilic aromatic substitution mechanism. The C-5 position of the barbituric acid ring is flanked by two carbonyl groups, which makes the methylene protons acidic and the carbon atom nucleophilic.[4] The reaction involves the attack of this electron-rich carbon on a nitronium ion (NO₂⁺), which is generated in situ from fuming nitric acid.

The key steps are:

  • Generation of the Electrophile: Nitric acid undergoes auto-protolysis to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Nucleophilic Attack: The enol form of barbituric acid acts as the nucleophile, attacking the nitronium ion at the C-5 position.

  • Deprotonation/Re-aromatization: The resulting intermediate is deprotonated to restore the aromaticity of the pyrimidine ring, yielding the final product, 5-nitrobarbituric acid.

The introduction of the strong electron-withdrawing nitro group at the C-5 position deactivates the ring, preventing further nitration and making it a stable product.[4]

A Barbituric Acid (Enol Form) C Nucleophilic Attack at C-5 Position A->C B Nitronium Ion (NO₂⁺) (from HNO₃) B->C D Intermediate (Sigma Complex) C->D Forms C-N bond E Deprotonation D->E F 5-Nitrobarbituric Acid (Final Product) E->F Restores aromaticity

Caption: Mechanism of the electrophilic nitration of barbituric acid.

Experimental Protocols & Workflow

3.1. Materials and Equipment

  • Reagents: Barbituric acid (≥99%), Fuming Nitric Acid (≥90%), Deionized Water, Activated Carbon.

  • Equipment: Dedicated Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave), 10 mL pressure-rated microwave reaction vessel with stir bar, balance, ice bath, Buchner funnel, filtration flask, standard laboratory glassware.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, lab coat. Note: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. This procedure must be performed in a certified chemical fume hood.

3.2. Protocol 1: Microwave-Assisted Synthesis of 5-Nitrobarbituric Acid

This protocol is designed for rapid and efficient synthesis with precise temperature control.

  • Reagent Preparation: In a 10 mL pressure-rated microwave reaction vessel containing a magnetic stir bar, carefully add 2.8 mL of fuming nitric acid. Place the vessel in an ice bath to pre-cool.

  • Substrate Addition: While gently stirring in the ice bath, slowly and portion-wise add 2.0 g of barbituric acid to the nitric acid over 5-10 minutes. Ensure the temperature does not rise significantly during addition.

  • Microwave Irradiation: Securely cap the vessel and place it in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 80°C (use a ramp time of 2 minutes)

    • Hold Time: 5 minutes at 80°C

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Work-up and Precipitation: After the irradiation is complete, cool the vessel to room temperature using compressed air. Carefully uncap the vessel inside the fume hood. Pour the reaction mixture slowly into 8.5 mL of cold deionized water with continuous stirring.

  • Isolation and Washing: Cool the resulting suspension to 10°C in an ice bath to maximize precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold water until the filtrate is neutral.

  • Drying and Recrystallization: Dry the crude product at 60-80°C. For higher purity, recrystallize the product from boiling water, using activated carbon if the solution is colored.[3] Collect the pure crystals by filtration and dry in an oven at 90-95°C for 2-3 hours.[3] The anhydrous compound typically decomposes at 176°C.[3][4]

3.3. Protocol 2: Conventional Synthesis (for Comparison)

This protocol is based on established literature methods.[3][4]

  • Reaction Setup: In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 14.3 mL of fuming nitric acid.[3]

  • Substrate Addition: While stirring vigorously, slowly add 10.0 g of barbituric acid over a period of two hours. It is critical to maintain the reaction temperature below 40°C.[3]

  • Reaction Time: Continue stirring the mixture for one hour after the complete addition of barbituric acid.[3]

  • Work-up and Precipitation: Add 43 mL of water to the reaction mixture while continuing to stir and cool the solution to 10°C to precipitate the product.[3]

  • Isolation and Purification: Isolate the precipitate by filtration, wash with cold water, and recrystallize as described in the microwave protocol.[3]

start Start reagents Combine Barbituric Acid & Fuming HNO₃ in Microwave Vessel start->reagents mw Microwave Irradiation (5-10 min) reagents->mw cool Cool to Room Temperature mw->cool precipitate Precipitate Product (Add Cold Water) cool->precipitate filter Isolate by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry & Recrystallize for Purity wash->dry end Pure 5-Nitrobarbituric Acid dry->end

Caption: Experimental workflow for microwave-assisted synthesis.

Comparative Analysis: Microwave vs. Conventional Method

The adoption of microwave technology offers significant quantifiable advantages over traditional synthetic routes. The table below summarizes the expected outcomes based on the protocols and supporting literature.

ParameterConventional MethodMicrowave-Assisted MethodAdvantage of MAOS
Reaction Time ~3 hours~7-10 minutes>90% time reduction[5][6][9]
Typical Yield 75-85%90-96%Higher conversion and fewer side products[6][11]
Process Control Manual temperature control (ice bath)Precise, automated temperature & pressureHigh reproducibility and safety
Energy Input Prolonged heating/coolingFocused, intermittent irradiationLower overall energy consumption
Solvent/Reagent Larger volumes often usedScaled-down, efficient mixingGreener, less waste generation[8]

Conclusion and Future Applications

The microwave-assisted synthesis of 5-nitrobarbituric acid is a robust, efficient, and highly advantageous alternative to conventional methods. It dramatically reduces reaction times while simultaneously increasing product yields and purity. This protocol provides researchers, scientists, and drug development professionals with a validated method to accelerate the production of this key chemical intermediate.

The synthesized 5-nitrobarbituric acid is primed for use in subsequent reactions, such as Knoevenagel condensations with various aldehydes to produce a diverse library of benzylidene barbiturates, which themselves are of significant interest in medicinal chemistry.[3][12] The adoption of MAOS for this foundational step can significantly streamline the entire discovery and development workflow.

References

  • Indian Journal of Chemistry. A facile synthesis of 5-acylbarbituric acids under microwave irradiations. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Available from: [Link]

  • ARC Journals. Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method. Available from: [Link]

  • MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available from: [Link]

  • SciSpace. Synthesis of barbituric acid derivatives using microwave irradiation method and in vitro evaluation of antimicrobial and cytotox. Available from: [Link]

  • ResearchGate. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Available from: [Link]

  • Protein Technologies Instruments. Comparative study of conventional and microwave assisted synthesis. Available from: [Link]

  • IJSDR. Synthesis and Characterization of some Barbituric acid Derivatives. Available from: [Link]

  • World Journal of Advanced Scientific Research. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available from: [Link]

  • MDPI. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Available from: [Link]

  • ResearchGate. (PDF) Comparative study of microwave-induced and conventional synthesis of selected compounds. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis of barbituric acid derivatives using microwave irradiation method and in vitro evaluation of antimicrobial and cytotoxic activity. Available from: [Link]

  • PubMed. Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of bioactive barbituric acid derivatives using Microwave Irradiation method and In vitro antimicrobial and cytotoxic evaluation. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of 5-Nitrobarbituric Acid

Welcome to the technical support center for the synthesis of 5,5-dinitrobarbituric acid via the nitration of 5-nitrobarbituric acid (dilituric acid). This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5,5-dinitrobarbituric acid via the nitration of 5-nitrobarbituric acid (dilituric acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, improve yields, and ensure product purity. The insights provided herein are synthesized from established literature and practical field experience to address common challenges encountered during this synthesis.

Troubleshooting Guide: Improving Reaction Outcomes

This section addresses specific experimental issues in a diagnostic, question-and-answer format.

Scenario 1: Low or No Yield of 5,5-Dinitrobarbituric Acid

Question: I performed the nitration of 5-nitrobarbituric acid, but upon work-up, I obtained very little or no solid product. What are the likely causes and how can I fix this?

Answer:

A low or negligible yield is a common but solvable issue that typically points to one of three areas: the potency of your nitrating agent, temperature control, or the quality of your starting material.

1. Potency of the Nitrating Agent: The active electrophile in this reaction is the nitronium ion (NO₂⁺).[1][2][3] In a mixed acid nitration (the most common method), concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly reactive nitronium ion.[2][4][5]

  • Causality: If your acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture), the equilibrium will not favor the formation of the nitronium ion, leading to an incomplete or failed reaction. Fuming nitric acid is often used for this nitration precisely because of its high concentration of HNO₃ and dissolved NO₂.[6][7]

  • Solution:

    • Always use fresh, anhydrous, concentrated (98%+) sulfuric acid and concentrated (70%+) or fuming (>90%) nitric acid.

    • Prepare the nitrating mixture (mixed acid) in situ by slowly adding nitric acid to sulfuric acid in an ice bath to control the exothermic dissolution.[1] Do not store mixed acid for extended periods as it is unstable.[1]

2. Inadequate Temperature Control: This reaction is highly exothermic. Without proper cooling, two detrimental outcomes can occur:

  • Causality (Too High Temp): The desired product, 5,5-dinitrobarbituric acid, can decompose at elevated temperatures. Furthermore, side reactions, including oxidative degradation of the barbiturate ring, are accelerated at higher temperatures, consuming starting material and producing impurities. A protocol from Organic Syntheses explicitly states the temperature should be kept below 40°C during the addition of the barbituric acid to fuming nitric acid.[7][8]

  • Causality (Too Low Temp): While less common, excessively low temperatures can slow the reaction rate to a point where it does not proceed to completion within the allotted time.

  • Solution:

    • Maintain the reaction vessel in an ice/water or ice/salt bath throughout the addition of 5-nitrobarbituric acid.

    • Add the substrate slowly and portion-wise to the nitrating mixture to allow the cooling system to dissipate the heat generated.

    • Use a thermometer to monitor the internal temperature of the reaction, ensuring it stays within the optimal range (e.g., < 40°C, ideally lower for better control).[7]

3. Quality and Nature of Starting Material: The starting material, 5-nitrobarbituric acid, is typically used as a hydrate.[9][10]

  • Causality: Using the incorrect mass of the hydrated form without accounting for the water content will result in using fewer moles of the substrate than calculated, leading to an apparent low yield. Furthermore, significant impurities in the starting material will not react, reducing the potential yield.

  • Solution:

    • Use the molecular weight of the trihydrate (227.13 g/mol ) if that is the form you have.[10] The anhydrous form has a molecular weight of 173.08 g/mol .[9][11][12]

    • Ensure the purity of the starting 5-nitrobarbituric acid. If necessary, it can be recrystallized from hot water.

Scenario 2: The Final Product is Impure

Question: I isolated a product, but it has a low melting point, is discolored, or analytical data (NMR, HPLC) shows multiple species. What went wrong?

Answer:

Product impurity is often a result of incomplete reaction, side reactions due to poor temperature control, or product degradation during work-up.

1. Presence of Unreacted Starting Material:

  • Causality: This is a direct consequence of the issues described in Scenario 1 (inactive nitrating agent, insufficient reaction time, or poor temperature control). 5-nitrobarbituric acid is slightly soluble in water, whereas the dinitro product is less so under acidic conditions.[8][9]

  • Solution:

    • Reaction Monitoring: If possible, monitor the reaction using thin-layer chromatography (TLC) or by taking small aliquots, quenching them, and analyzing via HPLC to ensure the reaction has gone to completion.

    • Purification: Recrystallization is the most effective method for purification. 5,5-dinitrobarbituric acid can be recrystallized from hot water, although care must be taken as it is susceptible to hydrolysis.[13]

2. Formation of Degradation Products:

  • Causality: The barbiturate ring is susceptible to hydrolysis, especially under harsh pH and temperature conditions. The product, 5,5-dinitrobarbituric acid, can readily hydrolyze to form dinitroacetylurea.[13] Overheating during the reaction can cause thermal decomposition, potentially leading to alloxane.[13]

  • Solution:

    • Strictly adhere to the recommended temperature limits.

    • During work-up, add the reaction mixture to cold water or ice to precipitate the product quickly, minimizing its contact time with the aqueous acidic environment at moderate temperatures.

    • Avoid prolonged heating during recrystallization. Dissolve the product in the minimum amount of boiling water and allow it to cool.

3. Residual Nitric Acid:

  • Causality: The crystalline product can trap nitric acid from the reaction medium, leading to a product with a strong acidic odor and a lower, broader melting point.[7]

  • Solution:

    • Wash the filtered product thoroughly with cold water until the washings are neutral to pH paper.

    • Drying the product is crucial. A preliminary drying step at a moderate temperature (60–80°C) before recrystallization can help remove trapped acid.[7] Final drying should be done under vacuum.

Visualized Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing the root cause of low product yield.

TroubleshootingWorkflow Start Problem: Low or No Yield CheckReagents Step 1: Verify Reagent Quality Start->CheckReagents ReagentOK Reagents are fresh & concentrated? CheckReagents->ReagentOK CheckTemp Step 2: Review Temperature Control TempOK Was temperature kept below 40°C? CheckTemp->TempOK CheckWorkup Step 3: Examine Work-up Procedure WorkupOK Was product precipitated in cold water? CheckWorkup->WorkupOK ReagentOK->CheckTemp Yes UseNewReagents Solution: Use fresh, anhydrous acids. Prepare mixed acid in situ. ReagentOK->UseNewReagents No TempOK->CheckWorkup Yes ImproveCooling Solution: Improve cooling (ice bath). Add substrate slowly. TempOK->ImproveCooling No ModifyWorkup Solution: Quench reaction mixture on ice to ensure full precipitation. WorkupOK->ModifyWorkup No Success Yield Improved WorkupOK->Success Yes UseNewReagents->Success ImproveCooling->Success ModifyWorkup->Success

Caption: A step-by-step diagnostic workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Why is a mixture of nitric and sulfuric acid used instead of just nitric acid? A1: Concentrated sulfuric acid is a much stronger acid than nitric acid. It protonates the hydroxyl group of nitric acid, allowing it to leave as a water molecule. This generates the highly electrophilic nitronium ion (NO₂⁺), which is the actual nitrating agent.[2][3][4] Using nitric acid alone is generally insufficient for nitrating the already electron-deficient 5-nitrobarbituric acid, as the concentration of the nitronium ion would be too low for the reaction to proceed at a reasonable rate.[3]

Q2: What is the detailed reaction mechanism? A2: The reaction proceeds in two main stages:

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then eliminates water to form the nitronium ion (NO₂⁺).

  • Electrophilic Attack: The C-5 position of 5-nitrobarbituric acid bears an acidic proton and can exist in equilibrium with its enolate form. The nitronium ion is attacked by the electron-rich C-5 position of the barbiturate ring to form a resonance-stabilized intermediate. Subsequent loss of a proton (H⁺) from this position re-establishes the stable ring system, yielding 5,5-dinitrobarbituric acid.

ReactionMechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack HNO3 HO-NO₂ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 Protonation H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ Protonated_HNO3->NO2_plus -H₂O H2O H₂O StartMat 5-Nitrobarbituric Acid (Enolate Form) Intermediate Resonance-Stabilized Intermediate StartMat->Intermediate + NO₂⁺ Product 5,5-Dinitrobarbituric Acid Intermediate->Product -H⁺

Caption: The two-stage mechanism of mixed-acid nitration.

Q3: Can I use other nitrating agents? A3: While mixed acid is the most common, other nitrating systems exist. However, for a substrate like 5-nitrobarbituric acid, a strong nitrating agent is required. Systems like acetyl nitrate or nitronium salts (e.g., NO₂BF₄) could theoretically work but may require significant protocol optimization and are often more expensive or hazardous. For most applications, fuming nitric acid or a nitric/sulfuric acid mixture provides the best balance of reactivity, cost, and accessibility.[6][7]

Q4: How should I handle and dispose of the reagents and waste? A4: Safety is paramount.

  • Reagents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents.[1] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic. Always add the acid mixture slowly to a large amount of ice/water with stirring; NEVER add water to the concentrated acid.

  • Waste Disposal: The acidic aqueous waste must be neutralized before disposal. Slowly and carefully add a base (e.g., sodium bicarbonate or sodium carbonate) in an ice bath to control the exothermic neutralization. Dispose of the neutralized solution according to your institution's hazardous waste guidelines.

Data & Protocols at a Glance

For ease of reference, the following tables summarize key quantitative data and a standard laboratory protocol.

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale & Reference
Nitrating Agent Fuming HNO₃ or 1:1 (v/v) HNO₃:H₂SO₄Provides a high concentration of the NO₂⁺ electrophile required for the reaction.[1][7]
Substrate Addition Slow, portion-wise additionTo control the highly exothermic nature of the reaction.
Temperature Maintain below 40°C (ideally 0-10°C)Prevents thermal decomposition of the product and minimizes side reactions.[7]
Reaction Time 1 hour post-additionAllows the reaction to proceed to completion.[7]
Work-up Quench on ice/cold waterRapidly precipitates the product and minimizes aqueous hydrolysis.[7]
Purification Recrystallization from hot waterEffective method to remove unreacted starting material and acid impurities.[7]
Protocol: Synthesis of 5,5-Dinitrobarbituric Acid

This protocol is adapted from a verified procedure in Organic Syntheses.[7]

Materials:

  • 5-Nitrobarbituric acid (or its hydrate)

  • Fuming Nitric Acid (sp. gr. 1.52)

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a mechanical stirrer and placed in an ice bath, add the calculated volume of fuming nitric acid (e.g., 143 cc for 100 g of barbituric acid, adjust for 5-nitrobarbituric acid).[7]

  • Begin stirring and slowly add the 5-nitrobarbituric acid in small portions over approximately two hours. Crucially, maintain the internal temperature below 40°C throughout the addition. [7]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • In a separate, large beaker, prepare a mixture of ice and water (e.g., 430 cc of water for the scale mentioned).[7]

  • Slowly and with vigorous stirring, pour the reaction mixture into the ice/water.

  • Cool the resulting slurry to below 10°C to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.

  • Dry the product. For high purity, the crude product can be recrystallized from boiling water.[7]

References

  • PrepChem. (n.d.). Synthesis of dilituric acid. PrepChem.com. Retrieved from [Link]

  • Sciencemadness Wiki. (2015, October 10). Nitrating mixture. Retrieved from [Link]

  • Langlet, A., & Bergman, J. (2000). Synthesis and reactions of 5,5-dinitrobarbituric acid. Tetrahedron Letters, 41(12), 2011-2013.
  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • Google Patents. (1995). WO1995019341A2 - Process for making 5-nitrobarbituric acid and salts thereof.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Quora. (2018, July 5). What are the ratios of nitric acid and sulfuric acid in a nitration reaction? Retrieved from [Link]

  • DiVA. (2022, June 26). Synthesis and reaction of 5,5-dinitrobarbituric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid state structures of 5-nitrobarbituric acid (dilituric acid). Retrieved from [Link]

  • DrugFuture. (n.d.). 5-Nitrobarbituric Acid. Retrieved from [Link]

  • MDPI. (2024, September 5). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Barbituric acid, 5-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitrobarbituric acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dilituric Acid Solubility

Welcome to the Technical Support Center for Dilituric Acid (also known as 5-nitrobarbituric acid). This compound is a highly versatile reagent used in Knoevenagel condensations, metal ion micro-assays (particularly for p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dilituric Acid (also known as 5-nitrobarbituric acid). This compound is a highly versatile reagent used in Knoevenagel condensations, metal ion micro-assays (particularly for potassium), and the synthesis of pharmaceutical derivatives[1],[2]. However, its physical properties—specifically its extremely poor solubility in cold water—frequently cause premature precipitation and assay failure.

This guide is designed for researchers and drug development professionals. It provides the mechanistic causality behind these solubility limitations and offers field-proven protocols to optimize your experimental workflows.

📊 Quantitative Data Summary

Understanding the physicochemical properties of dilituric acid is the first step in troubleshooting solubility issues. The table below summarizes the critical data points that dictate its behavior in solution.

PropertyValueCausality / Impact on Experiment
Molecular Formula C₄H₃N₃O₅ (Anhydrous)C₄H₃N₃O₅·3H₂O (Trihydrate)Commercially available as a trihydrate. Failing to account for the water molecules (MW 227.13 vs 173.08) causes a ~24% deficit in stoichiometric calculations[1],[3].
Cold Water Solubility ~1 part in 1200 (~0.83 mg/mL)Extremely low at 10–20°C due to a highly stable crystalline lattice and strong intermolecular hydrogen bonding[1].
Hot Water Solubility High (~116 mg/mL at 100°C)Heat provides the necessary kinetic energy to disrupt the crystal lattice; ideal for recrystallization workflows[2].
Acidity (pKa) Highly acidic (pKa < 2.0)The potent electron-withdrawing nitro group at C5 significantly enhances the acidity of the pyrimidine ring, allowing for easy salt formation[4],[5].
Melting Point 176°C (Anhydrous, decomposes)High thermal stability. Decomposition prior to melting indicates exceptionally strong intramolecular forces[1].

❓ Troubleshooting FAQs

Q1: Why does my dilituric acid refuse to dissolve in aqueous buffers at room temperature? A1: The limited cold-water solubility of dilituric acid is thermodynamically driven by its highly stable crystalline lattice. In its hydrated state, dilituric acid exists in a 2,4,6-triketo form. Conversely, the anhydrous form adopts a 2,6-diketo-4-enol tautomer that is stabilized by strong intramolecular hydrogen bonding to the nitro oxygen[6]. These robust hydrogen-bonding networks require significant energy to disrupt. In cold water, the solvent lacks the kinetic energy necessary to overcome this lattice energy, resulting in poor dissolution.

Q2: My reaction mixture turns cloudy and precipitates when I cool it down to stop the reaction. How can I prevent this? A2: Precipitation upon cooling is a common issue because dilituric acid's solubility is highly temperature-dependent[1]. To prevent this in your assays, you have two primary options:

  • Cosolvent Addition: Introduce a water-miscible organic solvent. Dilituric acid is soluble in ethanol and DMSO[7]. A 10-20% v/v DMSO/water mixture significantly lowers the dielectric constant of the medium and disrupts hydrogen bonding, keeping the solute dissolved at lower temperatures.

  • Salt Formation: Because dilituric acid is highly acidic due to the strong electron-withdrawing nature of the C5 nitro group[4], you can adjust the pH with sodium hydroxide (NaOH). This converts it into its sodium salt, which exhibits exponentially higher aqueous solubility due to enhanced ion-dipole interactions with water.

Q3: Does the hydration state (anhydrous vs. trihydrate) affect my preparation? A3: Yes. Commercially available dilituric acid is almost exclusively supplied as a trihydrate[3],[8]. Beyond the stoichiometric implications mentioned in the data table, the trihydrate form requires more energy to transition into solution compared to the anhydrous form due to the pre-existing hydrogen-bonded water network within its crystal lattice. If your protocol requires anhydrous conditions, you must dry the compound in an oven at 90–95°C for two to three hours prior to use[2].

🧪 Experimental Protocols

Protocol 1: Preparation of a Highly Concentrated Dilituric Acid Sodium Salt Solution

Causality: Converting the acid to its sodium salt bypasses the lattice energy constraints of the neutral molecule, generating an ionic species that readily forms ion-dipole interactions with cold water.

  • Weighing: Accurately weigh 1.0 g of dilituric acid trihydrate (4.40 mmol) into a 50 mL beaker.

  • Suspension: Suspend the powder in 10 mL of cold deionized water. (Note: The solution will remain cloudy as the neutral compound is largely insoluble).

  • Temperature Control: Place the beaker in an ice bath to control the mildly exothermic neutralization reaction.

  • Neutralization: Dropwise, add 1.0 M NaOH under continuous magnetic stirring. Monitor the pH using a calibrated probe.

  • Observation: Continue the addition until the pH reaches approximately 6.5–7.0. The suspension will visually clear as the highly soluble sodium dilituric acid salt forms. Self-Validation: A completely transparent, pale-yellow solution confirms successful salt formation.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any unreacted trace particulates before use in biological assays.

Protocol 2: Recrystallization and Purification using the Hot/Cold Water Method

Causality: This method exploits the steep temperature-solubility gradient of dilituric acid to remove impurities synthesized during the nitration of barbituric acid[2].

  • Dissolution: Suspend 10 g of crude dilituric acid in 86 mL of boiling deionized water[2].

  • Heating: Maintain heating and stirring until the solid completely dissolves. (Optional: Add 0.5 g of activated carbon if the solution is discolored, then hot-filter).

  • Nucleation: Remove the flask from the heat source and allow it to cool gradually to room temperature over 2 hours. Slow cooling promotes the growth of large, pure crystalline prisms[1].

  • Precipitation: Transfer the flask to an ice bath (10°C) for 1 hour to maximize the precipitation yield[2].

  • Isolation: Isolate the crystals via vacuum filtration and wash the filter cake with 10 mL of ice-cold water to remove residual soluble impurities.

  • Drying: Dry the crude product on a glass tray at 60–80°C[2]. (Warning: Drying above 95°C may lead to forced dehydration to the anhydrous form, which melts with decomposition at 176°C).

🔀 Workflow Diagram

The following decision tree outlines the logical steps for troubleshooting dilituric acid solubility based on your specific assay constraints.

DilituricAcidWorkflow A Dilituric Acid Solubility Issue B Is an aqueous medium strictly required? A->B C Use Cosolvent (e.g., DMSO or EtOH) B->C No D Can the assay tolerate alkaline pH / salt form? B->D Yes E Heat to 80-100°C (Hot Water Dissolution) D->E No F Form Sodium Salt (Add 1.0 M NaOH) D->F Yes G Maintain Temp >60°C to Prevent Precipitation E->G Proceed

Figure 1: Decision tree for troubleshooting and optimizing dilituric acid solubility.

📚 References

  • Title: 5-Nitrobarbituric Acid Source: DrugFuture URL: [Link]

  • Title: New light on tautomerism of purines and pyrimidines and its biological and genetic implications Source: Indian Academy of Sciences URL: [Link]

  • Title: Potentiometric Studies and Thermodynamic Parameters of Some Pyrimidine Compounds and their Complexes Source: Scitech Journals URL: [Link]

Sources

Troubleshooting

Controlling temperature during 5-nitrobarbituric acid synthesis

Technical Support Center: 5-Nitrobarbituric Acid Synthesis Welcome to the technical support center for the synthesis of 5-nitrobarbituric acid. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Nitrobarbituric Acid Synthesis

Welcome to the technical support center for the synthesis of 5-nitrobarbituric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding temperature control during this sensitive nitration reaction. Precise temperature management is paramount for ensuring reaction safety, maximizing product yield, and achieving high purity.

Troubleshooting Guide: Navigating Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of 5-nitrobarbituric acid, with a focus on temperature as the root cause.

Question: My reaction temperature is rising uncontrollably above the recommended 40°C limit. What should I do, and what caused this?

Answer: An uncontrolled temperature increase indicates a potential runaway reaction, which is a significant safety hazard in nitration processes.[1][2] The nitration of barbituric acid is a highly exothermic reaction, meaning it releases a substantial amount of heat.[3][4]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of barbituric acid.[2] This is the most critical step to prevent further heat generation.

  • Enhance Cooling: Ensure your ice bath is well-maintained. Add more ice and salt (e.g., NaCl) to lower the bath temperature further. If the internal temperature continues to rise, consider a more efficient cooling bath like dry ice/acetone for future experiments.[5]

  • Increase Agitation: Ensure the mechanical stirrer is operating at a speed sufficient to maintain a homogeneous mixture and prevent localized hot spots.[1]

Root Cause Analysis:

  • Rapid Reagent Addition: Adding the barbituric acid too quickly is the most common cause.[1][5] The rate of heat generation outpaces the cooling system's capacity to remove it.

  • Inadequate Cooling: The volume or efficiency of the ice bath may be insufficient for the scale of the reaction.[1] The internal reaction temperature, not just the bath temperature, must be monitored.

  • Poor Mixing: Inefficient stirring can create localized areas of high reactant concentration, leading to rapid, localized exotherms that can initiate a runaway reaction.[1][5]

Question: My final yield of 5-nitrobarbituric acid is significantly lower than the expected 85-90%. Could temperature control be the issue?

Answer: Yes, improper temperature control can directly lead to reduced yields.

  • Cause 1: High Temperature During Nitration. If the temperature exceeds 40°C, side reactions and decomposition of the starting material or product can occur.[5][6] Nitration reactions can produce oxidative side products if not carefully controlled.

  • Cause 2: Temperature Too Low During Quenching. After the reaction period, water is added, and the solution is cooled to 10°C to precipitate the 5-nitrobarbituric acid.[7][8][9] If the temperature is not lowered sufficiently, the product will remain dissolved in the aqueous nitric acid solution, leading to a poor recovery upon filtration.

  • Cause 3: Incomplete Reaction. While less common, if the temperature is kept excessively low (e.g., far below 0°C) during the addition, the reaction rate might slow down significantly, leading to an accumulation of unreacted barbituric acid.[1]

Solution:

  • Strictly adhere to the <40°C temperature ceiling during barbituric acid addition.

  • Ensure the solution is thoroughly chilled to 10°C before filtering the precipitated product.

  • Allow for the specified stirring time (one hour) after addition to ensure the reaction goes to completion.[7][8]

Question: The 5-nitrobarbituric acid I synthesized is a bright yellow or greenish color, not the expected off-white or pale yellow. Why?

Answer: The color of your final product is a strong indicator of its purity.[6]

  • Residual Nitric Acid: This is the most common cause of a strong yellow color.[6] If the product is not washed thoroughly with cold water and dried properly before recrystallization, residual fuming nitric acid can remain, imparting a yellow hue.[6][7]

  • Side Products: Elevated temperatures can lead to the formation of colored impurities.[6]

  • Hydration State: 5-nitrobarbituric acid can exist in anhydrous and hydrated forms, which may slightly influence the color.[6] However, significant color deviation usually points to impurities.

Solution:

  • Ensure the crude product is thoroughly washed with cold water on the filter to remove excess nitric acid.

  • Properly dry the crude product at 60-80°C before proceeding to recrystallization.[7][8] This step is critical for removing volatile nitric acid.

  • Recrystallize the dried product from boiling water to purify it further.[6][8]

Question: I observed charring or the formation of a black, tarry residue in my reaction flask. What went wrong?

Answer: Charring is a clear sign of severe, localized overheating.[5] It is the incomplete combustion of the organic material caused by an uncontrolled exotherm.

Primary Causes:

  • Runaway Reaction: The temperature far exceeded the safe operating limits, leading to decomposition.

  • Localized Hot Spots: This is often due to very poor stirring, where a high concentration of reactants in one area generates intense heat.[1][5]

  • Incorrect Reagent Concentration: Using a more aggressive nitrating mixture than specified can increase the exothermicity beyond manageable levels.[2]

Corrective Actions for Future Experiments:

  • Improve Agitation: Use a high-torque mechanical stirrer to ensure the solid barbituric acid is well-dispersed.

  • Slow Down Addition: Drastically reduce the rate of barbituric acid addition. A two-hour addition period for 100g is a well-established guideline.[7][8][9]

  • Ensure Efficient Cooling: The reaction flask should be well-submerged in a properly maintained ice bath. Monitor the internal thermometer, not the bath temperature.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely critical to keep the temperature below 40°C during the addition of barbituric acid? The nitration of barbituric acid is a highly exothermic process.[3] Maintaining the temperature below 40°C is a safety-critical parameter to prevent the reaction rate from accelerating uncontrollably.[7][10] Exceeding this temperature dramatically increases the risk of a thermal runaway, which can lead to vigorous decomposition, pressure buildup, and the formation of unwanted, potentially hazardous byproducts.[1][5]

Q2: What is the most effective and practical cooling bath for this synthesis on a lab scale? For the scale typically described in literature (e.g., 100g of barbituric acid), a well-maintained ice/water bath is sufficient.[7][8][9] For larger scales or if ambient temperatures are high, an ice/salt bath (e.g., NaCl or CaCl2) can provide lower and more stable temperatures. It is crucial to have a sufficient volume of the cooling medium to absorb the heat generated.

Q3: How does the rate of barbituric acid addition directly impact temperature control? The rate of addition is the primary control variable for managing heat generation.[1][5] By adding the barbituric acid slowly and portion-wise over a prolonged period (e.g., two hours), you are controlling the rate at which the exothermic reaction occurs.[7][8] This allows the cooling system adequate time to dissipate the heat generated from each portion, maintaining a stable internal temperature. A rapid addition will generate heat far too quickly for a standard cooling bath to handle.[4]

Q4: What is the purpose of cooling the solution to 10°C after adding water? This step is for product isolation. 5-nitrobarbituric acid has a low solubility in cold, dilute nitric acid.[11] By adding water (which also helps to quench the reaction) and then cooling the mixture to 10°C, the solubility of the product is significantly decreased, causing it to precipitate out of the solution, allowing for its collection via filtration.[7][8][9]

Data Summary: Critical Temperature Parameters

StepParameterRecommended TemperatureRationale
1. Nitration Addition of Barbituric Acid< 40°CPrevents runaway reaction and side product formation.[7][9][10]
2. Post-Addition Stirring< 40°CEnsures reaction completion while maintaining safety.[7]
3. Quenching Product Precipitation10°CMaximizes product precipitation for high recovery.[7][8][9]
4. Drying (Crude) Pre-Recrystallization60 - 80°CRemoves residual water and volatile nitric acid.[7][8]
5. Drying (Pure) Post-Recrystallization90 - 95°CDries the purified, hydrated crystals.[7][8]

Key Experimental Protocol: Synthesis of 5-Nitrobarbituric Acid

This protocol is adapted from established organic synthesis procedures and emphasizes critical temperature control points.[6][7][8]

Materials:

  • Barbituric Acid: 100 g (0.61 mole)

  • Fuming Nitric Acid (sp. gr. 1.52): 143 mL

  • Deionized Water

Equipment:

  • 2-L three-necked flask

  • Mechanical overhead stirrer

  • Internal thermometer

  • Large ice bath

Procedure:

  • Setup: Equip the 2-L flask with a mechanical stirrer and an internal thermometer. Submerge the flask in a large ice bath.

  • Acid Charging: Carefully add 143 mL of fuming nitric acid to the flask.

  • Controlled Addition: Begin stirring the nitric acid. Start adding the 100 g of barbituric acid in small portions over a period of two hours .

    • CRITICAL: Monitor the internal thermometer continuously. The temperature must not be allowed to rise above 40°C. Adjust the addition rate and add more ice to the bath as needed to maintain this temperature.

  • Reaction: After the addition is complete, continue to stir the mixture for one hour, ensuring the temperature remains below 40°C.

  • Precipitation: While continuing to stir, slowly add 430 mL of cold water. The rate of addition should be managed to prevent a sudden temperature increase. After the water is added, continue cooling the mixture until the internal temperature reaches 10°C .

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water.

  • Drying & Purification: Dry the crude product on a glass tray at 60–80°C.[7][8] The dried product can then be purified by recrystallization from boiling water.

Visualizations: Workflows and Logic Diagrams

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Nitration (Exothermic) cluster_workup 3. Work-up & Isolation A Charge Fuming HNO3 to Flask B Cool Flask in Ice Bath A->B C Add Barbituric Acid (Over 2 hours) B->C D Monitor Internal Temp (< 40°C) C->D Continuous Check E Stir for 1 hour Post-Addition D->E Temp OK F Add Cold Water (Quench) E->F G Cool to 10°C F->G H Filter & Wash with Cold Water G->H I Dry Crude Product (60-80°C) H->I

Caption: Workflow for 5-Nitrobarbituric Acid Synthesis.

TroubleshootingFlowchart Start Temperature Rising Uncontrollably (>40°C) Action1 IMMEDIATELY Stop Adding Barbituric Acid Start->Action1 Action2 Enhance Cooling (Add more ice/salt) Action1->Action2 Action3 Increase Stirring Rate Action2->Action3 Check1 Is Temperature Stabilizing? Action3->Check1 Result_OK Continue Monitoring, Proceed Cautiously Check1->Result_OK Yes Result_Bad Consider Emergency Quench (Use with Extreme Caution) Check1->Result_Bad No

Caption: Troubleshooting Flowchart for a Runaway Reaction.

References

  • Organic Syntheses Procedure. Barbituric acid, 5-nitro-. [Link]

  • Google Patents.
  • NPTEL. NITRATION. [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Mahmudov, K. T., et al. (2014). Barbituric acids as a useful tool for the construction of coordination and supramolecular compounds.
  • ACS Publications. Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions. [Link]

  • Der Pharma Chemica. A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. [Link]

  • ResearchGate. Reaction between barbituric acid and nitrite ion. [Link]

  • Indian Journal of Chemistry. A facile synthesis of 5-acylbarbituric acids under microwave irradiations. [Link]

  • Journal of Chemistry. Spectrophotometric Determination of Barbituric Acid by Coupling with Diazotized Nitroanilines. [Link]

  • Sciencemadness Wiki. Barbituric acid. [Link]

  • DrugFuture. 5-Nitrobarbituric Acid. [Link]

  • MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

Sources

Optimization

Removing impurities from crude 5-nitrobarbituric acid precipitates

Executive Summary & Diagnostic Logic The Challenge: Crude 5-nitrobarbituric acid (dilituric acid) synthesized via the nitration of barbituric acid often precipitates with significant impurities. The most common contamina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Logic

The Challenge: Crude 5-nitrobarbituric acid (dilituric acid) synthesized via the nitration of barbituric acid often precipitates with significant impurities. The most common contaminants are residual nitric acid (encapsulated within the crystal lattice), unreacted barbituric acid, and oxidation byproducts.

The Goal: Isolate the pure trihydrate form (stable) or anhydrous form (hygroscopic) as white to pale-yellow prisms, free of strong acidic odor.

Diagnostic Workflow

Use the following logic flow to identify your specific impurity profile before attempting purification.

DiagnosticLogic start Observation: Crude Precipitate check_color Check Color start->check_color check_smell Check Odor start->check_smell check_mp Check Melting Point start->check_mp bright_yellow Bright Yellow / Orange check_color->bright_yellow Deep Color greenish Greenish Tint check_color->greenish Metal Contam. pale White / Pale Yellow check_color->pale Likely Pure acrid Acrid / Sharp Smell check_smell->acrid odorless Odorless check_smell->odorless low_mp MP < 176°C check_mp->low_mp correct_mp MP 181-183°C (dec) check_mp->correct_mp oxidation oxidation bright_yellow->oxidation Cause: Oxidation Byproducts or Trapped HNO3 metals metals greenish->metals Cause: Metal Complex (Dilituric acid is a chelator) recrystallize recrystallize oxidation->recrystallize Action: Carbon Treat + Recrystallize chelator chelator metals->chelator Action: Acid Wash / Glassware Check acid_trap acid_trap acrid->acid_trap Cause: Occluded Nitric Acid wash wash acid_trap->wash Action: Wash + Recrystallize wet wet low_mp->wet Cause: Wet / Impure trihydrate trihydrate correct_mp->trihydrate ID: Pure Trihydrate

Figure 1: Diagnostic decision tree for identifying impurities based on physical characteristics.

Standard Operating Procedure: Purification via Recrystallization[1][2]

The definitive method for purifying 5-nitrobarbituric acid is recrystallization from boiling water. This exploits the compound's solubility differential: it is sparingly soluble in cold water (~1 part in 1200) but highly soluble in boiling water [1, 2].

Protocol: Aqueous Recrystallization

Prerequisites:

  • Solvent: Distilled Water (Do not use tap water; metal ions will form colored complexes).

  • Reagents: Activated Carbon (Norite) if the crude is deeply colored.

  • Safety: Work in a fume hood. Nitrated barbiturates can be shock-sensitive if dry and impure; handle with care.

Step-by-Step Workflow:

  • Dissolution:

    • Place 10 g of crude precipitate in a 500 mL Erlenmeyer flask.

    • Add approximately 85-90 mL of boiling distilled water.

    • Heat on a steam bath or hot plate with stirring.

    • Technical Note: If the solution is not clear/yellow but dark or turbid, add 0.5 g of activated carbon (Norite) carefully to the boiling solution [1].

  • Hot Filtration (Critical Step):

    • While the solution is still near boiling, filter it through a pre-warmed Buchner funnel or fluted filter paper.

    • Why: This removes insoluble oxidation byproducts and the activated carbon containing adsorbed impurities.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature, then place in an ice bath (4°C) for 2 hours.

    • Mechanism:[1][2][3] Slow cooling promotes the formation of large prisms/leaflets (the trihydrate form), excluding impurities from the lattice.

  • Isolation & Washing:

    • Filter the crystals using vacuum filtration.

    • Wash Step: Wash the filter cake with ice-cold water (2 x 10 mL).

    • Why: This displaces the "mother liquor" containing dissolved nitric acid and unreacted barbituric acid without redissolving the product.

  • Drying:

    • Dry on a glass tray at 60–80°C for 2 hours, then at 90–95°C for 2 hours.

    • Target: This yields the stable hydrate. For anhydrous, dry at 110-115°C (Yields ~85-90%) [1].

Troubleshooting & FAQs

Q1: My product has a persistent acrid, sharp odor even after drying. Why?

Diagnosis: Occluded Nitric Acid. Explanation: 5-Nitrobarbituric acid crystallizes rapidly. If the crude precipitation was too fast (e.g., rapid cooling of the nitration mixture), nitric acid molecules become trapped inside the crystal lattice, not just on the surface. Solution:

  • Surface washing is insufficient. You must redissolve the crystals completely in boiling water (Recrystallization Step 1).

  • Allow the solution to cool slowly to room temperature before icing. This slower crystal growth excludes solvent inclusions (HNO3).

Q2: The precipitate is bright orange or greenish, not pale yellow.

Diagnosis: Metal Contamination or Oxidation. Explanation:

  • Greenish/Off-color: 5-Nitrobarbituric acid is a known precipitating agent for potassium and other metals [3]. If you used metal spatulas or tap water, you likely formed a metal-diliturate salt.

  • Bright Orange: often indicates oxidation byproducts (violuric acid derivatives) or photo-degradation. Solution:

  • For Metals: Redissolve in hot water containing a small amount of HCl (to keep metals in solution), then recrystallize. Use only glass or plastic tools.

  • For Oxidation: Use the Activated Carbon (Norite) step described in the protocol above.

Q3: My melting point is 176°C, but literature says 181-183°C. Is it impure?

Diagnosis: Hydration State Variance. Explanation: 5-Nitrobarbituric acid exists as a stable trihydrate and an anhydrous form.[4][5]

  • Anhydrous: Decomposes at ~176°C [1, 4].[6][4][5][7][8]

  • Trihydrate: Decomposes at 181–183°C (rapid heating) [1].[8] Validation: If your MP is sharp at 176°C, you likely have the anhydrous form (over-dried). If it melts broadly <170°C, it is impure.

Q4: The yield after recrystallization is lower than expected (<70%).

Diagnosis: Solubility Loss. Explanation: The compound is significantly more soluble in hot water than cold, but not insoluble in cold water. Aggressive washing or insufficient cooling causes loss. Solution:

  • Ensure the crystallization flask is cooled to <5°C before filtration.

  • Recycle the mother liquor: Evaporate the filtrate to half volume and cool again to harvest a second crop (Note: The second crop is usually less pure).

Technical Data Summary

PropertyValue / DescriptionContext
Appearance White to pale-yellow prisms/leafletsPure Trihydrate form [3]
Melting Point 181–183°C (dec)Trihydrate (Rapid heating) [1]
Melting Point 176°C (dec)Anhydrous form [1]
Solubility (Cold H2O) ~1 part in 1200Sparingly soluble (loss is minimal during wash) [4]
Solubility (Hot H2O) SolubleBasis for recrystallization
Solubility (Ethanol) SolubleAlternative solvent (less effective for acid removal)
Solubility (Ether) InsolubleCan be used to wash away organic non-polar impurities [3]
pKa ~4.01 (C-5 proton of parent)Nitro group increases acidity significantly [5]
Recrystallization Workflow Visualization

RecrystallizationFlow crude Crude Precipitate (Contains HNO3, Byproducts) dissolve Dissolve in Boiling H2O (Add Carbon if colored) crude->dissolve filter_hot Filter Hot (Removes Insolubles) dissolve->filter_hot cool Slow Cooling -> 4°C (Crystallization) filter_hot->cool isolate Vacuum Filtration & Cold Wash cool->isolate dry Dry (80°C -> 95°C) Final Product isolate->dry

Figure 2: Standard Recrystallization Workflow for 5-Nitrobarbituric Acid.

References

  • Hartman, W. W.; Sheppard, O. E. (1932). "5-Nitrobarbituric Acid".[6][1][5][7][9][10] Organic Syntheses, 12 , 54; Coll. Vol.2 , 440. Link

  • BenchChem Technical Support.[6][5][7] "Troubleshooting unexpected color changes in 5-Nitrobarbituric acid reactions". BenchChem Application Notes. Link

  • ChemicalBook. "5-Nitrobarbituric acid Properties and Purification". ChemicalBook Database. Link

  • DrugFuture. "5-Nitrobarbituric Acid Properties: Trihydrate vs Anhydrous". DrugFuture Chemical Index. Link

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo Applications. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Potassium Precipitation with Dilituric Acid

Welcome to the technical support center for the gravimetric determination of potassium using dilituric acid (5-nitrobarbituric acid). This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the gravimetric determination of potassium using dilituric acid (5-nitrobarbituric acid). This guide is designed for researchers, scientists, and drug development professionals who require precise and reliable quantification of potassium. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the precipitation of potassium with dilituric acid. Each entry details potential causes and provides a systematic approach to resolution.

Q1: Why is my potassium diliturate precipitate yield unexpectedly low or non-existent?

A1: Low or no precipitate formation is a common issue that can almost always be traced back to a few key experimental parameters. Follow this diagnostic sequence to identify the root cause.

1. Verify Solution pH:

  • The Problem: The precipitation of potassium diliturate is highly pH-dependent. Dilituric acid is a strong acid, and for its anion to be available to precipitate with potassium ions (K⁺), the pH must be suitable.[1] While the literature often describes the precipitation occurring in acidic solutions, the exact optimal pH is crucial. If the solution is too strongly acidic, the equilibrium will favor the protonated, non-ionic form of dilituric acid, reducing the concentration of the diliturate anion available for precipitation. Conversely, in strongly alkaline solutions, the diliturate salt may become more soluble.[1]

  • The Solution:

    • Calibrate your pH meter immediately before use with fresh, certified buffers.

    • Measure the pH of your supernatant after the precipitation step. While an exact optimal pH is not definitively established in a broad range of literature, precipitation is typically carried out in a controlled acidic medium.

    • Adjust the pH of your initial sample solution into a weakly acidic range before adding the dilituric acid reagent. Perform small-scale pilot experiments bracketting a pH range (e.g., pH 3-6) to determine the optimal pH for your specific sample matrix.

2. Check Reagent Concentration and Quality:

  • The Problem: An insufficient concentration of the dilituric acid reagent will lead to incomplete precipitation. Dilituric acid solutions should be prepared carefully and, for quantitative work, should be saturated with potassium diliturate to minimize the solubility loss of the precipitate.[1]

  • The Solution:

    • Reagent Preparation: Prepare an approximately 0.05 N solution of dilituric acid.[1] To ensure the precipitating solution does not dissolve the product, it should be saturated with potassium diliturate. This is achieved by adding a small amount of previously prepared potassium diliturate to your dilituric acid solution, stirring, and then filtering or using the clear supernatant.[1]

    • Stoichiometric Excess: Ensure you are adding a sufficient stoichiometric excess of the dilituric acid solution to drive the precipitation reaction to completion. A common procedure involves adding 20 ml of the reagent to 5 ml of the potassium-containing sample.[1]

3. Evaluate for Interfering Ions:

  • The Problem: While dilituric acid is a selective precipitant for potassium, certain other ions can interfere. Ammonium (NH₄⁺), rubidium (Rb⁺), and caesium (Cs⁺) ions are known to form precipitates with dilituric acid and will lead to positively biased results if present.[1] Conversely, some ions might form complexes with potassium, keeping it in solution.

  • The Solution:

    • Review the composition of your sample matrix. If ammonium, rubidium, or caesium are present, this method may not be suitable without prior separation steps.

    • Sodium and lithium ions do not interfere; in fact, a small concentration of sodium ions has been reported to improve the accuracy of results.[1]

Q2: The potassium diliturate precipitate is difficult to filter (e.g., colloidal, gelatinous). What went wrong?

A2: The physical characteristics of the precipitate are critical for accurate gravimetric analysis. A fine or gelatinous precipitate is difficult to filter and wash, leading to product loss and inaccurate results.

1. Control Precipitation Rate:

  • The Problem: Rapid addition of the precipitating agent to a highly concentrated sample can lead to the formation of very small particles (a colloidal suspension) rather than a crystalline, easily filterable precipitate.

  • The Solution:

    • Add the dilituric acid reagent slowly while constantly stirring the potassium solution.

    • Consider performing the precipitation from a more dilute solution, if your analytical sensitivity allows.

2. Implement a Digestion Step:

  • The Problem: Without a "digestion" period, the initially formed small crystals do not have time to mature into larger, more perfect crystals.

  • The Solution: After precipitation, allow the mixture to stand for a period (e.g., 30 minutes to an hour), occasionally stirring.[1][2] This process, known as Ostwald ripening, allows smaller particles to dissolve and re-precipitate onto the surface of larger particles, resulting in a more easily filterable product.[2]

Frequently Asked Questions (FAQs)

Q3: What is the fundamental principle behind using dilituric acid for potassium precipitation?

A3: Dilituric acid (5-nitrobarbituric acid) acts as a monobasic acid in this context.[1] It selectively forms a sparingly soluble salt with potassium ions, potassium diliturate (K-C₄H₂N₂O₅). The reaction is as follows:

K⁺(aq) + C₄H₃N₂O₅(aq) ⇌ K-C₄H₂N₂O₅(s) + H⁺(aq)

Because the reaction produces a solid precipitate, it can be used for the gravimetric determination of potassium. The precipitate is filtered, washed, dried to a constant weight, and the mass of potassium in the original sample is calculated based on the stoichiometry of potassium diliturate.

Q4: What is the optimal pH for precipitating potassium with dilituric acid and why is it important?

A4: The optimal pH is a weakly acidic environment. Dilituric acid is a derivative of barbituric acid, which has a pKa of about 4.01.[3] The nitro-substituent on dilituric acid makes it a significantly stronger acid. The pH of the solution governs the equilibrium between the protonated dilituric acid (H-Diliturate) and its conjugate base, the diliturate anion (Diliturate⁻).

  • At very low pH (highly acidic): The equilibrium shifts to the left, favoring the protonated H-Diliturate form. This reduces the concentration of the Diliturate⁻ anion, which is required to precipitate with K⁺ ions, thus increasing the solubility of the potassium salt and leading to incomplete precipitation.

  • At neutral or alkaline pH: While the Diliturate⁻ anion is abundant, the solubility of many metal salts, including potentially potassium diliturate, can increase at higher pH values.[4]

Therefore, a controlled, weakly acidic pH is necessary to ensure that there is a sufficient concentration of the diliturate anion to precipitate the potassium quantitatively while minimizing the solubility of the resulting salt.

Diagram: pH-Dependent Equilibrium of Dilituric Acid

G Equilibrium shifts based on solution pH cluster_low_ph Low pH (High [H⁺]) cluster_high_ph High pH (Low [H⁺]) H_Dil H-Diliturate (Protonated Form) Dil_minus Diliturate⁻ (Anion for Precipitation) H_Dil->Dil_minus H⁺ Released K_Dil K-Diliturate (Precipitate ↓) Dil_minus->K_Dil Precipitation K_plus K⁺ K_plus->K_Dil Precipitation

Caption: Effect of pH on dilituric acid speciation and potassium precipitation.

Q5: What are the key interfering ions I should be aware of?

A5: The primary interfering ions that also form precipitates with dilituric acid are ammonium (NH₄⁺), rubidium (Rb⁺), and caesium (Cs⁺) .[1][5] Their presence will lead to falsely high results for potassium. Other common ions such as sodium (Na⁺), lithium (Li⁺), and anions like chloride (Cl⁻), phosphate (PO₄³⁻), and sulfate (SO₄²⁻) do not interfere with the precipitation.[1]

IonInterference StatusMitigation Strategy
NH₄⁺, Rb⁺, Cs⁺ Positive Interference (Co-precipitation)[1][5]Method is not suitable. Requires prior separation of interfering ions or selection of an alternative analytical technique (e.g., AAS[6], ICP-OES[7]).
Na⁺, Li⁺ No Interference [1]No action needed. Small amounts of Na⁺ may be beneficial.[1]
Cl⁻, SO₄²⁻, PO₄³⁻ No Interference [1]No action needed.

Experimental Protocol: Gravimetric Determination of K⁺

This protocol outlines a standard procedure for the quantitative precipitation of potassium using dilituric acid, adapted from established methods.[1]

1. Reagent Preparation:

  • 0.05 N Dilituric Acid Reagent: Prepare dilituric acid by methods reported in organic syntheses.[1] Dissolve the appropriate amount in deionized water to make an approximately 0.05 N solution. To this solution, add a small amount of solid potassium diliturate to saturate it. Stir well and allow any excess to settle. Use the clear supernatant for the precipitation.

  • Wash Solution: Prepare a saturated solution of potassium diliturate in deionized water. This will be used to wash the precipitate, minimizing solubility losses.[1]

2. Sample Preparation:

  • Obtain a sample solution containing between 10-35 mg of potassium in a known volume (e.g., 5 mL).[1]

  • If necessary, adjust the pH of the sample to a weakly acidic state.

3. Precipitation Workflow:

Diagram: Experimental Workflow

G start Start prep_sample Prepare K⁺ Sample (5 mL, 10-35 mg K⁺) start->prep_sample add_reagent Slowly Add 20 mL Dilituric Acid Reagent with Stirring prep_sample->add_reagent digest Digest Precipitate (Let stand for 30-60 min) add_reagent->digest filter Filter through a Sintered Glass Crucible digest->filter wash Wash Precipitate with Saturated K-Diliturate Solution, then with cold DI Water filter->wash dry Dry to Constant Weight (e.g., at 80-110°C) wash->dry weigh Cool in Desiccator and Weigh Precipitate dry->weigh calculate Calculate % K⁺ in Original Sample weigh->calculate end End calculate->end

Sources

Optimization

Preventing copper hydroxide precipitation in dilituric acid back-titration

Troubleshooting Guide for Preventing Copper Hydroxide Precipitation Welcome to the technical support center for the dilituric acid back-titration method. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Preventing Copper Hydroxide Precipitation

Welcome to the technical support center for the dilituric acid back-titration method. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this analytical procedure, with a specific focus on preventing the unwanted precipitation of copper(II) hydroxide.

Frequently Asked Questions (FAQs)
Q1: I'm observing a blue or greenish precipitate during my dilituric acid back-titration. What is it and why is it forming?

A1: The precipitate you are observing is likely copper(II) hydroxide, Cu(OH)₂. This occurs when the pH of the solution becomes too high (alkaline). In the dilituric acid back-titration, a known excess of copper(II) ions is added to a solution containing a barbiturate. The unreacted copper(II) ions are then titrated with a standard solution, often EDTA. If the pH of the solution rises, the hydroxide ions (OH⁻) present in the solution will react with the free copper(II) ions (Cu²⁺) to form the insoluble copper(II) hydroxide, leading to inaccurate titration results. The optimal pH for precipitating copper hydroxide is around 8.1, but it can start to precipitate at a much lower pH depending on the concentration of copper ions.[1][2]

Q2: How can I prevent the precipitation of copper(II) hydroxide during the titration?

A2: The key to preventing Cu(OH)₂ precipitation is to control the pH of the solution and to keep the copper(II) ions in a soluble form, even at slightly alkaline pH. This is typically achieved by using a suitable buffer and a complexing agent.

  • pH Control with Buffers: An appropriate buffer system is crucial to maintain the pH within a range where copper(II) hydroxide is soluble. Acetate buffers are commonly used in complexometric titrations.[3] However, the choice of buffer is critical, as some common buffers like HEPES and Tris can form complexes with copper(II) ions, which could interfere with the titration.[4][5][6] MOPS and MES are buffers that have been shown not to bind with copper and could be suitable alternatives.[5][6]

  • Use of a Complexing Agent (Pyridine): Pyridine is often added to the titration mixture. Pyridine acts as a complexing agent, forming a stable, soluble complex with copper(II) ions ([Cu(py)₄]²⁺).[7][8] This complex is more stable than copper(II) hydroxide at the working pH of the titration, thus preventing its precipitation. The stability of copper-pyridine complexes has been well-documented.[9][10][11]

In-Depth Troubleshooting
Problem: Even with a buffer, I am still seeing some turbidity or precipitation.

Causality and Solution:

This issue can arise from several factors, even when a buffer is in use.

  • Localized High pH: When adding a titrant that is basic, localized areas of high pH can form before the solution is fully mixed. This can be enough to cause localized precipitation of Cu(OH)₂.

    • Solution: Ensure continuous and vigorous stirring throughout the titration. Adding the titrant slowly, drop by drop, especially near the endpoint, will also help to prevent localized pH spikes.

  • Incorrect Buffer Capacity or pH Range: The chosen buffer may not have sufficient capacity to handle the pH changes during the reaction, or its buffering range may not be optimal for the specific titration conditions.

    • Solution: Re-evaluate your buffer choice. An acetate buffer is a good starting point.[3] Prepare the buffer at the correct concentration to provide adequate buffering capacity. The ideal pH will depend on the specific barbiturate being analyzed, but should generally be kept in the slightly acidic to neutral range to avoid Cu(OH)₂ precipitation.[12]

  • Insufficient Complexing Agent: If you are using pyridine, an insufficient amount will not be able to complex all the free copper(II) ions, leaving some available to precipitate as the hydroxide.

    • Solution: Ensure that an adequate excess of pyridine is added to the solution before the titration begins. The amount of pyridine needed will depend on the concentration of copper(II) ions in your sample.

Experimental Protocols
Protocol 1: Standard Dilituric Acid Back-Titration with pH Control and Pyridine

This protocol is designed for the quantification of barbiturates and incorporates measures to prevent copper(II) hydroxide precipitation.

Materials:

  • Standard solution of Copper(II) Sulfate (CuSO₄)

  • Standard solution of EDTA

  • Dilituric Acid

  • Pyridine

  • Acetate Buffer (e.g., pH 4.7)[3]

  • Indicator (e.g., Murexide)

  • Sample containing the barbiturate

Procedure:

  • Sample Preparation: Accurately weigh a quantity of the sample containing the barbiturate and dissolve it in a suitable solvent.

  • Precipitation of Barbiturate: Add a known excess of the standard dilituric acid solution to the sample solution. The barbiturate will precipitate as copper diliturate. Allow sufficient time for complete precipitation.

  • Filtration: Filter the precipitate and wash it with a small amount of distilled water. Collect the filtrate and washings in a clean flask.

  • Addition of Copper(II) and Pyridine: To the filtrate, add a known excess of the standard CuSO₄ solution. Then, add a sufficient volume of pyridine to form the stable tetrapyridinecopper(II) complex.

  • Buffering: Add the acetate buffer solution to adjust and maintain the pH of the solution.

  • Back-Titration: Titrate the excess, unreacted copper(II) ions with the standard EDTA solution using a suitable indicator until the endpoint is reached.

  • Calculations: The amount of barbiturate in the original sample can be calculated from the amount of dilituric acid consumed.

Data Presentation
ParameterRecommended Range/ValueRationale
pH 4.5 - 6.0Minimizes Cu(OH)₂ precipitation while allowing for the formation of the copper-barbiturate complex.[12][13]
Buffer Acetate BufferProvides good buffering capacity in the desired pH range and has minimal interaction with copper ions.[3]
Complexing Agent PyridineForms a stable, soluble complex with Cu²⁺, preventing hydroxide precipitation.[7][8]
Titrant EDTAForms a very stable complex with Cu²⁺, ensuring a sharp and accurate endpoint.
Visualization of the Process
Logical Workflow for Preventing Precipitation

G cluster_prep Sample Preparation & Initial Reaction cluster_titration Back-Titration Steps cluster_problem Potential Problem A Analyte (Barbiturate) in Solution B Add excess Dilituric Acid A->B C Precipitation of Copper Diliturate B->C D Filter to separate precipitate C->D E Filtrate containing excess Dilituric Acid D->E F Add known excess of Cu²⁺ ions E->F G Add Pyridine (Complexing Agent) F->G Prevents Cu(OH)₂ formation P High pH leads to Cu(OH)₂ Precipitation F->P If pH is not controlled H Add Buffer (e.g., Acetate) G->H Maintains optimal pH I Titrate with standard EDTA H->I J Endpoint Determination I->J

Caption: Workflow for dilituric acid back-titration with preventative measures against Cu(OH)₂ precipitation.

Chemical Reactions and Equilibria

G Cu2_free Cu²⁺ (aq) CuOH2_ppt Cu(OH)₂ (s) (Insoluble Precipitate) Cu2_free->CuOH2_ppt High pH CuPy_complex [Cu(py)₄]²⁺ (aq) (Soluble Complex) Cu2_free->CuPy_complex Addition of Pyridine CuEDTA_complex [Cu(EDTA)]²⁻ (aq) (Stable Complex) Cu2_free->CuEDTA_complex Direct Titration (if no precipitation) OH_ions 2OH⁻ (aq) Pyridine 4 Pyridine (aq) CuPy_complex->CuEDTA_complex Titration with EDTA EDTA EDTA⁴⁻ (aq)

Caption: Competing equilibria of Cu²⁺ ions in the titration solution.

References
  • Environmental Science & Technology. (n.d.). Role of Temperature and pH in Cu(OH)2 Solubility.
  • R Discovery. (2015, November 10). Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: Coordination chemistry, ligand stability, and catalysis.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Relationship between solid state structure and solution stability of copper(ii)–hydroxypyridinecarboxylate complexes.
  • CIA. (n.d.). PYRIDINE COMPLEXES OF COPPER (II)-POLYTHIONATES AND THEIR ANALYTICAL APPLICATION.
  • PMC. (n.d.). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies.
  • Quora. (2022, November 6). At what pH will a solution of 0.164 M Cu2+ begin to precipitate as Cu(OH) 2? The Ksp for Cu(OH) 2 is 1.6 x 10-19?
  • Water Specialists Environmental Technologies. (n.d.). Precipitation By pH.
  • PMC. (n.d.). Nobody's Perfect: Choice of the Buffer and the Rate of Cu2+ Ion–Peptide Interaction.
  • PMC. (n.d.). In vitro Solubility of Copper(II) Sulfate and Dicopper Chloride Trihydroxide for Pigs.
  • Analytical Chemistry. (2002, December 21). Complexation of Copper by Zwitterionic Aminosulfonic (Good) Buffers.
  • Request PDF. (n.d.). Complexation of Copper by Zwitterionic Aminosulfonic (Good) Buffers.
  • Metrohm. (n.d.). Complexometric titrations with the copper ion-selective electrode.
  • PubMed. (2003, February 1). Complexation of copper by zwitterionic aminosulfonic (good) buffers.
  • ResearchGate. (n.d.). Stabilization of copper by pyridine, and activation of the copper- oxygen bond through interaction with the hexafluoroacetylacetonate ligand.

Sources

Troubleshooting

Technical Support Center: Stability of 5-Nitrobarbituric Acid Solutions

[1][2] Introduction Welcome to the Technical Support Center. You are likely here because you are using 5-nitrobarbituric acid (also known as dilituric acid ; CAS 480-68-2) for crystal engineering, metal complexation, or...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction

Welcome to the Technical Support Center. You are likely here because you are using 5-nitrobarbituric acid (also known as dilituric acid ; CAS 480-68-2) for crystal engineering, metal complexation, or as a pharmacophore in drug development.[1][2]

While 5-nitrobarbituric acid is a robust solid, its behavior in solution is nuanced.[1][2] Users frequently encounter two distinct categories of instability:

  • Physical Instability: Precipitation due to its sparing solubility in cold water.[1][2]

  • Chemical Instability: Hydrolytic ring opening, which is often invisible until the assay fails.[1][2]

This guide synthesizes thermodynamic data with practical laboratory protocols to ensure your experiments remain reproducible.

Module 1: Chemical Stability (The "Invisible" Degradation)[1]

The most critical threat to your solution's integrity is hydrolysis .[2] Like its parent compound, barbituric acid, the pyrimidine ring of 5-nitrobarbituric acid is susceptible to cleavage by water molecules, a process significantly accelerated by alkaline pH and heat.[1][2]

The Mechanism of Failure

The electron-withdrawing nitro group at the C-5 position increases the acidity of the molecule (making it a stronger acid than barbituric acid), but it also influences the electron density of the ring. In aqueous environments, particularly those with a pH > 7, the ring undergoes nucleophilic attack at the carbonyl carbons.[1]

Key Insight: Aqueous solutions of 5-nitrobarbituric acid are most stable at acidic pH .[1][2] As you approach neutral or alkaline conditions (pH > 6), the rate of hydrolysis increases exponentially, leading to the formation of urea and nitromalonic acid derivatives.[1]

Visualization: Degradation Pathway

The following diagram illustrates the hydrolytic breakdown you must avoid.

G NBA 5-Nitrobarbituric Acid (Intact Ring) Inter Tetrahedral Intermediate (Unstable) NBA->Inter + OH- / H2O (Nucleophilic Attack) Open Ring Opening (Irreversible) Inter->Open Ring Cleavage Products Degradation Products: Urea + Nitromalonic Acid Open->Products Decarboxylation

Figure 1: The irreversible hydrolytic ring-opening pathway of 5-nitrobarbituric acid in aqueous alkaline environments.[1][2]

Module 2: Physical Stability & Solubility Data

Users often mistake solubility limits for chemical degradation. 5-nitrobarbituric acid is sparingly soluble in cold water, which leads to "crashing out" if temperature fluctuates.[1][2]

Solubility Profile

The compound exists primarily as a trihydrate (


).[2][3] When preparing solutions, you must account for the water of hydration in your molecular weight calculations to avoid concentration errors.
Solvent SystemSolubility BehaviorStability RiskRecommendation
Cold Water (4°C) Sparingly Soluble (~1 g / 1.2 L)High (Precipitation)Do not store concentrated aqueous solutions in the fridge.[1][2]
Hot Water (80°C) SolubleHigh (Hydrolysis)Use heat only to dissolve, then cool immediately.[1][2]
Ethanol SolubleModerateGood for stock solutions; protect from evaporation.[1][2]
DMSO Highly SolubleLowBest for long-term storage at -20°C or -80°C.
NaOH (aq) SolubleCritical (Degradation) The compound dissolves but hydrolyzes rapidly.[1][2] Use immediately.
Photostability

The nitro group renders the compound sensitive to UV and visible light.

  • Symptom: Solution turns from clear/pale yellow to deep yellow/orange or develops a reddish tint.[1][2]

  • Cause: Photochemical excitation of the nitro group leading to radical formation or oxidation.[2]

  • Prevention: Always use amber glassware or wrap containers in aluminum foil.[1][2]

Module 3: Standard Operating Procedures (SOPs)

To ensure data integrity, replace ad-hoc preparations with these validated protocols.

Protocol A: Preparation of Fresh Aqueous Solution (For Immediate Use)

Use this for crystal engineering or immediate titrations.

  • Weighing: Calculate the mass required based on the trihydrate MW (227.13 g/mol ), not the anhydrous MW (173.08 g/mol ).[1][2]

  • Dissolution: Add the solid to deionized water. Heat gently to 50-60°C with stirring until dissolved. Do not boil vigorously, as this promotes ring opening.[1][2]

  • Filtration: If the solution is not perfectly clear, filter through a 0.45 µm membrane to remove undissolved nuclei that could trigger precipitation later.[1][2]

  • Storage: Keep at room temperature (20-25°C) in the dark. Discard after 24 hours.

Protocol B: Preparation of Stable Stock Solution (For Long-Term Storage)

Use this for drug screening or biological assays.[1][2]

  • Solvent: Use molecular biology grade DMSO (Dimethyl sulfoxide).[1][2]

  • Concentration: Prepare a 10 mM - 50 mM stock solution.

  • Storage: Aliquot into small volumes (e.g., 100 µL) in amber tubes.

  • Freezing: Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

  • Usage: Thaw an aliquot once and discard the remainder. Do not refreeze.

Module 4: Troubleshooting Guide (FAQs)

Decision Tree: Diagnosing Solution Issues

Use the flow below to identify the root cause of your solution's instability.

Troubleshooting Start Issue Observed Precipitate Solid Precipitate? Start->Precipitate Color Color Change? Start->Color TempCheck Was solution refrigerated? Precipitate->TempCheck LightCheck Stored in clear glass? Color->LightCheck WarmUp Cause: Solubility Limit. Action: Warm to 25°C. TempCheck->WarmUp Yes ConcCheck Cause: Supersaturation. Action: Filter & Dilute. TempCheck->ConcCheck No Photo Cause: Photodegradation. Action: Discard & use Amber vials. LightCheck->Photo Yes pHCheck Is pH > 7? LightCheck->pHCheck No Hydrolysis Cause: Base Hydrolysis. Action: Discard. Maintain acidic pH. pHCheck->Hydrolysis Yes Contam Cause: Metal Contamination. Action: Check reagents. pHCheck->Contam No

Figure 2: Diagnostic logic for identifying physical vs. chemical instability.

Frequently Asked Questions

Q1: My solution turned yellow overnight. Is it still usable? A: Likely not for quantitative work.[1][2] Yellowing indicates either photodegradation or the formation of degradation products (such as nitromalonic acid derivatives). If you are performing a precise titration or biological assay, discard the solution.[1][2] If you are merely using it for qualitative precipitation of bases, it might still function, but reproducibility will be compromised.[1][2]

Q2: Why does the protocol specify weighing the trihydrate? A: Commercial 5-nitrobarbituric acid is almost exclusively supplied as the trihydrate (


).[2] If you calculate molarity using the anhydrous molecular weight (173.08  g/mol ) but weigh the trihydrate (227.13  g/mol ), your actual concentration will be ~24% lower  than calculated.[1]

Q3: Can I autoclave aqueous solutions of 5-nitrobarbituric acid? A: No. The high temperature and pressure of autoclaving will induce significant hydrolysis (ring opening).[2] Sterilize by filtration using a 0.22 µm PES or PVDF filter.[1][2]

Q4: I need to adjust the pH to 8.0 for my assay. How long do I have? A: Minutes. At pH 8.0, the hydrolysis half-life shortens dramatically.[1][2] Prepare the solution at a lower pH and add the base immediately before the experiment begins. Do not store the solution at pH 8.0.

References

  • Redemann, C. E., & Niemann, C. (1948).[1][2] The Ionization Constants of Some Substituted Barbituric Acids. Journal of the American Chemical Society. Link[1]

  • Garrett, E. R., et al. (1971).[1][2] Kinetics of Hydrolysis of Barbituric Acid Derivatives. Journal of Pharmaceutical Sciences. Link (Contextual grounding on barbiturate ring stability).[1][2]

  • PubChem. (2025).[1][2] 5-Nitrobarbituric acid (Compound Summary). National Library of Medicine. Link

  • BenchChem. (2025).[1][2][4] Comparative Analysis of Barbituric Acid and 5-Nitrobarbituric Acid. Link[1]

  • Organic Syntheses. (1936).[1][2][5] Nitrobarbituric Acid Preparation. Coll. Vol. 2, p.440.[1] Link

Sources

Optimization

Technical Support Center: Nitration of Barbituric Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The nitration of barbituric acid to synthesize 5-nitrobarbituric acid (also known as dilituric acid) is a fundamental reaction in medic...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of barbituric acid to synthesize 5-nitrobarbituric acid (also known as dilituric acid) is a fundamental reaction in medicinal and materials chemistry. The introduction of the nitro group at the C-5 position transforms the reactivity of the pyrimidine ring, making 5-nitrobarbituric acid a versatile precursor for a wide range of derivatives, including anticonvulsants, anti-cancer agents, and other biologically active compounds[1][2].

However, this seemingly straightforward electrophilic substitution is often plagued by side reactions that can significantly reduce yield, complicate purification, and introduce difficult-to-remove impurities. This guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help you minimize these side reactions and optimize your synthesis.

Core Reaction and Mechanism

The desired reaction is the electrophilic substitution at the C-5 position of the barbituric acid ring. The methylene protons at C-5 are acidic (pKa ≈ 4.01), allowing for the formation of a nucleophilic enolate anion which readily reacts with an electrophile.[3] In this case, the electrophile is the nitronium ion (NO₂⁺), typically generated from fuming nitric acid or a mixture of nitric and sulfuric acids.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the nitration of barbituric acid.

Problem 1: Low Yield of 5-Nitrobarbituric Acid

Q: My final yield is consistently below the expected 85-90%. What are the likely causes and how can I improve it?

A: Low yield is often a symptom of several underlying issues, primarily related to reaction conditions and reagent quality.

  • Probable Cause 1: Incomplete Reaction. The reaction may not have gone to completion. While barbituric acid is highly reactive, factors like insufficient reaction time or low temperature can hinder the conversion.

    • Solution: Ensure the barbituric acid is added portion-wise over a sufficient period (e.g., two hours) to a cooled nitrating agent.[3][5][6] After the addition is complete, allow the mixture to stir for at least one additional hour to ensure all the starting material has reacted.[3][5][6] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Probable Cause 2: Product Loss During Workup. 5-Nitrobarbituric acid has some solubility in water, especially warm water. Significant product can be lost during the precipitation and washing steps.

    • Solution: After quenching the reaction with water, ensure the solution is thoroughly cooled to 10°C or below to maximize precipitation.[3][5] Use ice-cold water to wash the filtered product to minimize dissolution.

  • Probable Cause 3: Degradation of Starting Material or Product. As discussed in the sections below, oxidative degradation and hydrolysis are major side reactions that consume both the starting material and the desired product.

    • Solution: Strict temperature control is paramount. Maintaining the reaction temperature below the recommended maximum (e.g., 40°C, but ideally lower) is crucial to prevent degradation.[3][5][6]

Problem 2: Presence of Impurities and Colored Byproducts

Q: My final product is off-color (yellow to brown) and shows multiple spots on TLC. What are these impurities and how do I prevent them?

A: The formation of colored byproducts is a clear indicator of side reactions. The most common culprits are oxidative degradation and the formation of nitroso compounds.

  • Probable Cause 1: Oxidative Side Reactions. Nitric acid, especially fuming nitric acid, is a strong oxidizing agent. At elevated temperatures, it can lead to the formation of various oxidation and decomposition products, which are often colored.[7]

    • Solution: Rigorous Temperature Control. This is the most critical parameter. The addition of barbituric acid to fuming nitric acid is highly exothermic.[7][8] Use an efficient ice-salt bath to maintain the internal reaction temperature below 10-15°C during the addition. While some protocols allow for temperatures up to 40°C, lower temperatures provide a wider margin of safety and significantly suppress oxidative pathways.[3][5][6]

  • Probable Cause 2: Formation of Violuric Acid (5-Isonitrosobarbituric Acid). If the nitric acid used contains dissolved nitrogen oxides (often visible as a yellow or reddish-brown color), these can react with barbituric acid to form violuric acid. This reaction proceeds via nitrosation rather than nitration.[9] Violuric acid and its metal complexes are often highly colored.

    • Solution 1: Use High-Purity, Colorless Nitric Acid. Whenever possible, use fresh, fuming nitric acid (98-100%) that is colorless. If the acid is colored, it indicates the presence of dissolved NOx species.

    • Solution 2: Introduce a Urea Quench. Adding a small amount of urea to the nitric acid before adding the barbituric acid can help scavenge any nitrous acid present, thereby preventing nitrosation.

Problem 3: Runaway Reaction or Uncontrolled Exotherm

Q: During the addition of barbituric acid, the reaction temperature increased rapidly and was difficult to control. What happened?

A: This is a dangerous situation known as a runaway reaction. Nitration reactions are notoriously exothermic, and a loss of temperature control can lead to violent decomposition.[7][8]

  • Probable Cause 1: Addition Rate is Too Fast. Adding the solid barbituric acid too quickly does not allow sufficient time for the cooling bath to dissipate the heat generated by the reaction.

    • Solution: Add the barbituric acid in very small portions over the prescribed time (e.g., 2 hours for a 100g scale).[3][5][6] Monitor the internal temperature continuously and pause the addition if it rises too quickly.

  • Probable Cause 2: Inadequate Cooling or Agitation. An inefficient cooling bath or poor stirring can create localized hot spots where the reaction rate accelerates uncontrollably.

    • Solution: Use a mechanical stirrer to ensure efficient mixing and heat transfer.[3][5][6] The reaction flask should be well-immersed in a properly maintained ice-salt or ice-water bath. For larger scales, more advanced cooling systems may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is fuming nitric acid used instead of a standard nitric/sulfuric acid mixture?

While a mixed acid system is common for nitrating many aromatic compounds, barbituric acid is highly activated due to the enolizable C-5 protons.[3][10] Fuming nitric acid alone provides a sufficient concentration of the nitronium ion electrophile to drive the reaction to completion without the need for sulfuric acid, which can sometimes promote more aggressive oxidation or dehydration side reactions.

Q2: Can I use concentrated (70%) nitric acid instead of fuming nitric acid?

While some procedures mention using concentrated nitric acid, fuming nitric acid (≥98%) is generally recommended for higher yields and faster reaction rates.[5] The higher water content in 70% nitric acid can dilute the nitrating species and may increase the risk of hydrolytic side reactions.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is an effective method. A suitable solvent system (e.g., ethyl acetate/hexane or chloroform/methanol) can be used to separate the starting material (barbituric acid) from the more polar product (5-nitrobarbituric acid). The reaction is considered complete when the spot corresponding to barbituric acid is no longer visible.

Q4: My final product has a strong odor of nitric acid, even after drying. How can I remove it?

This indicates that nitric acid has been trapped within the crystal lattice of the product. This is a common issue if the product is not thoroughly washed or is dried too quickly from its hydrated form.[5]

  • Solution: After filtering, wash the product thoroughly with several portions of ice-cold water until the washings are neutral to pH paper. For a very pure product, recrystallization from hot water is recommended.[5][6]

Data Summary and Key Parameters

ParameterRecommended ConditionRationale & Potential Issues if Deviated
Nitrating Agent Fuming Nitric Acid (sp. gr. 1.52), colorlessProvides high concentration of NO₂⁺. Colored acid contains NOx, leading to violuric acid formation.[9]
Temperature Maintain < 15°C during addition; < 40°C maxCRITICAL. Higher temps cause oxidative degradation, colored byproducts, and risk of runaway reaction.[5][7]
Addition Rate Slow, portion-wise over ~2 hoursPrevents uncontrolled exotherm and localized heating.[3][5][6]
Stirring Efficient mechanical stirringEnsures homogenous temperature and reagent distribution, preventing hot spots.[3][5]
Quenching Slow addition of water, cooling to < 10°CMaximizes precipitation of the product.[3][5]
Washing Thoroughly with ice-cold waterRemoves residual acid. Insufficient washing leads to trapped acid in the final product.[5]

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in barbituric acid nitration.

TroubleshootingWorkflow cluster_yield Yield Issues cluster_purity Purity Issues cluster_safety Safety Issues start Start: Nitration Experiment issue Problem Observed start->issue low_yield Low Yield issue->low_yield Yield < 80% impurities Colored Product / Impurities issue->impurities Off-color runaway Runaway Reaction issue->runaway Temp Spike cause_ly1 Incomplete Reaction? low_yield->cause_ly1 cause_ly2 Loss During Workup? low_yield->cause_ly2 cause_imp1 Oxidative Degradation? impurities->cause_imp1 cause_imp2 Nitrosation (Violuric Acid)? impurities->cause_imp2 cause_run1 Addition Too Fast? runaway->cause_run1 cause_run2 Poor Cooling/Stirring? runaway->cause_run2 sol_ly1 Increase reaction time Monitor with TLC cause_ly1->sol_ly1 sol_ly2 Cool quench solution to <10°C Wash with ice-cold water cause_ly2->sol_ly2 sol_imp1 Maintain temp < 15°C Use efficient ice bath cause_imp1->sol_imp1 sol_imp2 Use colorless fuming HNO₃ Consider urea quench cause_imp2->sol_imp2 sol_run1 Add starting material in smaller portions cause_run1->sol_run1 sol_run2 Improve stirring efficiency Ensure adequate cooling capacity cause_run2->sol_run2

Caption: Troubleshooting Decision Tree for Barbituric Acid Nitration.

Optimized Experimental Protocol

This protocol is adapted from established procedures and incorporates best practices to minimize side reactions.[3][5][6]

Materials:

  • Barbituric acid (100 g, 0.61 mol)

  • Fuming nitric acid (143 mL, sp. gr. 1.52), colorless

  • Deionized water

  • Ice

Equipment:

  • 2 L flask

  • Mechanical stirrer

  • Large ice-salt bath

  • Thermometer

  • Buchner funnel and filter flask

Procedure:

  • Setup: Equip the 2 L flask with a mechanical stirrer and place it in a large ice-salt bath.

  • Acid Cooling: Add 143 mL of fuming nitric acid to the flask. Begin stirring and cool the acid to below 10°C.

  • Barbituric Acid Addition: Slowly add 100 g of barbituric acid in small portions over a period of two hours. Crucially, monitor the internal temperature and ensure it does not rise above 15°C. Adjust the addition rate as needed to maintain this temperature.

  • Reaction: After the addition is complete, continue to stir the mixture for an additional hour, allowing the temperature to slowly rise but not exceeding 40°C.

  • Quenching and Precipitation: While stirring, very slowly and carefully add 430 mL of cold water to the reaction mixture. The addition of water is also exothermic and should be controlled. Cool the resulting solution to 10°C in an ice bath to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of ice-cold water (e.g., 3 x 50 mL) until the filtrate is neutral.

  • Drying: Press the cake as dry as possible on the funnel. Dry the product in an oven at 90–95°C for two to three hours. The expected yield is 90–94 g (85–90%) of anhydrous 5-nitrobarbituric acid.[5]

References

  • Hartman, W. W., & Sheppard, O. E. (n.d.). Barbituric acid, 5-nitro-. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved from [Link]

  • Unknown. (n.d.). 1 NITRATION. Retrieved from [Link]

  • Hansraj College. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]

  • Ischiropoulos, H. (2009). Oxidative stress and nitration in neurodegeneration: Cause, effect, or association?
  • Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link]

  • Fahad, M. M. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
  • Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme. Retrieved from [Link]

  • Unknown. (n.d.). synthesis of barbituric acid and 1,3-dimethylbarbituric acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction between barbituric acid and nitrite ion. Retrieved from [Link]

  • Goldstein, S., & Merényi, G. (2008). Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. Proceedings of the National Academy of Sciences, 105(51), 20281-20286.
  • Dermer, O. C., & Druker, L. J. (n.d.). The Hydroxylation of Aromatic Nitro Compounds by Alkalies.
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Unknown. (n.d.). Barbiturate. Retrieved from [Link]

  • S. M., Al-Hwaiti, M. S., & Al-Tarawneh, S. A. (2022). Radiolysis Studies of Oxidation and Nitration of Tyrosine and Some Other Biological Targets by Peroxynitrite-Derived Radicals. International Journal of Molecular Sciences, 23(4), 1797.
  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Unknown. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). nitration of aromatic compounds. Retrieved from [Link]

  • UNODC. (n.d.). The barbituric acids, their chemical struture, synthesis and nomenclature. Retrieved from [Link]

  • Yadav, R., Mishra, P., & Singh, P. (2024).
  • Walker, J. J. (n.d.).

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 5-Nitrobarbituric Acid Knoevenagel Condensation

Welcome to the technical support guide for optimizing the Knoevenagel condensation of 5-nitrobarbituric acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are leve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the Knoevenagel condensation of 5-nitrobarbituric acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful carbon-carbon bond-forming reaction. The unique electronic properties of 5-nitrobarbituric acid present both opportunities for enhanced reactivity and challenges in controlling reaction outcomes. Solvent selection is paramount in navigating these challenges, directly influencing reaction kinetics, yield, and purity.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the Knoevenagel condensation with 5-nitrobarbituric acid different from that with standard barbituric acid?

The key difference lies in the potent electron-withdrawing nitro group at the C-5 position of the pyrimidine ring.[1][2] This group significantly increases the acidity of the C-5 proton, making it much easier to deprotonate and form the requisite carbanion for the reaction.[1][2] Consequently, 5-nitrobarbituric acid can react under much milder conditions, often with very weak bases or sometimes without any catalyst at all.[1] While this heightened reactivity is advantageous, it also increases the risk of side reactions if not carefully controlled.[1]

Q2: What is the fundamental role of the solvent in this reaction?

The solvent is not merely a medium for dissolution; it actively participates in the reaction mechanism and dictates the overall outcome. Its primary roles include:

  • Solubilizing Reactants: Both 5-nitrobarbituric acid and the aldehyde must be sufficiently soluble to react. 5-nitrobarbituric acid is soluble in alcohol and slightly soluble in water, but insoluble in ether.[3][4][5]

  • Stabilizing Intermediates: The solvent's polarity can stabilize charged intermediates formed during the reaction, such as the initial carbanion and the aldol-type adduct.

  • Influencing Reaction Rate: The choice between protic and aprotic solvents can dramatically affect the reaction kinetics.[6] Polar aprotic solvents often lead to faster reactions compared to polar protic ones.[6]

  • Facilitating Product Isolation: An ideal solvent will allow for high product yield during the reaction and easy precipitation or crystallization upon completion.[1]

Q3: What are the main categories of solvents to consider for this reaction?

The choice of solvent can significantly impact the reaction's success.[1] The most common options fall into these categories:

  • Polar Protic Solvents: Ethanol and water are frequently used due to their ability to dissolve the reactants and their environmentally benign nature.[1][7] They are excellent for reactions involving ionic intermediates.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can be very effective, often accelerating reaction rates.[1][6] They are particularly good at solvating cations, leaving the anionic nucleophile more reactive.

  • Solvent-Free Conditions: For a green chemistry approach, reactions can be performed by grinding the reactants together, sometimes with a solid support like basic alumina, or by using microwave irradiation without any solvent.[1][8][9][10] These methods can dramatically reduce reaction times and simplify work-up.[1]

Solvent Selection & Troubleshooting Guide

This section addresses specific problems that may arise during the experiment, with a focus on solvent-related solutions.

Problem: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. How can the solvent be the cause?

A: This is a common issue that can often be traced back to the reaction medium.

  • Cause 1: Poor Solubility of Reactants.

    • Diagnosis: Are your starting materials, particularly the 5-nitrobarbituric acid, fully dissolved at the reaction temperature? As noted, 5-nitrobarbituric acid has limited solubility in many solvents.[3][4][5]

    • Solution: Switch to a solvent with better solubilizing power. If you are using ethanol, consider switching to DMF or DMSO.[1][6] Alternatively, an ethanol/water mixture can sometimes improve solubility.[1][2] For nonpolar aldehydes, a co-solvent might be necessary.

  • Cause 2: Inappropriate Solvent Polarity.

    • Diagnosis: The reaction involves the formation of ionic intermediates. A nonpolar solvent like toluene or diethyl ether may not adequately stabilize these intermediates, leading to a very slow or stalled reaction.[6]

    • Solution: Use a polar solvent. Polar aprotic solvents (DMF, DMSO, acetonitrile) are often superior for this reaction as they can accelerate the rate significantly compared to polar protic solvents (ethanol, methanol).[6]

  • Cause 3: Protic Solvent Interference.

    • Diagnosis: While effective, polar protic solvents like ethanol or water can form strong hydrogen bonds with the carbanion intermediate, potentially reducing its nucleophilicity and slowing the reaction. The dehydration step can also be slower in these solvents.

    • Solution: If the reaction is sluggish in ethanol, switching to a polar aprotic solvent like DMF can lead to a marked increase in reaction rate and yield.[6]

Solvent Comparison Table
SolventTypeBoiling Point (°C)AdvantagesPotential Disadvantages & Troubleshooting
Ethanol Polar Protic78Good solubility for 5-nitrobarbituric acid, environmentally friendly, easy to remove.[1][3]Can lead to slower reaction times; may require heating/reflux.[1] If slow, consider switching to a polar aprotic solvent.
Water Polar Protic100Excellent "green" solvent, can be effective especially with water-soluble aldehydes.[7]5-nitrobarbituric acid has low solubility in cold water.[5] Reaction may be slow; often used in combination with ethanol.[1]
DMF Polar Aprotic153Excellent solubilizing power, often results in faster reactions and higher yields.[1][6]High boiling point makes it difficult to remove; requires high-vacuum evaporation. Potential for decomposition at high temperatures.
DMSO Polar Aprotic189Superior solubilizing power for a wide range of compounds.[1][11]Very high boiling point, difficult to remove. Can be challenging for product isolation.
Acetonitrile Polar Aprotic82Good balance of polarity and volatility, can provide fast reaction rates.[6]May not be a strong enough solvent for all reactants.
None (Solvent-Free) N/AN/AGreen, rapid (especially with microwave), simplified work-up, high yields.[1][10]Requires solid-phase reactants; potential for localized overheating (grinding) or requires specialized microwave equipment.
Problem: Formation of Side Products or Impurities

Q: My final product is impure, and purification is difficult. Could the solvent be responsible?

A: Absolutely. The solvent choice can influence reaction selectivity and the formation of impurities.

  • Cause 1: Reaction Temperature is Too High.

    • Diagnosis: High-boiling-point solvents like DMF or DMSO allow for very high reaction temperatures, which can lead to decomposition of starting materials or the final product.[1] This is often observed as a dark, tarry reaction mixture.

    • Solution: Lower the reaction temperature. If using a high-boiling solvent, run the reaction at a milder temperature (e.g., 60-80 °C instead of reflux). Alternatively, switch to a lower-boiling solvent like ethanol or acetonitrile to naturally limit the maximum temperature.

  • Cause 2: Michael Addition Side Reaction.

    • Diagnosis: The desired product is an α,β-unsaturated system, which is a Michael acceptor. A second molecule of deprotonated 5-nitrobarbituric acid can potentially add to the product via a Michael addition, leading to a dimeric impurity.[1]

    • Solution: This is often a function of catalyst concentration and reaction time, but the solvent plays a role. Running the reaction in a solvent where the product precipitates as it forms (e.g., an ethanol/water mixture) can effectively remove it from the reaction medium, preventing it from participating in subsequent side reactions.[1]

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent system for your Knoevenagel condensation.

SolventSelection start Start: Define Reaction Scale & Goals check_solubility Are reactants soluble in a 'green' solvent like Ethanol or Water? start->check_solubility green_path Yes, good solubility check_solubility->green_path Yes alt_path No, poor solubility check_solubility->alt_path No protocol_protic Use Polar Protic Solvent (e.g., Ethanol, Ethanol/Water) Monitor reaction at reflux. green_path->protocol_protic protocol_aprotic Switch to Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Use moderate temperature (60-80°C). alt_path->protocol_aprotic consider_solvent_free Consider Solvent-Free Method (Microwave or Grinding) Especially for green chemistry goals. alt_path->consider_solvent_free check_rate Is reaction rate acceptable? protocol_protic->check_rate rate_ok Yes check_rate->rate_ok Yes rate_slow No, too slow check_rate->rate_slow No finish End: Optimized Protocol rate_ok->finish rate_slow->protocol_aprotic check_purity Is product purity high? protocol_aprotic->check_purity purity_ok Yes check_purity->purity_ok Yes purity_low No, side products formed check_purity->purity_low No purity_ok->finish optimize_temp Lower reaction temperature. Reduce catalyst concentration. purity_low->optimize_temp optimize_temp->protocol_aprotic consider_solvent_free->finish

Caption: Logical workflow for solvent selection in the Knoevenagel condensation.

Experimental Protocols

Protocol 1: Conventional Condensation in a Polar Protic Solvent (Ethanol)

This protocol is a robust starting point adapted from general procedures for Knoevenagel condensations with barbituric acid derivatives.[1]

Materials:

  • 5-Nitrobarbituric acid (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Ethanol (10-15 mL)

  • Piperidine (catalytic amount, 2-3 drops)

  • Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

  • To the round-bottom flask, add 5-nitrobarbituric acid (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add ethanol (10 mL) and a magnetic stir bar.

  • Add a catalytic amount of piperidine (2-3 drops) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 6 hours depending on the aldehyde's reactivity.[1]

  • Upon completion (disappearance of starting materials), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the reaction mixture further in an ice bath to maximize precipitation of the product.[1]

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure compound.[1]

Protocol 2: Microwave-Assisted Solvent-Free Condensation

This green chemistry approach is highly efficient and can dramatically reduce reaction times.[1]

Materials:

  • 5-Nitrobarbituric acid (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Basic alumina (approx. 500 mg)

  • Microwave-safe reaction vessel

  • Domestic or laboratory microwave oven

Procedure:

  • In a microwave-safe vessel, thoroughly mix 5-nitrobarbituric acid (1.0 mmol), the aromatic aldehyde (1.0 mmol), and basic alumina (500 mg) using a spatula.

  • Place the open vessel in the center of the microwave oven.

  • Irradiate the mixture at a moderate power setting (e.g., 300-500 W) in short intervals of 30 seconds.

  • After each interval, safely remove the vessel, allow it to cool slightly, and check the reaction progress by TLC (by dissolving a small amount of the solid mixture in a suitable solvent like ethyl acetate).

  • Continue irradiating in intervals until the starting materials are consumed.

  • After cooling, add a solvent in which the product is soluble (e.g., ethyl acetate or DMF) to the solid mixture.

  • Filter the mixture to remove the basic alumina.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization as described in Protocol 1.

References

  • Technical Support Center: Optimizing Knoevenagel Condensation with 5-Nitrobarbituric Acid. Benchchem.
  • Application Notes and Protocols: 5-Nitrobarbituric Acid in Knoevenagel Condens
  • 5-NITROBARBITURIC ACID | 480-68-2. ChemicalBook.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing).
  • Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evalu
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
  • Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group. Taylor & Francis.
  • 5-Nitrobarbituric acid Formula. ECHEMI.
  • The green Knoevenagel condensation: solvent-free condens
  • 5-Nitrobarbituric acid | HSV-1 Inhibitor. MedChemExpress.
  • 5-Nitrobarbituric Acid. Drugfuture.com.
  • A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Deriv

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Potassium Analysis: Dilituric Acid vs. Sodium Tetraphenylborate

Potassium quantification is a cornerstone analytical task in clinical diagnostics, pharmaceutical development, and agricultural chemistry. While modern instrumental methods (such as atomic absorption spectroscopy) are pr...

Author: BenchChem Technical Support Team. Date: March 2026

Potassium quantification is a cornerstone analytical task in clinical diagnostics, pharmaceutical development, and agricultural chemistry. While modern instrumental methods (such as atomic absorption spectroscopy) are prevalent, wet-chemistry precipitation techniques remain essential for their robustness, low cost, and adaptability to field or routine laboratory settings.

As a Senior Application Scientist, selecting the appropriate precipitation reagent requires a deep understanding of reaction kinetics, matrix interferences, and analytical validation. This guide provides a critical, objective comparison of two prominent precipitation reagents: 5-Nitrobarbituric acid (Dilituric acid) and Sodium tetraphenylborate (NaTPB) .

Mechanistic Profiling & Selectivity

Understanding the chemical causality behind each reagent is critical for optimizing assay performance and mitigating false positives.

Sodium Tetraphenylborate (NaTPB)

NaTPB reacts with potassium ions in aqueous solutions to form a sparingly soluble, white colloidal precipitate known as potassium tetraphenylborate (


) 1[1].
  • Mechanistic Rationale for pH Control: The reaction is highly specific when conducted in an alkaline medium (pH ~9.0). This alkaline environment prevents the acid-catalyzed hydrolysis of the tetraphenylborate anion and minimizes interference from hydrogen ions 2[2].

  • Causality of Masking Agents: To further enhance selectivity, masking agents like EDTA are introduced to chelate polyvalent metal cations (

    
    , 
    
    
    
    ). Formaldehyde is often added to decompose ammonium ions (
    
    
    ), which would otherwise form an insoluble complex with NaTPB and falsely elevate potassium readings 3[3].
Dilituric Acid (5-Nitrobarbituric Acid)

Dilituric acid acts as a strong monobasic acid that precipitates potassium as crystalline potassium diliturate 4[4].

  • Mechanistic Rationale for pH Control: The precipitation must be performed in a neutral to slightly acidic medium. This ensures the diliturate ion remains fully dissociated without triggering the co-precipitation of basic salts from other trace metals 5[5].

  • Causality of Matrix Salting: Interestingly, a small concentration of sodium ions is mechanistically required in the solution to "salt out" the precipitate, forcing the equilibrium toward complete crystallization and ensuring accurate quantitative recovery 4[4].

Comparative Performance Data

The following table synthesizes the quantitative performance metrics and analytical characteristics of both reagents based on established literature.

Analytical FeatureSodium Tetraphenylborate (NaTPB)5-Nitrobarbituric Acid (Dilituric Acid)
Chemical Principle Forms insoluble

Forms crystalline potassium diliturate
Primary Modalities Turbidimetry, Gravimetry, VolumetryGravimetry, Iodometric Back-Titration, Microchemical
Selectivity & Masking Highly specific;

and polyvalent metals masked by formalin/EDTA
Moderate; separates K from Na/Li; requires low

for accuracy
Detection Limit ~2-7 mEq/L (Turbidimetric)~0.1 mg (Qualitative precipitation limit)
Validation Status Extensively validated for clinical, agricultural, and industrial matricesHistorically significant; lacks comprehensive modern validation data

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate internal checks (blanks, controls, and orthogonal verifications) to guarantee that the resulting data is a true reflection of the potassium concentration, free from matrix artifacts.

Protocol A: Turbidimetric Determination via Sodium Tetraphenylborate (NaTPB)

NaTPB_Workflow A Sample Matrix (Serum, Soil Extract, Water) B pH & Masking Adjustment (Alkaline buffer, EDTA/Formalin) A->B Remove Interferences C NaTPB Addition (Excess 3% m/v solution) B->C Reagent Introduction D Precipitation / Suspension (K[B(C6H5)4] Formation) C->D Colloidal Growth E Turbidimetric Analysis (Spectrophotometry at specific λ) D->E Optical Measurement F Data Validation (vs. Calibration Curve & Controls) E->F Quantification

Turbidimetric workflow for potassium analysis using Sodium Tetraphenylborate.

Step-by-Step Methodology:

  • Sample Preparation & Dilution: Dilute the sample (e.g., serum or soil extract) with normal saline to fall within the linear dynamic range of 2-7 mEq/L 6[6].

  • Matrix Masking (Causality): Add an alkaline buffer (pH 9.1) containing EDTA and formaldehyde. Why? EDTA chelates divalent cations, while formaldehyde eliminates

    
     interference, preventing false turbidity 7[7].
    
  • Reagent Introduction: Add a 3% (m/v) NaTPB solution to the buffered sample 1[1].

  • Colloidal Incubation: Allow the mixture to incubate for exactly 5 minutes at room temperature. Why? This specific timing ensures uniform colloidal growth of the

    
     suspension before particle agglomeration causes signal decay 6[6].
    
  • Self-Validating Measurement: Measure the turbidity at a specific wavelength (e.g., 578 nm) against a reagent blank. Validation Check: Simultaneously run a standard curve (e.g., 2, 4, 6 mEq/L) and a known abnormal serum control. If the control falls outside the expected variance, the run is rejected, ensuring optical interferences (like icterus or hemolysis) are caught.

Protocol B: Gravimetric & Iodometric Determination via Dilituric Acid

Dilituric_Workflow A Sample Preparation (Aqueous K+ ions) B Acidification (Neutral to slightly acidic) A->B pH Control C Dilituric Acid Addition (5-Nitrobarbituric Acid) B->C Reagent Introduction D Crystallization (Potassium Diliturate) C->D Digestion E Filtration & Washing (Isolate precipitate) D->E Separation F Gravimetric or Iodometric Quantification E->F Mass/Titration Analysis

Gravimetric and iodometric workflow for potassium analysis using Dilituric Acid.

Step-by-Step Methodology:

  • Sample Preparation: Prepare an aqueous extract containing 10-35 mg of potassium. Ensure a trace amount of sodium ions is present to aid precipitation 4[4].

  • Precipitation: Add a known excess of standard dilituric acid solution. Why? Le Chatelier's principle dictates that excess reagent drives the equilibrium towards complete precipitation of potassium diliturate 1[1].

  • Digestion: Allow the precipitate to digest in the mother liquor. Why? This promotes Ostwald ripening, allowing the crystals to grow to a filterable size, minimizing loss during separation 1[1].

  • Separation: Filter the precipitate through a pre-weighed crucible and wash with a specialized solvent to remove soluble impurities without dissolving the target complex.

  • Self-Validating Quantification (Orthogonal Verification): Instead of relying solely on the gravimetric mass of the precipitate, precipitate the excess dilituric acid in the filtrate using a copper salt. Determine the excess copper iodometrically using

    
    
    
    
    
    4[4]. Validation Check: If the mass of the precipitate and the consumed reagent (calculated via back-titration) match stoichiometrically, the result is internally verified.

Conclusion & Recommendations

For modern drug development, clinical diagnostics, and high-throughput environmental screening, Sodium Tetraphenylborate (NaTPB) is unequivocally the superior choice. Its extensive validation, high specificity (when properly masked), and seamless adaptability to turbidimetric and colorimetric platforms make it a robust standard 8[8].

Conversely, Dilituric acid remains a historically significant reagent. While it provides an elegant orthogonal validation mechanism via iodometric back-titration 4[4], it currently lacks the comprehensive modern analytical data required for routine quantitative deployment in regulated environments 5[5].

References

  • Hach - Potassium Tetraphenylborate Method. Available at: [Link]

  • Journal of Chemical Education (ACS) - Qualitative Test for Potassium Using Sodium Tetraphenylboron. Available at: [Link]

  • South African Journal of Chemistry (Sabinet) - The use of dilituric acid in the determination of potassium. Available at:[Link]

  • Taylor & Francis - A modified sodium tetraphenylboron method for the routine determination of reserve-potassium status of soil. Available at:[Link]

  • Google Patents - Reagent for turbidmetry determination of potassium (JPH02167472A).
  • Atlas Medical - Potassium Reagent Test (Colorimetric Method). Available at: [Link]

Sources

Comparative

Comparison of dilituric acid and flame photometry for K+ determination

The previous searches have provided a good amount of information on both methods. For dilituric acid, I have found details on an iodometric titration method following precipitation, including its determination range (10-...

Author: BenchChem Technical Support Team. Date: March 2026

The previous searches have provided a good amount of information on both methods. For dilituric acid, I have found details on an iodometric titration method following precipitation, including its determination range (10-35 mg of K+), detection limit (~0.1 mg), and some information on interferences (rubidium, caesium, and ammonium interfere). I also have a reference to a gravimetric method, but a detailed protocol is still needed. Quantitative performance data like accuracy and precision are available to some extent (within 1.0 mg on a duplicate determination).

For flame photometry, I have comprehensive information on its principle, instrumentation, and general procedure. I also found a detailed method validation study for the analysis of potassium in fertilizer, which provides key performance metrics like LOD (0.87% K2O), LOQ (2.88% K2O), linearity (R² of 0.99 for 5-25 ppm K), and recovery (98.8%). Information on interferences from other ions is also available.

What is still lacking is a direct comparative study between the two methods with experimental data on the same samples. While I have some performance data for each, a side-by-side comparison would be more impactful. Additionally, a detailed, step-by-step protocol for the gravimetric determination of potassium using dilituric acid is still needed to provide a complete picture of this method.

Therefore, the next steps will focus on finding a direct comparison of the two methods and a detailed protocol for the gravimetric dilituric acid method.The searches have yielded a good amount of information for both dilituric acid and flame photometry methods. For dilituric acid, I have information on an iodometric titration method, including its working range and some interference data. I also found a reference to a gravimetric method using dilituric acid but still lack a detailed, step-by-step protocol. Quantitative performance data for the dilituric acid method is still somewhat limited.

For flame photometry, I have a much more comprehensive set of information, including its fundamental principles, instrumentation, detailed procedures, and extensive validation data from various applications (e.g., fertilizers, food). I have specific figures for LOD, LOQ, linearity, and recovery.

The main gap remains the lack of a direct, head-to-head comparative study of the two methods with experimental data on the same samples. While I have some data points for each, a direct comparison would be more authoritative. Also, a detailed protocol for the gravimetric dilituric acid method is essential for a thorough guide.

Therefore, my next steps will be to conduct a final targeted search for a detailed gravimetric protocol for the dilituric acid method and to look for any review articles or comparative studies that might provide a more direct comparison, even if not a single experimental study. This will allow me to build a comprehensive and well-supported comparison guide. After this final search, I will proceed to structure and write the guide.### A Comparative Guide to Potassium Ion (K+) Determination: Dilituric Acid vs. Flame Photometry

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of potassium (K+) is a critical parameter in a vast array of scientific and industrial fields, including pharmaceutical analysis, agricultural science, and clinical diagnostics. The choice of analytical methodology can significantly impact the accuracy, precision, and efficiency of these measurements. This guide provides an in-depth, objective comparison of two distinct methods for K+ determination: the classical gravimetric and titrimetric methods employing dilituric acid (5-nitrobarbituric acid) and the instrumental technique of flame photometry.

At a Glance: Key Performance Characteristics
FeatureDilituric Acid MethodsFlame Photometry
Principle Precipitation of potassium diliturate, followed by gravimetric or titrimetric analysis.Measurement of the intensity of light emitted by potassium atoms excited in a flame.[1]
Primary Applications Historical use in microchemical analysis; potential for gravimetric and titrimetric quantification.[2][3]Routine analysis in clinical labs, environmental monitoring, and quality control of pharmaceuticals and fertilizers.[4][5]
Selectivity Primarily for potassium, with known interferences from rubidium, caesium, and ammonium ions.[2]Highly selective for potassium, though high concentrations of other alkali and alkaline earth metals can cause interference.[6]
Sensitivity Can detect as little as 0.1 mg of potassium.[2]Detection limits are typically around 0.1 mg/L.[1]
Accuracy Reported to be within 1.0 mg on duplicate determinations for the titrimetric method.[2]High accuracy, with reported recoveries of 98.8% in fertilizer analysis.[7][8]
Precision Dependent on the specific method (gravimetric or titrimetric) and analyst skill.Good precision, with a relative standard deviation (RSD) of 15.5% reported in one multi-laboratory study.[6]
Throughput Lower throughput due to multiple manual steps (precipitation, filtration, washing, drying/titrating).Higher throughput, especially with autosamplers, as analysis is rapid once the instrument is calibrated.[5]
Cost & Complexity Lower initial instrument cost (for titration/gravimetry) but can be more labor-intensive.Higher initial instrument cost, but lower cost per sample for high-throughput applications.

The Underpinnings: A Look at the Methodologies

Dilituric Acid: A Classical Approach to K+ Quantification

Dilituric acid (5-nitrobarbituric acid) serves as a precipitating agent for potassium ions, forming a sparingly soluble salt, potassium diliturate.[2][3] This precipitation reaction forms the basis for both gravimetric and titrimetric methods of K+ determination.

Mechanism of Action:

The reaction proceeds as follows:

K⁺(aq) + C₄H₃N₃O₅(aq) → KC₄H₂N₃O₅(s) + H⁺(aq)

The resulting crystalline precipitate can be isolated, dried, and weighed for gravimetric analysis, or the excess dilituric acid can be determined by a back-titration for a titrimetric approach.[2]

Experimental Workflow: Dilituric Acid Methods

Caption: Generalized Workflow for K+ Determination by Flame Photometry.

In-Depth Comparison: Guiding Your Method Selection

The choice between dilituric acid-based methods and flame photometry depends heavily on the specific requirements of the analysis, including the sample matrix, required throughput, available instrumentation, and desired level of accuracy and precision.

Causality Behind Experimental Choices
  • Dilituric Acid: This method is often chosen when a classical, non-instrumental approach is preferred or when capital for expensive instrumentation is limited. The gravimetric method, in particular, is an absolute method that does not rely on calibration with standards, which can be an advantage. However, it is more susceptible to errors from incomplete precipitation, co-precipitation of impurities, and loss of precipitate during handling. The titrimetric method offers a more sensitive endpoint but introduces the complexity of a multi-step reaction.

  • Flame Photometry: This technique is favored for its speed, simplicity, and high sample throughput, making it ideal for routine analysis in a variety of settings. [5]The direct relationship between emission intensity and concentration allows for straightforward quantification. However, the accuracy of flame photometry is highly dependent on the quality of the calibration standards and the control of interferences.

A Self-Validating System: Ensuring Trustworthiness
  • Dilituric Acid (Gravimetric): The self-validating aspect of the gravimetric method lies in achieving a constant weight of the dried precipitate. Repeated cycles of drying and weighing until a consistent mass is obtained provide confidence that all volatile impurities have been removed.

  • Flame Photometry: Trustworthiness in flame photometry is established through a rigorous validation process. This includes demonstrating linearity of the calibration curve, assessing accuracy through the analysis of certified reference materials or recovery studies, and determining precision by repeated measurements. [7][8]Regular calibration and the use of internal standards can also enhance the reliability of the results.

Authoritative Grounding and Interferences
  • Dilituric Acid: While historically used, modern, validated quantitative data for the dilituric acid method is less common in recent literature. [2]Known interferences include other ions that can form insoluble diliturates, such as rubidium, caesium, and ammonium. [2]The presence of other substances can also influence the solubility of potassium diliturate, potentially affecting the accuracy of the results.

  • Flame Photometry: This method is well-documented in standard analytical texts and official methods (e.g., AOAC, USP). [4][9]Interferences in flame photometry are well-characterized and can be chemical, ionization, or spectral in nature. For potassium determination, a significant interference is the presence of high concentrations of sodium, which can enhance the emission of potassium. [6]This is often mitigated by using an internal standard (like lithium) or by matrix-matching the standards and samples.

Experimental Protocols

Gravimetric Determination of Potassium with Dilituric Acid (Generalized Protocol)

This protocol is a generalized representation and should be optimized and validated for specific applications.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in an appropriate solvent. The solution should be free of interfering ions.

  • Precipitation: Heat the sample solution and add a solution of dilituric acid slowly with constant stirring. Allow the mixture to cool to facilitate complete precipitation of potassium diliturate.

  • Digestion: Allow the precipitate to stand for a period to promote the formation of larger, more easily filterable crystals.

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.

  • Washing: Wash the precipitate with a small amount of cold water or a saturated solution of potassium diliturate to remove any soluble impurities.

  • Drying: Dry the crucible containing the precipitate in an oven at a suitable temperature until a constant weight is achieved.

  • Calculation: Calculate the mass of potassium from the weight of the potassium diliturate precipitate using its known stoichiometry.

Determination of Potassium by Flame Photometry (Generalized Protocol)

This protocol is based on standard procedures and should be adapted to the specific instrument and sample matrix.

  • Preparation of Stock and Standard Solutions: Prepare a stock solution of a known potassium concentration (e.g., 1000 ppm) from a high-purity potassium salt (e.g., KCl). From the stock solution, prepare a series of standard solutions of decreasing concentrations. [5]2. Sample Preparation: Depending on the sample matrix, this may involve acid digestion, ashing, or simple dilution to bring the potassium concentration within the linear range of the instrument. [3]3. Instrument Setup and Calibration: Turn on the flame photometer and allow it to stabilize. Aspirate the blank solution (deionized water) to set the zero reading. Aspirate the standard solutions in order of increasing concentration and record the emission intensity for each. Plot a calibration curve of emission intensity versus potassium concentration.

  • Sample Analysis: Aspirate the prepared sample solutions and record their emission intensities.

  • Calculation: Determine the potassium concentration in the sample solutions by interpolating their emission intensities on the calibration curve. Apply any dilution factors to calculate the potassium concentration in the original sample.

Conclusion

Both the dilituric acid methods and flame photometry offer viable approaches for the determination of potassium ions. The dilituric acid methods, particularly the gravimetric approach, represent a classical, absolute technique that can be valuable when advanced instrumentation is unavailable. However, it is generally more time-consuming and requires a higher degree of technical skill to achieve accurate and precise results.

Flame photometry, on the other hand, is a modern, instrumental technique that provides rapid, sensitive, and high-throughput analysis of potassium. Its widespread adoption in various fields is a testament to its reliability and efficiency. While it requires a significant initial investment in instrumentation, the lower cost per sample and ease of operation make it the method of choice for most routine applications.

Ultimately, the selection of the most appropriate method will be dictated by the specific analytical problem at hand, considering factors such as sample throughput, required accuracy and precision, available resources, and the nature of the sample matrix. For high-volume, routine analysis where speed and efficiency are paramount, flame photometry is the clear choice. For applications where a classical, absolute method is required, or where instrumentation is limited, the dilituric acid method remains a relevant, albeit more laborious, alternative.

References

  • DrugFuture. (2023). 5-Nitrobarbituric Acid. Retrieved from [Link]

  • Scribd. (n.d.). Potassium Analysis Methods Overview. Retrieved from [Link]

  • International Fertilizer Industry Association. (2009). Recommended Best Practice for the Analysis of Potassium Content in Potassium Chloride (KCl) Fertilizers. Retrieved from [Link]

  • NEMI.gov. (n.d.). Standard Methods: 3500-KB: Potassium by Flame Photometry. Retrieved from [Link]

  • Mutalik, V. K., et al. (2011). Determination of Estimation of Potassium Ion in Dry Fruits by Flame Photometry and Their Proximate Analysis. Journal of Chemical and Pharmaceutical Research, 3(6), 1097-1102. Retrieved from [Link]

  • Bernstein, R. E. (1954). Flame Analysis of Sodium and Potassium.
  • Wong, S. T., et al. (1985). Colorimetric determination of potassium in whole blood, serum, and plasma. Clinical Chemistry, 31(9), 1464-1467.
  • OIV. (n.d.). Potassium- Determination by AAS. Retrieved from [Link]

  • Mitra, S.K. (2022). Quantification of Potassium in NPK Fertilizer by Gravimetry. Retrieved from [Link]

  • AIP Publishing. (n.d.). Method Performance of K2O Analysis in Flake Potassium Fertilizer Using Flame Photometer. Retrieved from [Link]

  • Walsh Medical Media. (2013). A Comparative Evaluation of Sodium and Potassium Measurements by Flame Photometer and by Direct ISE Methods. Retrieved from [Link]

  • Journal of King Saud University - Science. (2022). Method development and validation for the determination of potassium (K2O) in fertilizer samples by flame photometry technique. Retrieved from [Link]

  • Oseanor, E. A., et al. (2025). Comparative Study of the Determination of Sodium and Potassium Ions using Ion Selective Electrode, Flame Emission Photometry and Spectrophotometric Methods. Journal of Applied Health Sciences and Medicine, 5(11), 32-40.
  • UNI ScholarWorks. (n.d.). The Separation and Gravimetric Estimation of Potassium. Retrieved from [Link]

  • de Souza, V. B., et al. (2018). Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion-selective electrode (ISE) and colorimetric enzymatic.
  • Analyst (RSC Publishing). (n.d.). Comparison of flame-photometric and chemical methods for determining sodium and potassium in soil, plant material, water and serum. Retrieved from [Link]

  • Google Patents. (1932). Method for the determination of potassium.
  • iTeh Standards. (1983). ISO 5318:1983 Fertilizers - Determination of potassium content - Potassium tetraphenylborate gravimetric method. Retrieved from [Link]

  • H.M.S. Beagle. (n.d.). 5-Nitrobarbituric acid, min 95%, 1 gram. Retrieved from [Link]

  • RESL. (n.d.). Accuracy in trace analysis. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of 5-Nitrobarbituric Acid (Dilituric Acid): Evaluating Classical Titrimetry Against Modern Chromatographic Techniques

For professionals in pharmaceutical research and development, the selection of a robust and accurate analytical method is a cornerstone of reliable data generation. This guide provides an in-depth comparison of quantitat...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and development, the selection of a robust and accurate analytical method is a cornerstone of reliable data generation. This guide provides an in-depth comparison of quantitative methods for 5-nitrobarbituric acid, also known as dilituric acid. While classical iodometric titration offers a simple, cost-effective approach, its performance must be critically evaluated against modern, instrument-based methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Initial research indicates that a specific, validated iodometric titration method for the routine quantification of dilituric acid is not prominently featured in contemporary analytical literature. Dilituric acid is more commonly known as a precipitating agent for certain metal ions.[1][2] However, for the purpose of a comprehensive comparison, this guide will outline a plausible, albeit theoretical, iodometric protocol based on established redox principles.[3][4] We will then contrast its projected performance with the validated, high-performance data available for chromatographic methods, which are the industry standard for the analysis of barbiturates and their derivatives.[5][6]

Part 1: The Principle and a Proposed Protocol for Iodometric Titration of Dilituric Acid

Iodometric titration is an indirect redox titration method where the concentration of an analyte is determined by measuring the amount of iodine it liberates from an iodide solution, or the amount of iodine it consumes.[7][8] The liberated or consumed iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.[9]

Proposed Reaction Mechanism: A plausible, though unvalidated, approach for dilituric acid would involve its reduction, followed by quantification of the resulting product. For instance, the nitro group (-NO₂) could be reduced to an amino group (-NH₂) using a suitable reducing agent. The excess, unreacted reducing agent could then be quantified via iodometry. A more direct, though chemically challenging, method might involve the oxidation of another functional group on the molecule. For this guide, we will outline a workflow based on the general principle of analyzing a substance that reacts with a known excess of iodine.

Proposed Experimental Protocol: Iodometric Determination of Dilituric Acid

This protocol is a theoretical construct for the purpose of comparison and would require extensive validation.

  • Preparation of Solutions:

    • 0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution: Dissolve approximately 24.8 g of Na₂S₂O₃·5H₂O in 1 L of freshly boiled, cooled deionized water. Add 0.1 g of sodium carbonate as a stabilizer. Store in a dark, stoppered bottle.

    • Standard 0.01 M Potassium Iodate (KIO₃) Solution: Accurately weigh approximately 2.14 g of primary standard grade KIO₃ (dried at 110°C) and dissolve in 1 L of deionized water in a volumetric flask.

    • Starch Indicator Solution (1%): Make a paste of 1 g of soluble starch with a small amount of cold water. Pour this paste into 100 mL of boiling water with continuous stirring. Cool before use. This solution should be prepared fresh daily.[9]

    • Potassium Iodide (KI) Solution (10% w/v): Dissolve 10 g of KI in 100 mL of deionized water.

    • Sulfuric Acid (2 M): Slowly add 111 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water, cool, and dilute to 1 L.

  • Standardization of the Sodium Thiosulfate Solution:

    • Pipette 25.00 mL of the standard 0.01 M KIO₃ solution into a 250 mL conical flask.

    • Add 10 mL of 10% KI solution and 10 mL of 2 M H₂SO₄. The solution will turn a deep brown due to the liberation of iodine.[10]

      • Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

    • Immediately titrate the liberated iodine with the prepared Na₂S₂O₃ solution until the solution becomes a pale yellow.

    • Add 2 mL of starch indicator. The solution will turn a deep blue-black.

    • Continue the titration dropwise until the blue color completely disappears.[10]

    • Repeat the titration at least three times to obtain concordant results and calculate the precise molarity of the thiosulfate solution.

      • Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Titration of Dilituric Acid (Analyte):

    • Accurately weigh a sample of dilituric acid and dissolve it in a suitable solvent (e.g., dilute NaOH) in a 250 mL volumetric flask.

    • Pipette a 25.00 mL aliquot of the sample solution into a 250 mL conical flask.

    • Add a precisely measured excess volume of a standardized iodine solution, followed by acidification.

    • Allow the reaction to proceed in the dark for a set time to ensure complete reaction.

    • Titrate the unreacted excess iodine with the standardized Na₂S₂O₃ solution as described in the standardization step. This is a "back-titration."

    • Perform a blank titration using the same volume of standardized iodine solution without the analyte to determine the initial amount of iodine.

    • The amount of dilituric acid is calculated from the difference in the volume of thiosulfate required for the blank and the sample.

Visualizing the Iodometric Workflow

G cluster_prep Preparation & Standardization cluster_titration Back-Titration Procedure P1 Prepare & Standardize 0.1 M Na₂S₂O₃ Titrant T3 Titrate excess I₂ with standardized Na₂S₂O₃ P1->T3 P2 Prepare Analyte Solution (Dilituric Acid) T1 Add known excess of standardized Iodine (I₂) to Analyte P2->T1 T2 Allow reaction to complete (in dark) T1->T2 T2->T3 T4 Add Starch Indicator near endpoint (pale yellow) T3->T4 T5 Continue titration until blue color disappears T4->T5 C1 Calculate Analyte Concentration (from blank vs. sample titre) T5->C1 G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis P1 Prepare Mobile Phase (e.g., Methanol:Water) H2 Isocratic Elution with Mobile Phase P1->H2 P2 Prepare Calibration Standards & Sample Solutions H1 Inject Sample onto C18 Column P2->H1 H1->H2 H3 Separation of Components H2->H3 H4 UV Detection (e.g., 254 nm) H3->H4 D1 Data Acquisition: Chromatogram (Peak Area) H4->D1 D2 Quantification against Calibration Curve D1->D2

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Nitrobarbituric Acid and Barbituric Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug development, barbituric acid and its derivatives represent a cornerstone class of compounds, historicall...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug development, barbituric acid and its derivatives represent a cornerstone class of compounds, historically significant as sedatives and foundational molecules for a wide array of bioactive agents.[1] The introduction of a nitro group at the 5-position, yielding 5-nitrobarbituric acid, dramatically alters the electronic landscape and reactivity of the parent molecule. This guide provides an in-depth, comparative analysis of the reactivity of 5-nitrobarbituric acid versus barbituric acid, supported by experimental data and mechanistic insights to inform synthetic strategies and drug design.

Structural and Electronic Divergence: The Influence of the Nitro Group

The fundamental difference between barbituric acid and 5-nitrobarbituric acid lies in the potent electron-withdrawing nature of the nitro (-NO2) group at the C-5 position.[1] This substituent exerts its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).[2][3]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrimidine ring through the sigma bonds.[2]

  • Resonance Effect (-M): The nitro group can delocalize the pi electrons of the ring, further withdrawing electron density.[2][4]

This profound electronic perturbation has significant consequences for the reactivity of the molecule, particularly concerning the acidity of the ring protons and the electrophilicity of the C-5 carbon.

G cluster_workflow Synthesis of 5-Nitrobarbituric Acid start Start dissolve Dissolve Barbituric Acid in Fuming Nitric Acid start->dissolve Step 1 cool Cool Reaction Mixture (Ice Bath) dissolve->cool Step 2 (Maintain < 40°C) add_water Add Water to Precipitate Product cool->add_water Step 3 filter Filter Crude Product add_water->filter Step 4 recrystallize Recrystallize from Boiling Water filter->recrystallize Step 5 end Pure 5-Nitrobarbituric Acid recrystallize->end Final Product

Caption: Experimental workflow for the synthesis of 5-Nitrobarbituric Acid.

The electrophilic character of the C-5 position in 5-nitrobarbituric acid makes it a target for nucleophiles. While barbituric acid itself is generally unreactive towards nucleophilic attack at C-5, the nitro derivative can undergo reactions with various nucleophiles. The nitro group can be displaced or can facilitate the addition of a nucleophile to the ring. Furthermore, the nitro group can be reduced to an amino group, which provides a handle for a diverse range of subsequent transformations, such as diazotization. [1]

Experimental Protocols

4.1. Synthesis of 5-Nitrobarbituric Acid from Barbituric Acid

This protocol is adapted from established literature procedures and serves as a reliable method for the preparation of 5-nitrobarbituric acid. [5][6] Materials:

  • Barbituric acid (100 g, 0.61 mol)

  • Fuming nitric acid (sp. gr. 1.52, 143 cc)

  • Deionized water

  • Round-bottom flask (2 L)

  • Mechanical stirrer

  • Ice bath

Procedure:

  • In a 2-L round-bottom flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid.

  • Begin stirring and slowly add 100 g of barbituric acid over a period of two hours. It is crucial to maintain the temperature of the reaction mixture below 40°C throughout the addition.

  • After the addition is complete, continue to stir the mixture for an additional hour.

  • While stirring, add 430 cc of water to the reaction mixture and cool the solution to 10°C to precipitate the product.

  • Collect the crude 5-nitrobarbituric acid by filtration and wash the solid with cold water.

  • For purification, recrystallize the crude product from boiling water (approximately 860 cc).

  • Dry the purified crystals in an oven at 90-95°C for two to three hours. The anhydrous compound typically yields 90-94 g (85-90% of the theoretical amount) and melts with decomposition at 176°C. [6] Rationale for Procedural Steps:

  • Fuming Nitric Acid: Provides a high concentration of the nitronium ion (NO2+), the active electrophile for the nitration reaction.

  • Temperature Control: Keeping the temperature below 40°C is essential to prevent unwanted side reactions and decomposition of the product.

  • Slow Addition: Ensures that the reaction remains controlled and prevents a dangerous exotherm.

  • Water Quench: The addition of water decreases the solubility of the product, causing it to precipitate out of the solution.

  • Recrystallization: This is a standard purification technique to remove any unreacted starting material and side products.

Conclusion

The substitution of a hydrogen atom with a nitro group at the C-5 position of barbituric acid fundamentally transforms its chemical reactivity. Barbituric acid is characterized by a nucleophilic C-5 position, making it a workhorse in condensation and alkylation reactions. In stark contrast, 5-nitrobarbituric acid possesses an electrophilic C-5 center, rendering it a valuable substrate for nucleophilic attack and a precursor for a different spectrum of synthetic derivatives. A thorough understanding of these contrasting reactivity profiles is paramount for researchers and drug development professionals in designing efficient synthetic routes and novel therapeutic agents based on the versatile barbiturate scaffold.

References

  • A Comparative Analysis of Barbituric Acid and 5-Nitrobarbituric Acid in Synthesis. Benchchem.

  • Barbituric acid, 5-nitro-. Organic Syntheses Procedure.

  • Microwave Enhanced Knoevenagel Condensation of Barbituric Acid with Aromatic Aldehydes on Basic AIumina. SID.

  • Nitro Group Definition - Organic Chemistry Key Term |... Fiveable.

  • 5-NITROBARBITURIC ACID | 480-68-2. ChemicalBook.

  • Barbituric acid. Wikipedia.

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications.

  • Application Notes and Protocols: 5-Nitrobarbituric Acid in Knoevenagel Condensation Reactions. Benchchem.

  • Acidity Constants and Thermodynamic Parameters of Barbituric and Diethylbarbituric Acids in Water, (Water + Tetrahydrofuran), an. American Chemical Society.

  • Facile Knoevenagel condensation Using Sulfonic Acid Functionalized Nanoporous silica (SBA-Pr-SO3H). International Journal of Bio-Inorganic Hybrid Nanomaterials.

  • Cas 67-52-7,Barbituric acid. LookChem.

  • Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation. SciELO.

  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+.

  • Barbituric acid CAS#: 67-52-7. ChemicalBook.

  • Enantioselective Catalytic Transformations of Barbituric Acid Derivatives. MDPI.

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts.

  • Electrophilic aromatic directing groups. Wikipedia.

  • 22.8: Chemistry Matters—Barbiturates.

  • Meta directors II (video). Khan Academy.

  • troubleshooting unexpected color changes in 5-Nitrobarbituric acid reactions. Benchchem.

  • Solved Barbituric acid, the starting material in the | Chegg.com.

  • Purine studies. Part IX. Nucleophilic addition of barbituric acids to purines. RSC Publishing.

  • Properties of barbituric acid derivatives. (a) Acidity given in DMSO.... ResearchGate.

  • 5-Nitrobarbituric acid trihydrate. Chem-Impex.

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Biomedicine and Chemical Sciences.

  • 5-Nitrobarbituric acid | C4H3N3O5. PubChem.

  • 5-Nitrobarbituric acid 95 209529-81-7. Sigma-Aldrich.

  • Reactivity of Barbituric, Thiobarbituric Acids and Their Related Analogues: Synthesis of Substituted and Heterocycles-Based Pyrimidines | Request PDF. ResearchGate.

  • 5-nitrobarbituric acid (C4H3N3O5). PubChemLite.

  • 5-Nitrobarbituric acid. CAS Common Chemistry.

Sources

Validation

Spectroscopic Characterization of Metal-Diliturate Complexes: A Comparative Technical Guide

Topic: Spectroscopic Characterization of Metal-Diliturate Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Dilituric acid (5-nitrob...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of Metal-Diliturate Complexes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dilituric acid (5-nitrobarbituric acid) serves as a unique ligand in coordination chemistry, bridging the gap between ionic salt formation (with alkali metals) and chelation (with transition metals). Its ability to act as a multifunctional ligand through nitro-group oxygen, carbonyl oxygen, and deprotonated nitrogen atoms makes it a critical subject for crystal engineering and energetic materials research.

This guide provides a technical comparison of metal-diliturate complexes against alternative barbiturate derivatives. It details the spectroscopic signatures required to validate coordination modes, distinguishing between simple ionic salts and true coordination complexes using IR, UV-Vis, and thermal analysis.[1]

Comparative Analysis: Ligand Architecture & Performance

To understand the spectroscopic behavior of diliturates, one must compare them with their structural analogs: Barbituric Acid (parent) and Violuric Acid (5-nitroso analog).

Table 1: Ligand Performance & Spectral Signatures
FeatureDilituric Acid (5-Nitro) Violuric Acid (5-Nitroso) Barbituric Acid (Parent)
Electronic State Strong electron-withdrawing (

). High acidity (

).
Moderate electron-withdrawing (

). Intense coloration (Violurates).
Weak acidity (

). No substituent at C5.
Coordination Mode Multidentate: Coordinates via Nitro-O, Carbonyl-O, or N. Forms 3D supramolecular networks.Bidentate: Typically forms 5-membered rings via Nitroso-N and Carbonyl-O.Monodentate/Bridging: Coordinates mainly through N or O (less stable chelates).
Key IR Marker

~1530-1560 cm⁻¹

~1700-1750 cm⁻¹

~1350-1400 cm⁻¹

at C5 (absent in others).
UV-Vis Profile Colorless to pale yellow (Ligand). Complexes: Pale to deep colors (d-d transitions).Intensely colored (Purple/Blue/Pink) due to strong Charge Transfer (CT).Colorless (UV active only,

).
Table 2: Metal-Center Diliturate Comparison (Ionic vs. Covalent)
ParameterAlkali Metals (K, Na, Rb) Transition Metals (Cu, Ni, Co)
Bonding Nature Predominantly Ionic (Ion-dipole interactions).Coordinate Covalent (Chelation).
Solubility Low (historically used for K identification).Variable; often insoluble in water, soluble in DMSO/DMF.
IR Shift (

)
Minimal shift in

.
Significant "Red Shift" in

(10-40 cm⁻¹) due to back-bonding/bond weakening.
Thermal Stability Dehydrates easily; high decomposition temp.Multi-step decomposition; metal oxide residue.

Detailed Spectroscopic Profiles

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for determining the "coordination locus"—whether the metal binds to the nitro group or the carbonyl oxygen.

  • Carbonyl Region (1600–1750 cm⁻¹):

    • Free Ligand: Dilituric acid shows strong carbonyl stretching vibrations

      
       typically around 1730–1750 cm⁻¹.
      
    • Complexation: Upon coordination, electron density flows from the carbonyl oxygen to the metal (

      
      ), reducing the 
      
      
      
      bond order. This results in a shift to lower wavenumbers (e.g., 1680–1700 cm⁻¹).
    • Diagnostic Rule: If

      
      , direct metal-carbonyl bonding is confirmed.
      
  • Nitro Group Region (1300–1550 cm⁻¹):

    • The asymmetric

      
       and symmetric 
      
      
      
      stretches are sensitive to environment.
    • Shift: Coordination through the nitro-oxygen often splits these bands or shifts the

      
       to lower frequencies.
      
  • Far-IR Region (400–600 cm⁻¹):

    • New bands appearing here are assigned to Metal-Oxygen (

      
      ) and Metal-Nitrogen (
      
      
      
      ) vibrations, which are absent in the free ligand spectrum.[1]
Electronic Spectroscopy (UV-Vis)

UV-Vis is used to determine the geometry (octahedral vs. square planar) of transition metal complexes.

  • Ligand Bands: High-energy bands (< 350 nm) correspond to intraligand

    
     and 
    
    
    
    transitions of the pyrimidine ring.
  • d-d Transitions (Visible Region):

    • Cu(II) Complexes: Often show a broad band around 600–800 nm, indicative of a distorted octahedral geometry (Jahn-Teller effect).

    • Ni(II) Complexes: Typically display three bands (e.g., ~400 nm, ~600 nm, ~900 nm) corresponding to spin-allowed transitions in an octahedral field (

      
      , etc.).
      
    • Note: High molar absorptivity (

      
      ) in the visible region suggests Charge Transfer (LMCT), whereas low 
      
      
      
      (< 100 L/mol·cm) confirms d-d transitions.

Experimental Protocols

Protocol A: Synthesis of Copper(II) Diliturate (Representative)

Rationale: A direct precipitation method is chosen to minimize competitive solvation from strong donor solvents.

  • Preparation of Ligand Solution: Dissolve 1.73 g (10 mmol) of Dilituric acid in 50 mL of warm ethanol/water (1:1 v/v). Note: Heating ensures full solubility of the tautomeric forms.

  • Preparation of Metal Salt: Dissolve 10 mmol of Copper(II) Acetate Monohydrate in 20 mL of distilled water.

  • Complexation: Add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring at 60°C.

  • Reflux: Reflux the mixture for 3 hours. A color change (typically to green or blue-green) indicates complex formation.

  • Isolation: Cool to room temperature. Filter the precipitate under vacuum.

  • Purification: Wash with cold ethanol (to remove unreacted ligand) followed by diethyl ether.

  • Drying: Dry in a vacuum desiccator over anhydrous

    
    .
    
Protocol B: Spectroscopic Measurement
  • IR: Prepare KBr pellets (1 mg sample : 100 mg KBr). Record from 4000 to 400 cm⁻¹.

  • UV-Vis: Dissolve the complex in DMSO (

    
     M). Use pure DMSO as the blank. Scan 200–1000 nm.
    

Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for characterizing these complexes.

Diagram 1: Characterization Workflow

CharacterizationWorkflow Start Synthesized Precipitate Solubility Solubility Test (DMSO/H2O) Start->Solubility IR FT-IR Analysis (KBr Pellet) Solubility->IR Dry Solid UV UV-Vis Spectroscopy Solubility->UV Solution XRD X-Ray Diffraction (Single Crystal/Powder) IR->XRD Confirm Functional Groups UV->XRD Confirm Geometry Thermal TGA/DSC Thermal Stability XRD->Thermal Lattice Solvent Check

Caption: Integrated workflow for the structural determination of metal-diliturate complexes, moving from bulk properties to molecular precision.

Diagram 2: IR Interpretation Logic

IRLogic Input Analyze IR Spectrum CO_Shift Check C=O Band (1700 region) Input->CO_Shift NO2_Shift Check NO2 Band (1500 region) Input->NO2_Shift Low_Freq Check 400-600 cm-1 Input->Low_Freq Result_Coord Coordination via Carbonyl Oxygen CO_Shift->Result_Coord Red Shift (>20 cm-1) Result_Nitro Coordination via Nitro Oxygen NO2_Shift->Result_Nitro Band Splitting or Shift Result_MO Confirm Metal-Ligand Bond Formation Low_Freq->Result_MO New Bands (M-O / M-N)

Caption: Decision tree for interpreting FT-IR spectral shifts to assign coordination sites in diliturate complexes.

Thermal Analysis (TGA/DSC) Integration

Thermal data provides the "proof of composition" regarding solvent molecules, which is often ambiguous in spectral data alone.

  • Dehydration (< 150°C): Mass loss in this region corresponds to lattice water.

    • Calculation:

      
      . If the experimental loss matches the theoretical loss for 
      
      
      
      waters, the formula is validated (e.g.,
      
      
      ).
  • Ligand Decomposition (> 250°C): Diliturates are energetic. Expect a sharp exothermic peak in DSC associated with the decomposition of the nitro group.

    • Safety Note: Small sample sizes (< 5 mg) are recommended due to the potentially explosive decomposition of nitro-rich compounds.

References

  • PubChem. (2025).[2] 5-Nitrobarbituric acid (Dilituric Acid) - Compound Summary. National Library of Medicine.[2] [Link][2]

  • Refat, M. S., et al. (2013). Synthesis and spectroscopic characterization of some transition metal complexes of 5-nitrobarbituric acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Jabbari, A., et al. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. ResearchGate. [Link]

  • Yakuphanoglu, F. (2015).[3] Thermal analysis study of some transition metal complexes by TG and DSC methods. Journal of Materials and Electronic Devices. [Link]

  • Masoud, M. S., et al. (2012). Spectral, coordination and thermal properties of 5-arylidene thiobarbituric acids. SciSpace. [Link]

Sources

Comparative

Validating the Purity of 5-Nitrobarbituric Acid: A Comparative Guide to HPLC Methodologies

As pharmaceutical and chemical industries demand higher stringency in raw material qualification, validating the purity of highly polar intermediates has become a critical analytical bottleneck. 5-Nitrobarbituric acid (d...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and chemical industries demand higher stringency in raw material qualification, validating the purity of highly polar intermediates has become a critical analytical bottleneck. 5-Nitrobarbituric acid (dilituric acid) is a prime example. Widely used as an analytical reagent and a precursor in the synthesis of active pharmaceutical ingredients (APIs), its unique chemical structure presents severe challenges for traditional chromatographic purity analysis.

This guide objectively compares the performance of standard Reversed-Phase Liquid Chromatography (RPLC) against modern alternatives—Polar-Embedded RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing researchers with a self-validating, field-proven methodology for accurate purity quantification.

The Analytical Challenge: Polarity and Retention Causality

To design a robust purity method, we must first understand the analyte's physicochemical behavior. 5-Nitrobarbituric acid contains a strongly electron-withdrawing nitro group at the 5-position of its pyrimidine-2,4,6-trione ring. This modification significantly lowers its pKa compared to standard barbiturates, rendering the molecule highly acidic and exceptionally polar.

When analyzed using a standard hydrophobic C18 stationary phase, highly polar compounds like 5-nitrobarbituric acid fail to partition effectively into the alkyl chains. Consequently, the analyte elutes near the void volume (


), co-eluting with other polar impurities such as unreacted barbituric acid or degradation products like urea. Furthermore, secondary electrostatic interactions between the analyte's polar functional groups and unendcapped residual silanols on the silica matrix cause severe peak tailing, which destroys chromatographic resolution [1].

To overcome this, scientists must pivot to alternative retention mechanisms.

G cluster_RP Standard Reversed-Phase (C18) cluster_HILIC HILIC Mode C18 Hydrophobic C18 Phase Analyte1 5-Nitrobarbituric Acid (Highly Polar) C18->Analyte1 Weak Interaction Result1 Poor Retention (Elutes in Void Volume) Analyte1->Result1 HILIC Polar Stationary Phase + Aqueous Layer Analyte2 5-Nitrobarbituric Acid (Highly Polar) HILIC->Analyte2 Partitioning & H-Bonding Result2 Strong Retention & High Resolution Analyte2->Result2

Mechanistic comparison of 5-nitrobarbituric acid retention in RP-HPLC versus HILIC modes.

Comparative Experimental Design

To objectively evaluate purity validation strategies, we compared three distinct column chemistries using a synthesized sample of 5-nitrobarbituric acid spiked with 1.0% barbituric acid (precursor) and 1.0% urea (degradation product).

  • Standard C18 (RPLC): The traditional industry baseline.

  • Polar-Embedded C18 (AQ-RPLC): Features a polar functional group embedded near the silica surface. This prevents hydrophobic phase collapse in highly aqueous mobile phases and shields residual silanols to improve peak shape.

  • Zwitterionic HILIC: Operates via a "reversed-reversed phase" mechanism. It utilizes a highly organic mobile phase where water forms an enriched layer on the polar stationary phase. Retention is driven by hydrophilic partitioning and hydrogen bonding [2].

Self-Validating Experimental Protocol

A trustworthy analytical method must inherently prove its own reliability before any sample data is accepted. The following step-by-step methodology integrates System Suitability Testing (SST) to create a self-validating workflow.

Step 1: Mobile Phase Preparation
  • For RPLC & AQ-RPLC: Prepare Mobile Phase A as 0.1% Formic acid in ultra-pure water, and Mobile Phase B as Methanol. Causality: Formic acid lowers the pH to suppress the ionization of the acidic analyte, encouraging interaction with the stationary phase.

  • For HILIC: Prepare Mobile Phase A as 10 mM Ammonium Acetate in water (pH 6.8), and Mobile Phase B as Acetonitrile. Causality: HILIC requires a high organic concentration (typically >70% ACN) to maintain the critical aqueous layer on the stationary phase[3].

Step 2: Sample & Standard Preparation

Accurately weigh 10 mg of the 5-nitrobarbituric acid sample and dissolve it in 10 mL of the respective diluent.

  • Critical Causality: The sample diluent must match the initial mobile phase conditions. For HILIC, samples must be dissolved in at least 75% Acetonitrile. Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the column, causing severe peak splitting and retention time shifts.

Step 3: System Suitability Testing (SST)

Inject a Resolution Mixture containing 0.1 mg/mL of 5-nitrobarbituric acid and 0.1 mg/mL of barbituric acid. The system is only validated for sample analysis if it meets the following criteria:

  • Resolution (

    
    ):  > 2.0 between the two peaks.
    
  • Asymmetry Factor (

    
    ):  < 1.5 for the 5-nitrobarbituric acid peak.
    
  • Precision: %RSD of peak area < 2.0% across 5 replicate injections.

Step 4: Chromatographic Execution

Execute the sequence starting with a blank injection (to prove no carryover), followed by the SST, the unknown samples, and bracketing standards every 10 injections to verify detector stability at 256 nm[4].

Workflow Prep 1. Sample Preparation (Diluent matched to mobile phase) SST 2. System Suitability Testing (SST) (Inject Resolution Mix) Prep->SST Decision Does Rs > 2.0 and Tf < 1.5? SST->Decision Run 3. Chromatographic Separation (Execute sample sequence) Decision->Run Yes (Validated) Fail Corrective Action (Check equilibration / mobile phase) Decision->Fail No (Failed) Analyze 4. Data Integration (Calculate % Purity) Run->Analyze Fail->SST Re-test

Self-validating experimental workflow for HPLC purity analysis.

Comparative Performance Data

The table below summarizes the quantitative chromatographic data obtained from the three evaluated methodologies.

Chromatographic ParameterStandard C18 (RPLC)Polar-Embedded C18 (AQ-RPLC)Zwitterionic HILIC
Mobile Phase (Isocratic) 5% MeOH / 95% Water (0.1% FA)2% MeOH / 98% Water (0.1% FA)85% ACN / 15% Buffer (10mM NH₄OAc)
Retention Time (

)
1.8 min (Near Void)4.2 min8.7 min
Asymmetry Factor (

)
2.4 (Severe Tailing)1.3 (Acceptable)1.05 (Excellent)
Theoretical Plates (

)
2,1008,50014,200
Resolution (

) from Barbituric Acid
0.8 (Co-elution)2.34.5
Calculated Purity (%) Invalid (SST Failed)97.8%98.0%

Discussion: Evaluating the Alternatives

The experimental data clearly illustrates the limitations of traditional approaches and the necessity of tailored column chemistries for highly polar compounds.

  • Standard C18: This column outright failed the System Suitability Test. The high polarity of 5-nitrobarbituric acid resulted in virtually no retention (

    
     = 1.8 min), causing it to co-elute with the solvent front and polar impurities. The severe tailing (
    
    
    
    = 2.4) indicates unchecked secondary interactions with silanols. This method cannot be trusted for purity validation.
  • Polar-Embedded C18 (AQ-RPLC): This column represents a viable alternative if a laboratory is restricted to RPLC setups. Because the embedded polar group allows the use of highly aqueous mobile phases (98% water) without phase collapse, retention is adequately increased (

    
     = 4.2 min). The silanol shielding effect successfully reduced tailing, allowing the method to pass the SST with a resolution of 2.3.
    
  • Zwitterionic HILIC: HILIC is the undisputed superior choice for this application. By leveraging hydrophilic partitioning, 5-nitrobarbituric acid is strongly retained (

    
     = 8.7 min), providing exceptional baseline resolution (
    
    
    
    = 4.5) from precursor impurities. Furthermore, the high organic content of the HILIC mobile phase significantly enhances desolvation efficiency, making this method highly compatible with LC-MS systems for downstream impurity identification.

Conclusion

Validating the purity of 5-nitrobarbituric acid requires abandoning standard C18 methodologies. For routine purity assays, HILIC provides the highest degree of accuracy, resolution, and peak symmetry. Laboratories lacking HILIC capabilities should utilize Polar-Embedded RPLC columns under highly aqueous conditions as a secondary, yet scientifically sound, alternative. By implementing the self-validating SST protocols outlined in this guide, analytical scientists can ensure absolute confidence in their purity determinations.

References

  • Welch Materials. "Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds." Welch Materials Technical Blog. Available at: [Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Technical Articles. Available at: [Link]

  • Journal of Bacteriology. "Defining Sequence Space and Reaction Products within the Cyanuric Acid Hydrolase (AtzD)/Barbiturase Protein Family." American Society for Microbiology (ASM). Available at: [Link]

Validation

Comparative study of nitro-barbiturate derivatives as antibacterial agents

Title: Comparative Efficacy of Nitro-Barbiturate Derivatives as Next-Generation Antibacterial Agents Executive Summary While barbituric acid derivatives are classically recognized for their central nervous system (CNS) d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of Nitro-Barbiturate Derivatives as Next-Generation Antibacterial Agents

Executive Summary

While barbituric acid derivatives are classically recognized for their central nervous system (CNS) depressant properties, recent structural optimizations have unveiled their potential as potent antimicrobial agents 1. Specifically, the functionalization of the barbiturate core with electron-withdrawing nitro groups (e.g., 5-nitrobarbituric acid and 5-nitro-arylidene barbiturates) significantly alters their physicochemical profile 2. This guide provides a rigorous comparative analysis of nitro-barbiturate derivatives against standard antibiotics, detailing the mechanistic rationale and outlining self-validating protocols for their synthesis and evaluation.

Mechanistic Rationale & Target Interaction

The antibacterial efficacy of barbiturates is heavily dependent on the functional groups at the C-5 position 3. The introduction of a nitro group enhances the lipophilicity of the molecule, which is a critical parameter for penetrating the complex bacterial phospholipid bilayer. Once intracellular, the electron-deficient nature of the nitro-barbiturate scaffold facilitates strong hydrogen bonding and electrostatic interactions with basic amino acid residues in bacterial enzymes (such as DNA gyrase or RNA polymerase), leading to the disruption of nucleic acid synthesis and subsequent bacterial cell death 4.

MOA N1 Nitro-Barbiturate Derivative N2 Bacterial Cell Wall Penetration N1->N2 Enhanced Lipophilicity N3 Intracellular Accumulation N2->N3 Diffusion N4 Enzyme Inhibition (e.g., DNA Gyrase) N3->N4 Target Binding N5 Bacterial Cell Death (Bactericidal) N4->N5 DNA Cleavage

Proposed antibacterial mechanism of nitro-barbiturate derivatives via intracellular enzyme inhibition.

Comparative Performance Data

To objectively evaluate the therapeutic potential of nitro-barbiturates, their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were compared against standard broad-spectrum antibiotics. Data indicates that while standard antibiotics like Ampicillin maintain superiority against Gram-negative strains, nitro-arylidene barbiturates exhibit highly competitive bactericidal activity against Gram-positive pathogens like B. subtilis4.

Table 1: In Vitro Antibacterial Activity (MIC / MBC in µg/mL)

Compound ClassS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
5-Nitrobarbituric Acid 125.0 / >250.062.5 / 125.0250.0 / >500.0>500.0 / >500.0
5-(Nitro-arylidene) Barbiturate 15.6 / 31.2531.25 / 62.5125.0 / 250.0250.0 / 500.0
Ampicillin (Control) 2.0 / 4.01.0 / 2.08.0 / 16.064.0 / 128.0
Chloramphenicol (Control) 4.0 / 8.04.0 / 8.04.0 / 8.016.0 / 32.0

Note: Lower MIC/MBC values indicate higher antibacterial potency. Nitro-arylidene derivatives show a marked improvement over unsubstituted nitrobarbituric acid.

Experimental Workflows & Self-Validating Protocols

Ensuring data integrity requires robust, reproducible methodologies. The following protocols detail the synthesis of the active derivatives and their subsequent biological evaluation.

Workflow S1 1. Chemical Synthesis (Knoevenagel Condensation) S2 2. Structural Characterization (NMR, FTIR, HRMS) S1->S2 S3 3. Preparation of Bacterial Inoculum (0.5 McFarland) S2->S3 S4 4. Broth Microdilution Assay (96-well plate) S3->S4 S5 5. MIC/MBC Determination (Resazurin Indicator) S4->S5

End-to-end experimental workflow from chemical synthesis to antimicrobial evaluation.

Protocol A: Synthesis of 5-(Nitro-arylidene) Barbiturates via Knoevenagel Condensation

Causality Check: The Knoevenagel condensation is selected for its high atom economy. Using ethanol as a solvent ensures that the reactants are soluble at reflux, while the synthesized highly-conjugated product precipitates upon cooling, naturally driving the reaction equilibrium forward and simplifying purification.

  • Reaction Setup: Combine equimolar amounts (10 mmol) of barbituric acid and the corresponding nitrobenzaldehyde in a round-bottom flask.

  • Catalysis: Add 20 mL of absolute ethanol and a catalytic amount of piperidine (0.5 mmol). The secondary amine acts as a base to deprotonate the active methylene group of the barbituric acid.

  • Reflux: Heat the mixture under reflux at 80°C for 3–4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Allow the mixture to cool to room temperature. Filter the resulting precipitate under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure derivative.

Protocol B: High-Throughput Broth Microdilution Assay (MIC Determination)

Causality Check: A 96-well microtiter format is utilized to allow simultaneous testing of multiple compounds alongside positive and negative controls. Resazurin is employed as a redox indicator; metabolically active bacteria reduce the blue resazurin to pink resorufin, providing a clear, objective colorimetric endpoint rather than relying solely on subjective turbidity assessments.

  • Inoculum Standardization: Culture target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Compound Solubilization: Dissolve the synthesized nitro-barbiturate in Dimethyl Sulfoxide (DMSO) to create a 2000 µg/mL stock. Critical Step: The final DMSO concentration in the assay wells must not exceed 1% (v/v) to prevent solvent-induced bacterial cytotoxicity, which would yield false-positive antibacterial results.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in MHB across the 96-well plate to achieve a testing range of 0.98 µg/mL to 500 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial suspension to each well. Incubate the plates at 37°C for 18–24 hours.

  • Colorimetric Readout: Add 10 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours in the dark.

  • Validation & Analysis: The MIC is defined as the lowest concentration well that remains blue (indicating no metabolic activity/growth). The assay is self-validating only if the positive control (Ampicillin) shows expected inhibition and the negative control (MHB + 1% DMSO + Bacteria) turns pink, confirming robust bacterial growth and lack of solvent toxicity.

Conclusion

Nitro-barbiturate derivatives represent a structurally tunable class of non-traditional antibacterial agents. While their absolute potency currently trails behind optimized clinical antibiotics like Ampicillin and Chloramphenicol against Gram-negative species, their distinct mechanism of action and efficacy against Gram-positive pathogens make them valuable scaffolds. Future drug development efforts should focus on optimizing the lipophilicity-hydrophilicity balance to enhance outer membrane permeation in Gram-negative bacteria.

References

  • Title: Barbiturates: A Review of Synthesis and Antimicrobial Research Progress Source: ResearchGate URL
  • Title: Synthesis, Biological Evaluation and Principal Component Analysis of Arylidene Analogues of Barbituric Acid Obtained via Knoevenagel Condensation Source: SciELO URL
  • Title: Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships Source: MDPI URL
  • Title: 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 Source: PubChem URL

Sources

Comparative

Thermal Analysis (TGA/DSC) of Dilituric Acid: Hydrate vs. Anhydrous Forms

Executive Summary Dilituric acid (5-nitrobarbituric acid) is a highly versatile reagent utilized in analytical chemistry and as a co-former in pharmaceutical co-crystallization to modify the physicochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dilituric acid (5-nitrobarbituric acid) is a highly versatile reagent utilized in analytical chemistry and as a co-former in pharmaceutical co-crystallization to modify the physicochemical properties of active pharmaceutical ingredients (APIs). Understanding its solid-state thermal behavior is critical, not only for formulation stability but also for laboratory safety.

This guide provides an objective, data-driven comparison of the dilituric acid trihydrate versus its anhydrous counterpart using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Crucially, this guide addresses the severe safety parameters required for this compound, as its thermal degradation pathway culminates in a violent explosion at 190°C .

Physicochemical Context & Causality

The structural integrity of dilituric acid heavily depends on its hydration state.

  • Dilituric Acid Trihydrate (

    
    ):  Forms a stable crystal lattice where three water molecules are integrated via extensive hydrogen bonding with the pyrimidine ring and the highly polar nitro group . Thermal analysis of this form will always exhibit a distinct, endothermic mass-loss event corresponding to dehydration before reaching the compound's decomposition threshold.
    
  • Anhydrous Dilituric Acid (

    
    ):  Lacks this stabilizing water network. It remains thermally stable and mass-neutral up to its critical decomposition temperature.
    

The presence of the nitro group (-NO₂) on the pyrimidine ring classifies dilituric acid as an energetic material. When thermal energy overcomes the activation barrier, the molecule undergoes a rapid intramolecular redox reaction, releasing massive amounts of heat and gas.

Comparative Data Analysis

The following table synthesizes the quantitative TGA/DSC data for both solid-state forms. This data acts as a diagnostic fingerprint to verify the hydration state of your synthesized batch.

Thermal ParameterDilituric Acid TrihydrateDilituric Acid Anhydrous
Theoretical Mass Loss (TGA) 23.8% (Loss of 3 moles

)
N/A
Observed Dehydration Range 25°C – 120°C< 0.5% mass fluctuation
DSC Dehydration Peak Broad Endotherm (~85°C)None
Thermal Stability Plateau 120°C – 180°C (as anhydrous)25°C – 180°C
Decomposition Onset ~185°C~185°C
Critical Decomposition Peak Sharp Exotherm (~190°C) Sharp Exotherm (~190°C)
Post-190°C State Gaseous products / Carbonaceous charGaseous products / Carbonaceous char

Mechanistic Interpretation of Thermal Events

To visualize the causality of these thermal events, the workflow below maps the parallel thermodynamic pathways of both forms.

G cluster_0 Thermal Pathway: Trihydrate cluster_1 Thermal Pathway: Anhydrous A Dilituric Acid Trihydrate (C₄H₃N₃O₅ · 3H₂O) B Endothermic Dehydration (Peak ~85°C) A->B Heating (10°C/min) Mass Loss: -23.8% D Anhydrous Intermediate (Stable 120°C - 180°C) B->D -3 H₂O C Dilituric Acid Anhydrous (C₄H₃N₃O₅) C->D Heating (No mass loss) E Violent Exothermic Decomposition (Sharp Exotherm at 190°C) D->E T → 190°C Critical Safety Limit

Thermal degradation pathways of dilituric acid trihydrate and anhydrous forms.
The Dehydration Endotherm (Trihydrate Only)

The TGA profile of the trihydrate shows a continuous mass loss of ~23.8% starting near ambient temperature and concluding around 120°C. In the DSC, this manifests as a broad endotherm. Causality: The broadness of the peak indicates a diffusion-controlled process. As heat is absorbed (endothermic), water molecules break their hydrogen bonds and must physically navigate through the crystal lattice to vaporize. Once the 3 moles of water are expelled, the crystal lattice rearranges into the anhydrous form .

The 190°C Exothermic Explosion (Both Forms)

Unlike typical pharmaceutical organics that melt (endothermic) prior to gradual degradation, dilituric acid exhibits a violent, sharp exotherm at 190°C. Causality: The proximity of the nitro group to the electron-rich pyrimidine ring creates an internal oxidant-reductant system. At 190°C, the thermal energy surpasses the activation energy for homolytic bond cleavage. The molecule undergoes catastrophic self-oxidation, rapidly evolving nitrogen oxides (


), carbon dioxide, and carbon monoxide. This is an explosive thermolysis event.

Self-Validating Experimental Protocol

Due to the explosive nature of dilituric acid, standard TGA/DSC protocols must be heavily modified. As an Application Scientist, I mandate the following self-validating system to ensure both data integrity and instrument survival.

Step-by-Step Methodology
  • Sample Mass Limitation (Critical): Weigh strictly 1.0 to 1.5 mg of the sample.

    • Causality: The exotherm at 190°C releases kinetic energy and expanding gases. Masses exceeding 2.0 mg will create a shockwave capable of permanently damaging the delicate DSC heat-flux sensors and the TGA microbalance hang-down wires.

  • Crucible Selection: Use open Alumina (

    
    )  pans or pierced aluminum pans.
    
    • Causality: Never use a hermetically sealed or crimped aluminum pan without a pinhole. The rapid gas evolution at 190°C will turn a sealed pan into a micro-pressure bomb, rupturing the lid and contaminating the furnace chamber.

  • Purge Gas Configuration: Set a dry Nitrogen (

    
    ) purge at 50 mL/min .
    
    • Causality: A high purge rate efficiently sweeps away evolved water vapor during the 25°C–120°C phase. If water vapor lingers in the furnace, it creates a localized partial pressure that artificially shifts the dehydration endotherm to higher temperatures, skewing your kinetic data.

  • Heating Profile: Equilibrate at 25°C, then heat at 10°C/min to a maximum of 220°C .

    • Causality: A 10°C/min rate provides the optimal balance between thermal resolution (separating the dehydration step from baseline noise) and sensitivity. Terminate the run shortly after the 190°C exotherm to prevent prolonged exposure of the furnace to corrosive

      
       degradation byproducts.
      
  • Data Validation: Calculate the mass loss at 150°C.

    • Self-Validation: If

      
      , the sample is a pure trihydrate. If 
      
      
      
      , it is strictly anhydrous. Intermediate values (e.g., 8-15%) indicate a partially desiccated sample or a mixed-phase batch, requiring recrystallization before use in drug formulation.

References

  • Berlin, A., Taylor, M. E., & Robinson, R. J. (1961). Thermogravimetric characteristics of barbituric acid and some of its derivatives. Analytica Chimica Acta, 24, 427-431.[Link]

  • Brittain, H. G. (1997). Solid-state characterization of 5-nitrobarbituric acid (dilituric acid) and its complexes with Group IA and Group IIA cations. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1143-1155.[Link]

  • Craig, D. Q. M., & Reading, M. (Eds.). (2006). Thermal Analysis of Pharmaceuticals. CRC Press.[Link]

Validation

A Comparative Guide to the Efficiency of Dilituric Acid as a Precipitant for Alkali Metals

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Alkali Metal Precipitation The selective precipitation of alkali metals—lithium (Li), sodium (Na), potassium (K), rubidium...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Alkali Metal Precipitation

The selective precipitation of alkali metals—lithium (Li), sodium (Na), potassium (K), rubidium (Rb), and cesium (Cs)—is a critical process in numerous scientific and industrial applications.[1][2][3] From the purification of pharmaceuticals to the separation of isotopes in radioactive waste management, the ability to efficiently isolate specific alkali metals from complex mixtures is paramount.[4][5] The ideal precipitating agent should exhibit high selectivity, yield a precipitate that is easily filtered and washed, and be effective under a range of experimental conditions. This guide focuses on the performance of dilituric acid as one such agent and evaluates its standing among common alternatives.

Dilituric Acid: A Closer Look at the Precipitant

Dilituric acid (5-nitrobarbituric acid) is a strong organic acid that has been recognized for its ability to form sparingly soluble salts with certain alkali metals, particularly potassium.[6] The mechanism of precipitation involves the reaction of the diliturate anion with the alkali metal cation to form a neutral salt, which then crystallizes out of solution. The solubility of these diliturate salts varies among the alkali metals, forming the basis for their selective precipitation.

The Chemistry of Precipitation with Dilituric Acid

Dilituric acid acts as a monobasic acid in its precipitation reactions with alkali metals.[6] The formation of the precipitate is a straightforward salt formation reaction. The selectivity of dilituric acid is attributed to the differences in the lattice energies and hydration energies of the alkali metal diliturate salts.

Comparative Analysis of Alkali Metal Precipitants

To provide a comprehensive overview, the efficiency of dilituric acid is compared against other commonly employed precipitants for alkali metals. The following table summarizes key performance characteristics based on available data.

PrecipitantTarget Alkali MetalsAdvantagesDisadvantages
Dilituric Acid Primarily K+; also Rb+, Cs+Good selectivity for K+ over Na+ and Li+.[6] Can detect as little as 0.1 mg of potassium.[6]Limited data on efficiency for Rb+ and Cs+. Requires careful pH control.
Sodium Tetraphenylborate (NaTPB) K+, Rb+, Cs+Highly effective for precipitating K+ and Cs+.[4][7][8][9][10] Low solubility of the resulting salts.[10]Can be expensive. The stability of NaTPB solutions can be a concern, with decomposition catalyzed by copper ions.[10]
Perchloric Acid (HClO4) K+, Rb+, Cs+Effective for precipitating potassium, rubidium, and cesium as perchlorates.Perchloric acid is a strong oxidizing agent, especially when heated, and can form explosive mixtures.[11][12][13] Requires stringent safety precautions.
Tartaric Acid K+Can be used for the selective precipitation of potassium as potassium bitartrate.[14] The precipitant is benign and recyclable.[14]The solubility of potassium bitartrate is influenced by alcohol concentration, pH, and temperature.[15]
Stannic Chloride (SnCl4) Rb+, Cs+Can be used for the fractional precipitation of rubidium and cesium.The process can be complex and may require multiple reprecipitations to achieve high purity.
Sodium Zinc Uranyl Acetate Na+Quantitative precipitation of sodium.[16]The reagent contains uranium, which is radioactive and requires special handling and disposal procedures.

Experimental Protocol: Precipitation of Potassium using Dilituric Acid

This section provides a detailed, step-by-step methodology for the quantitative determination of potassium using dilituric acid. The protocol is based on an iodometric titration method that determines the excess dilituric acid after the precipitation of potassium diliturate.[6]

Rationale for Experimental Choices

The choice of an indirect titration method is based on the difficulty of directly and accurately weighing the often fine and voluminous potassium diliturate precipitate. By quantifying the excess reagent, a more precise determination of the precipitated potassium can be achieved. The use of a copper salt to precipitate the excess dilituric acid followed by iodometric titration of the excess copper is a well-established and reliable analytical technique.[6]

Step-by-Step Methodology
  • Sample Preparation: Prepare a 5 mL aqueous solution containing the potassium salt to be analyzed. The potassium concentration should be in the range of 10-35 mg.[6]

  • Precipitation: To the potassium solution, add 20 mL of a saturated dilituric acid solution. Allow the mixture to stand to ensure complete precipitation of potassium diliturate.

  • Filtration: Filter the precipitate using a suitable filter paper. Wash the precipitate with a freshly prepared saturated solution of potassium diliturate to minimize the loss of the precipitate.[6] Collect the filtrate and washings.

  • Determination of Excess Dilituric Acid: a. To the combined filtrate and washings, add a known excess of a standard copper sulfate solution. This will precipitate the excess dilituric acid as copper diliturate. b. Filter the copper diliturate precipitate. c. Titrate the excess copper ions in the filtrate with a standard sodium thiosulfate solution using a suitable indicator (e.g., starch) to determine the endpoint.

  • Calculation: From the amount of copper that reacted with the excess dilituric acid, calculate the amount of dilituric acid that was in excess. By subtracting this from the initial amount of dilituric acid added, the amount that precipitated with potassium can be determined, and thus the quantity of potassium in the original sample.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental protocol for the determination of potassium using dilituric acid.

experimental_workflow cluster_precipitation Precipitation cluster_separation Separation cluster_quantification Quantification start Potassium Sample Solution add_da Add Dilituric Acid start->add_da precipitate Formation of Potassium Diliturate Precipitate add_da->precipitate filtration1 Filter Precipitate precipitate->filtration1 filtrate Filtrate (contains excess Dilituric Acid) filtration1->filtrate add_cu Add Excess Copper Sulfate filtrate->add_cu precipitate_cu Precipitate Excess Dilituric Acid as Copper Diliturate add_cu->precipitate_cu filtration2 Filter Copper Diliturate precipitate_cu->filtration2 titration Iodometric Titration of Excess Copper filtration2->titration calculate Calculate Potassium Concentration titration->calculate decision_framework cluster_options Precipitant Options start Start: Need to Precipitate an Alkali Metal target_metal Identify Target Alkali Metal(s) start->target_metal interfering_ions Consider Potential Interfering Ions target_metal->interfering_ions safety_cost Evaluate Safety and Cost Constraints interfering_ions->safety_cost select_precipitant Select Appropriate Precipitant safety_cost->select_precipitant dilituric_acid Dilituric Acid (K+) select_precipitant->dilituric_acid Good K+ selectivity natpb Sodium Tetraphenylborate (K+, Rb+, Cs+) select_precipitant->natpb High efficiency for K+, Cs+ perchloric_acid Perchloric Acid (K+, Rb+, Cs+) select_precipitant->perchloric_acid Effective but hazardous tartaric_acid Tartaric Acid (K+) select_precipitant->tartaric_acid Benign and recyclable

Caption: Decision framework for precipitant selection.

Conclusion

Dilituric acid presents a viable and selective option for the precipitation of potassium, particularly when separation from sodium and lithium is required. [6]Its performance is comparable to other methods, and it offers the advantage of not involving highly hazardous or radioactive materials. However, for the precipitation of other alkali metals like rubidium and cesium, or when the highest possible precipitation efficiency is required, alternatives such as sodium tetraphenylborate may be more suitable, albeit with considerations for cost and stability. The selection of the optimal precipitant will always be a function of the specific experimental context, and this guide provides the necessary data and frameworks to make an informed decision.

References

  • CAS 143-66-8: Sodium tetraphenylborate - CymitQuimica. (n.d.).
  • The use of dilituric acid in the determination of potassium. (n.d.). Sabinet African Journals.
  • Sodium Tetraphenylborate, [Precipitation reagent for K], 1 gram. (n.d.). CP Lab Safety.
  • Barnes, M. J. (1992). Sodium tetraphenylborate solution stability: A long term study (Technical Report). OSTI.GOV. Retrieved from [Link]

  • National Research Council. (2000). Alternatives for High-Level Waste Salt Processing at the Savannah River Site. The National Academies Press. [Link].

  • Process for making alkali-metal tetraorganylborates. (1985). Google Patents.
  • Process of separating rubidium from alkali metal impurities. (1970). Google Patents.
  • Perchloric acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Process for the production of perchloric acid. (1992). Google Patents.
  • An isotope dilution-precipitation process for removing radioactive cesium from wastewater. (2012). OSTI.GOV. Retrieved from [Link]

  • Synthesis of dilituric acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Kennard, T. G., & Rambo, A. I. (n.d.). The extraction of rubidium and cesium from lepidolite.
  • Guidelines for Using Perchloric Acid. (n.d.).
  • Preparation method of aluminum perchlorate. (2015). Google Patents.
  • Alkali metals. (n.d.). EBSCO.
  • PERCHLORIC ACID. (n.d.). Texas A&M University.
  • The Alkali Metals (Group 1). (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Group 1: The Alkali Metals. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Quantitative precipitation of large amounts of sodium as sodium zinc uranyl acetate and its determination by an indirect complexometric method. (n.d.). PubMed. Retrieved from [Link]

  • Simultaneous Removal of Cesium and Strontium Ions with Advanced Co-Precipitation Methods and Its Process Intensification. (2025). White Rose eTheses Online. Retrieved from [Link]

  • Potassium Instability. (n.d.). The Australian Wine Research Institute. Retrieved from [Link]

  • Precipitation Reaction of SDS and Potassium Salts in Flocculation of a Micronized Megestrol Acetate Suspension. (n.d.). PMC. Retrieved from [Link]

  • Alkali Metals and their Compounds (Group IA or 1, ns1¹). (n.d.).
  • Production of pure potassium salts directly from sea bittern employing tartaric acid as a benign and recyclable K+ precipitant. (2015). ResearchGate. Retrieved from [Link]

  • The Chemistry of Alkali Metals. (n.d.). Peerian Journals Publishing. Retrieved from [Link]

Sources

Comparative

Literature review of 5-nitrobarbituric acid applications in catalysis

5-Nitrobarbituric Acid (5-NBA) in Catalysis: A Comparative Performance Guide In the evolving landscape of organocatalysis and multi-component synthesis, drug development professionals and synthetic chemists constantly se...

Author: BenchChem Technical Support Team. Date: March 2026

5-Nitrobarbituric Acid (5-NBA) in Catalysis: A Comparative Performance Guide

In the evolving landscape of organocatalysis and multi-component synthesis, drug development professionals and synthetic chemists constantly seek catalysts that balance high reactivity, environmental sustainability, and operational simplicity. While traditional Brønsted acids like p-toluenesulfonic acid (p-TSA) or standard barbituric acid are commonplace, 5-nitrobarbituric acid (5-NBA)—also known as dilituric acid—has emerged as a highly efficient, bifunctional alternative.

This guide objectively compares the catalytic performance of 5-NBA against standard alternatives, detailing the mechanistic causality behind its efficacy and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: The 5-NBA Advantage

To understand why 5-NBA outperforms its non-nitrated analogs, we must analyze its molecular architecture. The introduction of a strongly electron-withdrawing nitro group at the C5 position of the pyrimidine-2,4,6-trione ring fundamentally alters its electronic and structural landscape, as supported by 1[1].

  • Enhanced Brønsted Acidity: The C5-nitro group stabilizes the conjugate base via resonance and inductive effects, significantly lowering the pKa (approx. 2.6) compared to standard barbituric acid (pKa ~4.0). This makes it a superior proton donor for electrophile activation.

  • Dual-Activation Mode: Unlike monoprotic mineral acids or p-TSA, 5-NBA acts as a bifunctional organocatalyst. It possesses multiple hydrogen-bond donor (N-H) and acceptor (C=O, NO2) sites. This allows 5-NBA to simultaneously activate the electrophile (via Brønsted acidity) and organize the transition state through supramolecular hydrogen bonding, a phenomenon critical in 2[2].

MechanisticPathway A 5-Nitrobarbituric Acid B C5-Nitro Group (Electron Withdrawing) A->B D Hydrogen-Bonding Network A->D N-H / C=O Sites C Enhanced Brønsted Acidity (pKa ~ 2.6) B->C Inductive Effect E Electrophile Activation C->E Protonation D->E Transition State Organization F Accelerated Reaction & High Yield E->F

Figure 1: Mechanistic causality of 5-NBA as a bifunctional Brønsted acid organocatalyst.

Comparative Performance Analysis

To objectively evaluate 5-NBA, we compare its catalytic efficiency in two distinct chemical environments: carbon-carbon bond formation (Knoevenagel condensation) and radical polymerization initiation.

A. Knoevenagel Condensation

The Knoevenagel condensation is a benchmark reaction for evaluating organocatalysts. The highly acidic methylene protons of 5-NBA also make it an intriguing substrate, but when deployed as a catalyst (10 mol%), its performance is exceptional, as noted in3[3].

Table 1: Comparative Catalytic Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile (10 mol% Catalyst, EtOH/H2O, 25°C)

Catalyst (10 mol%)Approx. pKaReaction Time (min)Yield (%)Mode of Activation
None N/A>120<20Uncatalyzed
Barbituric Acid ~4.06075Weak Brønsted / H-Bonding
p-Toluenesulfonic Acid ~ -2.84582Strong Brønsted Acid
5-Nitrobarbituric Acid ~2.615 94 Strong Brønsted + H-Bonding

Data Interpretation: While p-TSA is a stronger acid mathematically, 5-NBA achieves a higher yield in a fraction of the time. This causality is attributed to 5-NBA's ability to form a highly organized hydrogen-bonded transition state, lowering the activation energy barrier more effectively than the simple, single-point protonation provided by p-TSA.

B. Redox Initiator Systems for Polymerization

Beyond standard organocatalysis, 5-NBA is a critical component in multi-component dental formulations. When compared to standard thiobarbituric acids, 5-NBA acts as a superior reducing agent in4 containing copper compounds and peroxodisulfates, accelerating free-radical polymerization with higher conversion rates[4].

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize protocols that are robust and self-validating. The following workflow details the use of 5-NBA as an organocatalyst in a multi-component condensation.

ExperimentalWorkflow S1 Step 1: Reagent Prep 10 mol% 5-NBA + Reactants S2 Step 2: Solvent EtOH/Water (1:1) S1->S2 S3 Step 3: Execution Stir at 25°C S2->S3 S4 Step 4: Validation TLC Monitoring S3->S4 S4->S3 Incomplete (Aldehyde present) S5 Step 5: Isolation Filtration & Wash S4->S5

Figure 2: Self-validating experimental workflow for 5-NBA-catalyzed multi-component reactions.

Step-by-Step Methodology: 5-NBA Catalyzed Condensation
  • Reagent Preparation: In a clean, dry 50 mL round-bottom flask, combine 1.0 mmol of the aromatic aldehyde, 1.0 mmol of the active methylene compound, and 10 mol% (0.1 mmol) of 5-NBA[3].

    • Causality: Using exactly 10 mol% provides optimal turnover frequency (TOF) without supersaturating the solution, which could lead to catalyst co-precipitation during product isolation.

  • Solvent Addition: Add 5.0 mL of an Ethanol/Water (1:1 v/v) mixture.

    • Causality: This specific "green" solvent system is chosen based on solubility differentials. It fully dissolves the polar 5-NBA catalyst and starting materials, but forces the less polar condensation product to precipitate upon formation, driving the reaction forward via Le Chatelier's principle.

  • Reaction Execution: Stir the mixture at room temperature (25°C).

    • Causality: The high electrophilic activation provided by 5-NBA eliminates the need for harsh reflux conditions, preserving heat-sensitive functional groups[3].

  • Self-Validating Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1) every 5 minutes.

    • Causality: This step acts as a self-validating checkpoint. The complete disappearance of the limiting reagent (aldehyde) confirms the reaction has reached its thermodynamic endpoint. Proceeding to workup only after this validation prevents the contamination of the final precipitate with unreacted starting materials.

  • Work-up and Purification: Cool the flask in an ice bath for 10 minutes to maximize product precipitation. Filter the solid product under vacuum, wash with 2 mL of cold water, and dry.

    • Causality: The cold water wash selectively dissolves and removes the water-soluble 5-NBA catalyst, leaving behind the highly pure, water-insoluble organic product without the need for complex column chromatography.

References

  • Benchchem. "Application Notes and Protocols: 5-Nitrobarbituric Acid in Knoevenagel Condensation Reactions." Benchchem. 3

  • ARKAT USA. "Bond energy/bond order relationships for N-O linkages and a quantitative measure of ionicity: The role of nitro groups in hydrogen-bonding." ARKAT USA. 1

  • Google Patents. "Initiator system for acid dental formulations (US6953535B2)." Google Patents. 4

  • ResearchGate. "Chiral 1,1′-Binaphthyl-2,2′-Disulfonic Acid (BINSA) and Its Derivatives for Asymmetric Catalysis." ResearchGate. 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate. As a nitrated organic compound, this substance requires careful management...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate. As a nitrated organic compound, this substance requires careful management to mitigate potential risks to personnel and the environment. This document is intended for laboratory professionals engaged in research and development who handle such chemical agents.

Core Principles: Understanding the Hazard

The primary driver for the stringent disposal protocols for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is the presence of the nitro functional group (-NO2) attached to the heterocyclic pyrimidine ring.

  • Reactivity and Instability: Nitro compounds are oxidizing agents and are considered potentially reactive.[1] They can be sensitive to heat, shock, or friction. While the specific stability of this compound may not be fully documented, the general principle for all nitrated organic materials is to handle them as potentially explosive or capable of rapid decomposition.

  • Toxicity: Based on analogous compounds, 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is presumed to be harmful if swallowed and a skin and eye irritant.[2] All contact should be minimized.

  • Environmental Hazard: Improper disposal can lead to environmental contamination. This chemical must not enter drains or waterways.[3]

Due to these intrinsic properties, 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate must be treated as a reactive and toxic hazardous waste . All disposal procedures must comply with federal, state, and local regulations.[4][5]

Pre-Disposal Safety and Handling

Proper handling is the first step in safe disposal. Adherence to these protocols minimizes risk during accumulation and storage.

Required Personal Protective Equipment (PPE)

A thorough risk assessment dictates the use of appropriate PPE to prevent exposure. The following table summarizes the minimum requirements when handling the pure substance or its waste.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]Protects against accidental splashes and airborne dust particles.
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber, inspected before use). A standard laboratory coat is mandatory.[3]Prevents skin contact, which can cause irritation. Contaminated gloves must be disposed of as hazardous waste.
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if dusts are generated.Avoids inhalation of dust, which can cause respiratory irritation.[3]
Spill and Emergency Procedures

Immediate and correct response to a spill is critical to preventing escalation.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this action only if it is safe to do so without significant exposure.

  • Containment:

    • For small spills (solid): Gently sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[3][6] Use an inert absorbent material like vermiculite or sand for any remaining residue.[7]

    • For large spills: Evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials for disposal as hazardous waste.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate must be managed through your institution's hazardous waste program.[1] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [1][5]

Workflow for Proper Disposal

The following diagram outlines the decision-making and procedural flow for the compliant disposal of this waste stream.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Accumulation cluster_2 Phase 3: Disposal A Identify Waste (Pure compound, contaminated items) B Select Waste Container (Chemically compatible, sealable) A->B C Affix Hazardous Waste Label (Complete all fields immediately) B->C D Segregate Waste (Store away from incompatibles, e.g., strong acids/bases) C->D E Store in Satellite Accumulation Area (SAA) (At or near the point of generation) D->E F Container Full or Project Complete? E->F G Arrange for Pickup (Contact EHS or designated waste handler) F->G H Maintain Records (Keep copies of manifests) G->H

Caption: Disposal workflow for 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate.

Detailed Procedural Steps

Step 1: Waste Identification and Collection

  • Collect all waste containing 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, including un-used pure product, reaction residues, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), in a dedicated waste container.

Step 2: Container Selection and Management

  • Compatibility: Use only chemically compatible containers, such as amber glass or high-density polyethylene (HDPE), that are in good condition and free of cracks or leaks.[5][9]

  • Closure: The container must have a tight-fitting, screw-top lid. It must be kept closed at all times except when actively adding waste.[9] Leaving a funnel in the container is not permitted.[9]

Step 3: Labeling

  • As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution.[10]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Nitrohexahydropyrimidine-2,4,6-trione hydrate."

    • The approximate concentration and quantity of all chemical constituents in the container.[9]

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Reactive/Oxidizer").

Step 4: Segregation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[4][5]

  • Crucially, segregate this waste from incompatible materials. Store it away from strong acids, bases, and flammable materials to prevent accidental reactions.[9] The storage area should be cool, dry, and away from sources of heat or ignition.[7]

Step 5: Arranging for Final Disposal

  • Once the waste container is full (typically 90% capacity) or the project is complete, arrange for its disposal.[9]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[4] Do not move the waste from the SAA yourself.

  • Follow all institutional procedures for waste handover and documentation.

Step 6: Empty Container Disposal

  • An empty container that once held 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate must be managed carefully.

  • It is recommended to triple-rinse the container with a suitable solvent (e.g., water or acetone). The rinseate must be collected and disposed of as hazardous waste.[4][10]

  • After triple-rinsing and air-drying in a ventilated hood, the defaced container may be disposed of in the regular trash or recycling, pending institutional policy.[4][10]

References

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Harvard Bioscience. (2020, November 13). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 5-(3-Nitrobenzylidene)hexahydropyrimidine-2,4,6-trione. Retrieved from [Link]

  • Biochrom Ltd. (2002, December 2). Material Safety Data Sheet for Ninhydrin Solution. Retrieved from [Link]

  • Organic Chemistry practical course (NOP). (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate, also known as 5-Nitrobarbituric acid hydrate. As a Senior Application Scientist, this document is structured to provide not just procedural steps but also the rationale behind them, ensuring a deep understanding of the risks and mitigation strategies.

Hazard Identification and Risk Assessment

5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is a nitro-containing heterocyclic compound. The presence of the nitro group and the pyrimidine-trione core necessitates a thorough risk assessment before any handling.

Primary Hazards:

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1][2] Direct contact can cause redness and discomfort.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: The substance is harmful if ingested.

  • Potential for Dust Explosion: As with many fine organic powders, there is a potential for a dust explosion if dispersed in the air in sufficient concentration and exposed to an ignition source.

Expert Insight: While not classified as an explosive, the nitro functional group is an energetic moiety. Therefore, it is prudent to treat this compound with a higher degree of caution than non-nitrated analogues, particularly concerning heat, friction, and shock.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE and recommendations for enhanced protection.

Protection Level Required PPE Enhanced Protection/Specific Tasks
Minimum Lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.When a splash hazard exists, such as during solution preparation or transfer of large quantities, a face shield should be worn in addition to safety glasses. For handling larger quantities or for extended durations, consider double-gloving or using thicker, chemical-resistant gloves.
Respiratory Protection A dust mask (N95 or equivalent) is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1]For tasks with a high potential for aerosol generation, a respirator with an appropriate cartridge may be necessary based on a formal risk assessment.

Diagram: PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety and maintains the integrity of the compound.

Receiving and Storage:

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Keep away from heat, open flames, and strong oxidizing agents.

Handling and Dispensing:

  • Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation and contamination of the general laboratory space.

  • Weighing: When weighing, use a balance inside a ventilated enclosure or a chemical fume hood. Use anti-static tools and a weigh boat to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5] For a liquid spill, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All spill cleanup materials should be disposed of as hazardous waste.

Diagram: Spill Response Protocol

Caption: Step-by-step protocol for spill response.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused or contaminated solid material should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, should be considered hazardous waste and disposed of accordingly.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[2][5] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of 5-Nitrohexahydropyrimidine-2,4,6-trione hydrate is predicated on a thorough understanding of its hazards, the consistent use of appropriate PPE, and adherence to established operational and emergency procedures. By integrating these principles into your laboratory workflow, you can mitigate risks and foster a culture of safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: ≥95 % 2-Thiobarbituric acid. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Ninhydrin Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (2022, December 20). Safety data sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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